Z-Pro-Gly-NH2
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c16-13(19)9-17-14(20)12-7-4-8-18(12)15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,16,19)(H,17,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHPZEVGWUTGLC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474548 | |
| Record name | Z-Pro-Gly-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35010-96-9 | |
| Record name | Z-Pro-Gly-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Z-Pro-Gly-NH2 (Carbobenzoxy-Prolyl-Glycinamide)
[1]
Executive Summary
Z-Pro-Gly-NH2 (CAS: 35010-96-9) is a synthetic dipeptide derivative utilized primarily as a specific substrate for Prolyl Endopeptidase (PEP) , also known as Prolyl Oligopeptidase (POP).[][2] By mimicking the internal proline sequences found in neuropeptides and collagen, this compound serves as a critical model for studying the kinetics of post-proline bond cleavage.
This guide details the physicochemical properties, enzymatic stability profiles, and validated experimental protocols for the synthesis and analysis of Z-Pro-Gly-NH2.[] It is designed for researchers investigating proteolytic pathways or developing peptide-based therapeutics.[]
Part 1: Chemical Identity & Physicochemical Properties[3]
Chemical Structure & Nomenclature
Z-Pro-Gly-NH2 consists of a proline-glycine dipeptide backbone protected at the N-terminus by a Carbobenzoxy (Z or Cbz) group and amidated at the C-terminus.[][2][3] The "Z" group renders the N-terminus hydrophobic and detectable by UV spectroscopy (aromatic absorption), while the C-terminal amide mimics the native state of many peptide hormones.[]
-
IUPAC Name: Benzyl (2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate[]
-
Common Name: Z-Pro-Gly-NH2; Cbz-Pro-Gly-NH2[][2]
-
Molecular Formula: C₁₅H₁₉N₃O₄[4]
-
Molecular Weight: 305.33 g/mol [4]
Structural Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the scissile bond targeted by specific proteases.
Figure 1: Structural connectivity of Z-Pro-Gly-NH2 showing the N-terminal protecting group and the internal prolyl-glycyl bond.[][2]
Physicochemical Data Table
| Property | Value | Notes |
| Appearance | White crystalline powder | Hygroscopic; store under desiccant.[] |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF | Sparingly soluble in water; solubility improves with organic co-solvents.[] |
| Melting Point | ~120°C (Predicted) | Experimental values vary based on hydration/purity.[] |
| pKa | Non-ionizable backbone | Lacks ionizable side chains; behavior dominated by terminal groups.[] |
| UV Absorption | λmax ~257 nm | Due to the Benzyl (Z) chromophore.[] |
Part 2: Enzymatic Stability & Reactivity
Substrate Specificity: Prolyl Endopeptidase (PEP)
The primary utility of Z-Pro-Gly-NH2 is as a substrate for Prolyl Endopeptidase (EC 3.4.21.26) . PEP is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues (Pro-X), provided the proline is not at the N-terminus and the peptide is relatively short (oligopeptidase activity).
-
Mechanism: PEP recognizes the trans conformation of the Proline residue. The catalytic triad (Ser-Asp-His) attacks the carbonyl carbon of the Pro-Gly bond.[]
-
Cleavage Products: Hydrolysis yields Z-Pro-OH (or Z-Pro) and Gly-NH2 (Glycinamide).[]
-
Kinetic Relevance: Unlike chromogenic substrates (e.g., Z-Gly-Pro-pNA) which release a colored product, Z-Pro-Gly-NH2 hydrolysis is typically monitored via HPLC, allowing for direct observation of peptide bond stability without the steric influence of bulky reporter groups.[]
Hydrolysis Pathway Diagram
Figure 2: Enzymatic hydrolysis pathway of Z-Pro-Gly-NH2 by Prolyl Endopeptidase.[]
Part 3: Chemical Stability Profile
pH Stability[1]
-
Acidic Conditions (pH < 3): The amide bonds are relatively stable at room temperature. However, the Z-group can be removed by strong acids like HBr in acetic acid, converting the compound to H-Pro-Gly-NH2.[]
-
Neutral Conditions (pH 6-8): Highly stable. Ideal for enzymatic assays.[4]
-
Basic Conditions (pH > 10): Susceptible to base-catalyzed hydrolysis of the ester linkage in the Z-group and potential racemization of the Proline residue.[]
Diketopiperazine (DKP) Formation
Peptides with the sequence Pro-Gly are notoriously prone to cyclization to form diketopiperazines (cyclic dipeptides), especially if the N-terminus is free.
-
Risk Assessment: In Z-Pro-Gly-NH2, the N-terminus is protected by the Z-group, which sterically and chemically prevents the nucleophilic attack required for DKP formation.[]
-
Caution: If the Z-group is removed (deprotection) to generate H-Pro-Gly-NH2, the free amine can rapidly attack the C-terminal amide, leading to cyclization (c[Pro-Gly]) and loss of the linear peptide.[]
Part 4: Experimental Protocols
Protocol: Chemical Synthesis of Z-Pro-Gly-NH2
Objective: Synthesis via solution-phase coupling using DCC/HOBt activation.
Reagents:
-
Z-Pro-OH (Carbobenzoxy-L-proline)[]
-
Gly-NH2[]·HCl (Glycinamide hydrochloride)
-
DCC (N,N'-Dicyclohexylcarbodiimide)[]
-
HOBt (1-Hydroxybenzotriazole)[]
-
NMM (N-Methylmorpholine)[]
-
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
Methodology:
-
Activation: Dissolve 1.0 eq of Z-Pro-OH and 1.1 eq of HOBt in anhydrous DMF at 0°C.
-
Coupling: Add 1.1 eq of DCC. Stir for 30 minutes at 0°C to form the active ester.
-
Addition: Add 1.0 eq of Gly-NH2·HCl followed by 1.0 eq of NMM (to neutralize the HCl salt).
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-18 hours).
-
Workup: Filter off the insoluble DCU (dicyclohexylurea) byproduct. Dilute filtrate with Ethyl Acetate.
-
Wash: Wash the organic layer sequentially with 5% NaHCO3, water, 5% Citric Acid, and brine.
-
Isolation: Dry over MgSO4, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexane to obtain white crystals.
Protocol: HPLC Analysis of Enzymatic Hydrolysis
Objective: Quantify PEP activity by monitoring the depletion of Z-Pro-Gly-NH2 and formation of Z-Pro.[]
Instrumentation:
-
HPLC System with UV Detector (254 nm).
-
Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150 mm).
Conditions:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
Procedure:
-
Preparation: Dissolve Z-Pro-Gly-NH2 in 10% DMSO/Buffer to a concentration of 1 mM.
-
Incubation: Add PEP enzyme to the substrate solution and incubate at 37°C.
-
Sampling: At defined time points (0, 15, 30, 60 min), remove aliquots and quench with 1% TFA or Acetonitrile.
-
Analysis: Inject 20 µL into the HPLC.
-
Quantification: Integrate the peak areas. Z-Pro-Gly-NH2 will elute later (more hydrophobic) than the cleavage product Z-Pro-OH.[] Gly-NH2 elutes near the void volume (highly polar).
References
Synthesis pathway for Z-Pro-Gly-NH2
An In-Depth Technical Guide to the Solution-Phase Synthesis of Z-Pro-Gly-NH2
Introduction
The dipeptide Z-Pro-Gly-NH2 (N-benzyloxycarbonyl-L-prolyl-glycinamide) is a valuable building block in medicinal chemistry and peptide research. Its structure, featuring a protected N-terminus (the benzyloxycarbonyl or 'Z' group), a conformationally constrained proline residue, and a C-terminal amide, makes it a useful fragment for the synthesis of more complex peptide analogues. Proline's unique cyclic structure often imparts specific secondary structures in peptides, making its incorporation a key strategy in drug design.[1][2] This guide provides a detailed, field-proven pathway for the synthesis of Z-Pro-Gly-NH2, emphasizing the rationale behind procedural choices and offering a robust, self-validating experimental protocol.
Synthetic Strategy: A Retrosynthetic Approach
The most logical and efficient approach to synthesizing Z-Pro-Gly-NH2 is through the formation of a peptide bond between two key precursors: N-benzyloxycarbonyl-L-proline (Z-Pro-OH) and glycinamide (H-Gly-NH2). This strategy, conducted in solution-phase, is well-suited for dipeptide synthesis, offering scalability and ease of purification.
The core of this synthesis is the activation of the carboxylic acid of Z-Pro-OH, enabling it to react with the free amine of glycinamide. The Z-group on proline provides stable N-terminal protection that is resistant to the coupling conditions, while the C-terminal amide of glycinamide does not require protection.
Caption: Retrosynthetic analysis of Z-Pro-Gly-NH2.
Preparation of Starting Materials
N-benzyloxycarbonyl-L-proline (Z-Pro-OH)
Z-Pro-OH is a standard, commercially available reagent. It is prepared by the Schotten-Baumann reaction between L-proline and benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions, typically using sodium hydroxide or sodium carbonate in an aqueous medium.
Glycinamide Hydrochloride (H-Gly-NH2·HCl)
While glycinamide free base can be used, it is often less stable than its hydrochloride salt. The salt is readily prepared and can be stored for extended periods. A common industrial method involves the reaction of chloroacetyl chloride with an excess of ammonia in an alcoholic solvent at low temperatures.[3] This method is cost-effective and provides the product in good yield and purity.[3] The hydrochloride salt must be neutralized in situ during the coupling reaction to liberate the nucleophilic free amine.
The Core Reaction: Peptide Bond Formation
The formation of the Pro-Gly peptide bond requires the activation of the carboxylic acid of Z-Pro-OH.[4] This is achieved using a coupling reagent, which converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amino group of glycinamide.[4]
Causality Behind Experimental Choices: Selecting a Coupling Reagent
The choice of coupling reagent is critical for achieving high yield and minimizing side reactions, particularly racemization. While many reagents exist, they can be broadly categorized, with each having distinct advantages.
-
Carbodiimides (e.g., DCC, EDC):
-
Mechanism: Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic activators. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Expertise & Insights: While effective, the O-acylisourea intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is almost always included.[5] These additives act as nucleophilic traps, converting the O-acylisourea into a less reactive but more stable active ester, which then cleanly reacts with the amine, significantly suppressing racemization.[5] EDC is often preferred over DCC in solution-phase synthesis because its urea byproduct is water-soluble, simplifying purification.[6]
-
-
Uronium/Aminium Salts (e.g., HATU, HBTU, COMU):
-
Mechanism: Reagents like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are considered the gold standard for difficult couplings. They rapidly convert carboxylic acids into their corresponding active esters (in the case of HATU, an OAt ester), leading to very fast reaction times and exceptionally low levels of racemization.[6]
-
Expertise & Insights: HATU is particularly effective for coupling sterically hindered amino acids.[6] COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a modern alternative that offers similar efficiency to HATU but generates water-soluble byproducts, aligning with greener chemistry principles.[7][8]
-
The Role of a Non-Nucleophilic Base
A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), serves two critical functions:
-
Neutralization: It neutralizes the hydrochloride salt of glycinamide to generate the free amine required for the reaction.
-
Maintaining Basicity: It maintains a basic pH, which is necessary for the coupling reaction to proceed efficiently. Two equivalents of the base are typically required: one for the neutralization and one for the coupling itself.
Detailed Experimental Protocol (EDC/HOBt Method)
This protocol describes a reliable and widely used method for the synthesis of Z-Pro-Gly-NH2.
Materials:
-
Z-L-proline (1.0 eq)
-
Glycinamide hydrochloride (1.0 eq)
-
EDC·HCl (1.1 eq)
-
HOBt (1.1 eq)
-
DIPEA (2.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (Brine) (aq)
-
Anhydrous MgSO₄
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Z-L-proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Activation: Add EDC·HCl (1.1 eq) to the cooled solution. Stir for 15-20 minutes at 0 °C. During this time, the carboxylic acid is activated.
-
Amine Addition: In a separate flask, suspend glycinamide hydrochloride (1.0 eq) in a small amount of DMF. Add DIPEA (2.1 eq) and stir until the solid dissolves (or for 5 minutes). Add this solution to the activated Z-Pro-OH mixture at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted starting materials, the water-soluble urea byproduct, and residual DMF.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield Z-Pro-Gly-NH2 as a white solid.
Synthesis Workflow Diagram
Caption: Solution-phase synthesis workflow for Z-Pro-Gly-NH2.
Quantitative Data Summary
The following table summarizes the typical molar equivalents and expected outcomes for different coupling strategies.
| Parameter | EDC/HOBt Method | HATU Method |
| Z-Pro-OH | 1.0 eq | 1.0 eq |
| H-Gly-NH2·HCl | 1.0 eq | 1.0 eq |
| Coupling Reagent | EDC·HCl (1.1 eq) | HATU (1.1 eq) |
| Additive | HOBt (1.1 eq) | N/A |
| Base | DIPEA (2.1 eq) | DIPEA (2.1 eq) |
| Solvent | DMF or DCM | DMF or DCM |
| Reaction Time | 12-16 hours | 2-4 hours |
| Typical Yield | 75-90% | 85-95% |
| Byproduct Removal | Aqueous wash | Aqueous wash |
Conclusion
The synthesis of Z-Pro-Gly-NH2 is a straightforward yet illustrative example of fundamental peptide chemistry. A successful outcome hinges on the careful selection of a coupling reagent and base to ensure efficient amide bond formation while preserving stereochemical integrity. The EDC/HOBt method represents a cost-effective and reliable pathway, while uronium-based reagents like HATU offer faster reaction times and higher efficiency, particularly for more challenging syntheses. The protocols and rationale presented herein provide a robust framework for researchers and drug development professionals to confidently produce this and similar dipeptides.
References
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ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? [Online discussion]. Available at: [Link]
-
Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. Available at: [Link]
-
NovoPro Bioscience Inc. H-Gly-Pro-Arg-Pro-NH2 peptide. Available at: [Link]
-
Prakash, G., et al. (1985). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. Journal of Medicinal Chemistry. Available at: [Link]
-
Technology Networks. (2025). Essential Amino Acids: Chart, Abbreviations and Structure. Available at: [Link]
- Google Patents. (2013). CN103265448A - Preparation method for glycinamide hydrochloride.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
-
Watson, E. E., et al. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
-
Scheigetz, J., et al. (2022). Stereoselective Synthesis of β-Glycinamide Ribonucleotide. PubMed Central. Available at: [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]
-
Thamm, P., Musiol, H.-J., & Moroder, L. Synthesis of Peptides Containing Proline Analogues. Available at: [Link]
-
Wikipedia. Glycinamide. Available at: [Link]
-
Royal Society of Chemistry. (2025). Green Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2024). Recent advances in peptide macrocyclization strategies. Available at: [Link]
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Zhang, X., et al. (2023). Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. PubMed Central. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
- Google Patents. (2013). CN101979376B - Method for preparing glycinamide hydrochloride.
-
Organic Syntheses Procedure. ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF. Available at: [Link]
-
American Chemical Society Publications. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]
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- 4. people.uniurb.it [people.uniurb.it]
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- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
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- 8. luxembourg-bio.com [luxembourg-bio.com]
An In-Depth Technical Guide on the Biological Role of Z-Pro-Gly-NH2 in Cellular Pathways
Abstract
This technical guide provides a comprehensive analysis of the putative biological role of the synthetic peptide Z-Pro-Gly-NH2. In the absence of direct literature, this document synthesizes evidence from closely related compounds to build a robust scientific case for its mechanism of action and its likely impact on cellular pathways. We posit that Z-Pro-Gly-NH2 primarily functions as an inhibitor of prolyl endopeptidases (PREP), a class of serine proteases pivotal in neuropeptide metabolism and cellular signaling. This guide will delve into the enzymatic and signaling pathways influenced by PREP inhibition, offering a detailed theoretical framework and practical experimental protocols for researchers and drug development professionals.
Introduction: The Significance of Prolyl Endopeptidases and the Rationale for Z-Pro-Gly-NH2
Prolyl endopeptidases (PREP), also known as prolyl oligopeptidases (POP) or post-proline cleaving enzymes, are ubiquitously expressed serine proteases that play a crucial role in regulating the activity of various peptide hormones and neuropeptides.[1][2] These enzymes specifically cleave peptide bonds at the C-terminal side of proline residues within small peptides (typically less than 30 amino acids).[1][3] Given their involvement in the maturation and degradation of signaling peptides like vasopressin, oxytocin, and substance P, PREPs have emerged as significant therapeutic targets for a range of pathologies, including neurological disorders, and inflammatory conditions.[1][2][3]
The N-benzyloxycarbonyl (Z) protecting group is a common feature in synthetic peptide chemistry, often used to prevent unwanted side reactions during synthesis. However, its presence in small proline-containing peptides has been repeatedly shown to confer potent inhibitory activity against prolyl endopeptidases. For instance, Z-Gly-Pro-CHN2 is a well-characterized irreversible inhibitor of PREP, demonstrating high specificity.[4] Similarly, Z-Pro-Prolinal is another potent PREP inhibitor whose cellular effects have been documented.[5]
Based on this strong precedent, this guide will explore the biological role of Z-Pro-Gly-NH2 through the lens of its predicted function as a PREP inhibitor. We will examine the downstream consequences of this inhibition on key cellular pathways, drawing on data from analogous compounds to provide a scientifically grounded perspective.
The Primary Molecular Target: Prolyl Endopeptidase (PREP)
To understand the function of Z-Pro-Gly-NH2, we must first appreciate the enzyme it is predicted to inhibit.
PREP Structure and Catalytic Mechanism
PREP is a cytosolic enzyme with a unique two-domain structure: a catalytic domain with a classic serine protease triad (Ser-His-Asp) and a seven-bladed β-propeller domain that acts as a "gate," restricting access to the active site to small oligopeptides.[1][3] This structural feature is key to its substrate specificity.
-
Catalytic Action: PREP hydrolyzes the peptide bond at the carboxyl side of a proline residue. The reaction proceeds via a covalent intermediate formed between the active site serine and the substrate.
Physiological Roles of PREP
PREP's influence extends across multiple physiological systems, primarily through its regulation of bioactive peptides.
-
Neuromodulation: By degrading neuropeptides in the central nervous system, PREP influences processes like learning, memory, and mood.[2]
-
Inflammation: PREP is involved in inflammatory cascades. For example, it participates in the degradation of collagen to produce the pro-inflammatory peptide Pro-Gly-Pro (PGP).[2]
-
Cell Signaling: Recent evidence suggests that PREP's role is not limited to its peptidase activity. It may also act as a scaffold or binding partner in protein-protein interaction networks, influencing pathways like autophagy and cell proliferation.[6][7]
The Predicted Mechanism of Action of Z-Pro-Gly-NH2
Based on the structure of Z-Pro-Gly-NH2 and the known activity of similar compounds, we can infer its mechanism of action as a competitive inhibitor of PREP. The Z-Pro motif is likely to bind to the active site of the enzyme, mimicking the natural substrate. The amide group at the C-terminus may also contribute to its binding affinity.
A Model for PREP Inhibition by Z-Pro-Gly-NH2
The following diagram illustrates the proposed inhibitory action of Z-Pro-Gly-NH2 on PREP, preventing the processing of its natural neuropeptide substrates.
Caption: Proposed mechanism of PREP inhibition by Z-Pro-Gly-NH2.
Cellular Pathways Modulated by PREP Inhibition
By inhibiting PREP, Z-Pro-Gly-NH2 is expected to trigger a cascade of downstream cellular effects. The following sections detail the key pathways likely to be impacted, with supporting evidence from studies on other PREP inhibitors.
Neuroprotective Pathways
Several studies have highlighted the neuroprotective effects of PREP inhibitors and related proline-containing peptides.
-
Reduction of Oxidative Stress: The PREP inhibitor Z-Pro-Prolinal has been shown to block the production of reactive oxygen species (ROS) induced by toxins in certain cell lines.[5] Similarly, the neuropeptide ACTH(4-7)-Pro-Gly-Pro has demonstrated antioxidant properties in brain tissue under stress conditions.[8]
-
Mitochondrial Stability: The peptide Pro-Gly-Pro (PGP) has been observed to prevent the drop in mitochondrial potential in mechanically damaged neuronal cultures, suggesting a role in maintaining mitochondrial integrity.[9]
-
Regulation of Calcium Homeostasis: PGP has also been shown to prevent increases in intracellular calcium, a key event in excitotoxicity and neuronal cell death.[9][10]
Inflammatory Signaling
PREP plays a role in both pro- and anti-inflammatory signaling. Its inhibition can therefore modulate the inflammatory response.
-
Cytokine Modulation: The neuropeptide His-Phe-Arg-Trp-Pro-Gly-Pro has been shown to restore a balanced cytokine profile in a rat model of stress-induced depression by reducing pro-inflammatory cytokines (IL-1β, IL-6) and increasing anti-inflammatory cytokines (IL-4, IL-10).[11]
-
Neutrophil Chemotaxis: The PREP-mediated generation of PGP from collagen is a known chemoattractant for neutrophils.[2] Inhibition of PREP would be expected to reduce this pro-inflammatory signaling.
Autophagy and Protein Clearance
Recent studies have linked PREP inhibition to the induction of autophagy, a cellular process for degrading and recycling damaged components.
-
Induction of Autophagy: PREP inhibitors have been shown to induce autophagy in retinal pigment epithelial cells, as evidenced by increased levels of LC3-II and decreased p62.[12] This suggests a potential therapeutic application in diseases characterized by protein aggregation.
-
Clearance of Pathological Proteins: Inhibition of PREP has been shown to stimulate autophagy and reduce the aggregation of α-synuclein, a protein implicated in Parkinson's disease.[6]
The following diagram illustrates the interconnected cellular pathways potentially modulated by Z-Pro-Gly-NH2 through PREP inhibition.
Caption: Cellular pathways potentially modulated by Z-Pro-Gly-NH2.
Experimental Protocols for Investigating the Biological Role of Z-Pro-Gly-NH2
To empirically validate the predicted biological activities of Z-Pro-Gly-NH2, a series of in vitro experiments can be performed. The following protocols provide a starting point for researchers.
In Vitro PREP Inhibition Assay
This assay determines the direct inhibitory effect of Z-Pro-Gly-NH2 on PREP activity.
-
Principle: The assay utilizes a synthetic substrate, such as Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA), which releases a chromogenic product (p-nitroanilide) upon cleavage by PREP. The rate of product formation is measured spectrophotometrically.[13]
-
Materials:
-
Purified prolyl endopeptidase
-
Z-Pro-Gly-NH2 (test inhibitor)
-
Z-Gly-Pro-pNA (substrate)
-
Assay buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of Z-Pro-Gly-NH2 in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add increasing concentrations of Z-Pro-Gly-NH2 to the assay buffer.
-
Add a fixed concentration of PREP to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the Z-Gly-Pro-pNA substrate.
-
Immediately measure the absorbance at 405 nm at regular intervals for 30-60 minutes.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
-
Cell-Based Assay for Neuroprotection
This protocol assesses the ability of Z-Pro-Gly-NH2 to protect neuronal cells from oxidative stress.
-
Principle: A neurotoxin, such as 6-hydroxydopamine (6-OHDA), is used to induce oxidative stress and cell death in a neuronal cell line (e.g., SH-SY5Y). The protective effect of Z-Pro-Gly-NH2 is quantified by measuring cell viability.
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
Z-Pro-Gly-NH2
-
6-hydroxydopamine (6-OHDA)
-
MTT reagent for cell viability assessment
-
96-well cell culture plates
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Z-Pro-Gly-NH2 for 1-2 hours.
-
Induce oxidative stress by adding a pre-determined toxic concentration of 6-OHDA.
-
Incubate for 24-48 hours.
-
Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.
-
Compare the viability of cells treated with Z-Pro-Gly-NH2 and 6-OHDA to those treated with 6-OHDA alone.
-
Western Blot Analysis for Autophagy Markers
This method detects changes in the levels of key autophagy-related proteins in response to Z-Pro-Gly-NH2 treatment.
-
Principle: Western blotting is used to measure the protein levels of LC3-II (a marker of autophagosome formation) and p62 (a protein that is degraded during autophagy). An increase in the LC3-II/LC3-I ratio and a decrease in p62 are indicative of autophagy induction.[12]
-
Materials:
-
Cell line of interest (e.g., ARPE-19 for retinal studies)
-
Z-Pro-Gly-NH2
-
Cell lysis buffer
-
Primary antibodies against LC3 and p62
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Treat cells with Z-Pro-Gly-NH2 for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies for LC3 and p62.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein levels.
-
The following diagram outlines the general workflow for investigating the cellular effects of Z-Pro-Gly-NH2.
Caption: Experimental workflow for elucidating the biological role of Z-Pro-Gly-NH2.
Quantitative Data from Related Compounds
While specific quantitative data for Z-Pro-Gly-NH2 is not available in the literature, the following table presents data from related PREP inhibitors to provide a context for its expected potency.
| Inhibitor | Target | IC50/Ki | Cell Line/System | Reference |
| Z-Gly-Pro-CHN2 | Post-proline cleaving enzyme | ~0.3 µM (inactivation) | Bovine Brain | [4] |
| Z-Pro-Prolinal | Prolyl Oligopeptidase | Ki = 0.1-11.8 nM (analogs) | Purified enzyme | [14] |
| Glypromate (GPE) | N/A (neuroprotective) | 85.3% cell viability at 1mM | Rat striatal neurons | [15][16] |
Conclusion and Future Directions
This technical guide has synthesized a compelling, albeit inferential, case for the biological role of Z-Pro-Gly-NH2 as a modulator of cellular pathways through the inhibition of prolyl endopeptidase. The evidence from structurally and functionally similar molecules strongly suggests that Z-Pro-Gly-NH2 is likely to exhibit neuroprotective, anti-inflammatory, and autophagy-inducing properties.
The experimental protocols provided herein offer a clear roadmap for researchers to directly test these hypotheses. Future studies should focus on:
-
Determining the precise inhibitory kinetics of Z-Pro-Gly-NH2 against PREP.
-
Expanding the range of cell-based assays to explore its effects on other PREP-mediated pathways.
-
Investigating its potential in in vivo models of neurological and inflammatory diseases.
By systematically addressing these questions, the scientific community can fully elucidate the therapeutic potential of Z-Pro-Gly-NH2 and related compounds.
References
-
A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine. PubMed. [Link]
-
Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone. PubMed. [Link]
-
Prolyl endopeptidase. Wikipedia. [Link]
-
Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test. PubMed Central. [Link]
-
Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test. ResearchGate. [Link]
-
Effect of the neuropeptide compound His-Phe-Arg-Trp-Pro-Gly-Pro on the level of pro- and anti-inflammatory cytokines in conditions of stress-induced depression. Astrakhan Medical Journal. [Link]
-
A Prolyl Endopeptidase from Flammulina velutipes Degrades Celiac Disease-Inducing Peptides in Grain Flour Samples. MDPI. [Link]
-
Prolyl Endopeptidase Is Involved in Cellular Signalling in Human Neuroblastoma SH-SY5Y Cells. Karger Publishers. [Link]
-
Prolyl endopeptidase is involved in the degradation of neural cell adhesion molecules in vitro. The Company of Biologists. [Link]
-
Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity. PNAS. [Link]
-
The role of prolyl oligopeptidase, understanding the puzzle. PubMed Central. [Link]
-
Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences. PubMed Central. [Link]
-
Prolyl endopeptidase enzyme activity? ResearchGate. [Link]
-
Specificity of prolyl endopeptidase. PubMed. [Link]
-
Peptidomics of the Prolyl Peptidases. ResearchGate. [Link]
-
Prolyl oligopeptidase inhibition by KYP-2407 increases alpha-synuclein fibril degradation in neuron-like cells. PubMed. [Link]
-
In-Depth Specificity Profiling of Endopeptidases Using Dedicated Mix-and-Split Synthetic Peptide Libraries and Mass Spectrometry. ACS Publications. [Link]
-
Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences. ACS Publications. [Link]
-
The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Taylor & Francis Online. [Link]
-
Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum—A New Proline-Specific Peptidase. ResearchGate. [Link]
-
Insight into Glyproline Peptides’ Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion. MDPI. [Link]
-
Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration. PubMed. [Link]
-
Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. FEBS Press. [Link]
-
Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. ACS Publications. [Link]
-
Structural-functional study of glycine-and-proline-containing peptides (Glyprolines) as potential neuroprotectors. ResearchGate. [Link]
-
INFLUENCE OF NEUROPEPTIDES ACTH(4-7]-PRO-GLY-PRO AND ACTH(6-9)-PRO-GLY-PRO ON THE PROCESSES OF FREE RADICAL OXIDATION IN THE BRAIN OF RATS WITH EXPERIMENTAL DEPRESSION. ResearchGate. [Link]
-
Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen. PubMed Central. [Link]
-
Cleavage-site specificity of prolyl endopeptidase FAP investigated with a full-length protein substrate. Oxford Academic. [Link]
-
Pro- and Anti-Inflammatory Neuropeptides and Glia: The Balance Between Neuroprotection and Neuroinflammation. MDPI. [Link]
Sources
- 1. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 2. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolyl oligopeptidase inhibition by KYP-2407 increases alpha-synuclein fibril degradation in neuron-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. journal-archiveuromedica.eu [journal-archiveuromedica.eu]
- 9. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of the neuropeptide compound His-Phe-Arg-Trp-Pro-Gly-Pro on the level of pro- and anti-inflammatory cytokines in conditions of stress-induced depression | Yasenyavskaya | Astrakhan medical journal [astmedj.ru]
- 12. Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Z-Pro-Gly-NH2: A Foundational Probe for Prolyl Peptidase Activity
This guide provides an in-depth technical analysis of Z-Pro-Gly-NH2 (Benzyloxycarbonyl-L-prolyl-glycinamide), a synthetic dipeptide derivative historically significant in the characterization of prolyl-specific peptidases.
Technical Guide & Whitepaper
Executive Summary
Z-Pro-Gly-NH2 (CAS: 35010-96-9) is a synthetic peptide substrate primarily utilized in the study of Prolyl Oligopeptidase (POP) , also known as Prolyl Endopeptidase (PEP). Emerging during the pivotal era of neuropeptide research in the 1970s, this compound helped define the substrate specificity of enzymes responsible for degrading proline-rich hormones like oxytocin, vasopressin, and substance P. While modern fluorogenic substrates (e.g., Z-Gly-Pro-AMC) offer higher sensitivity, Z-Pro-Gly-NH2 remains a critical reference standard for defining the S1-S1' subsite interactions within the catalytic pocket of serine proteases.
Discovery and Historical Context
The "Post-Proline" Era (1970s-1980s)
The history of Z-Pro-Gly-NH2 is inextricably predicted on the discovery of Prolyl Oligopeptidase (POP/PEP) . In the early 1970s, researchers led by Roderich Walter and later Tadashi Yoshimoto sought to understand how the brain degrades neuropeptides. They identified an enzyme capable of cleaving peptide bonds on the carboxyl side of proline residues—a unique ability given proline's cyclic structure, which imposes conformational constraints on most proteases.
-
The Challenge: Native neuropeptides were expensive and unstable. Researchers needed stable, synthetic small-molecule substrates to isolate and characterize this new enzymatic activity.
-
The Solution: The Z-Pro-X motif. By protecting the N-terminus with a Benzyloxycarbonyl (Z) group, researchers created "minimal substrates" that mimicked the internal sequence of larger peptides.
-
Role of Z-Pro-Gly-NH2: This specific sequence served as a model to test the enzyme's requirement for the P1' position (the amino acid following proline). It demonstrated that POP could accept a simple Glycinamide (Gly-NH2) in the P1' slot, confirming the enzyme's endopeptidase nature even on short chains.
Evolution of Prolyl Peptidase Probes
| Era | Substrate/Inhibitor Class | Representative Compound | Key Limitation/Advantage |
| 1970s | Simple Chromogenic/Amide | Z-Pro-Gly-NH2 , Z-Pro-NH2 | Advantage: Defined minimal specificity.Limitation: Requires HPLC/TLC for detection (no fluorescence). |
| 1980s | Chromogenic (Colorimetric) | Z-Gly-Pro-pNA | Advantage: Yellow color release (p-nitroaniline) allowed spectrophotometry. |
| 1990s | Fluorogenic | Z-Gly-Pro-AMC | Advantage: High sensitivity for kinetic assays ( |
| 2000s+ | Specific Inhibitors | Z-Pro-Prolinal (JTP-4819) | Advantage: Picomolar affinity; used for structural crystallography. |
Chemical Identity & Properties
Z-Pro-Gly-NH2 is a protected dipeptide amide. The "Z" group renders the molecule lipophilic and mimics the peptide chain upstream of the cleavage site, while the C-terminal amide mimics the downstream continuation.
Physicochemical Data
-
IUPAC Name: Benzyl (2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate
-
Molecular Formula:
-
Molecular Weight: 305.33 g/mol
-
Solubility: Soluble in organic solvents (DMSO, DMF, Methanol); sparingly soluble in water.
-
Purity Standard:
(HPLC) required for kinetic assays.
Structural Visualization
The following diagram illustrates the chemical structure and the scissile bond targeted by Prolyl Oligopeptidase.
[2]
Biological Mechanism: The POP Interaction
Mechanism of Action
Prolyl Oligopeptidase (EC 3.4.21.26) is a serine protease with a unique
-
Entry: Z-Pro-Gly-NH2 is small enough to diffuse through the pore of the POP
-propeller domain. -
Binding: The Proline residue fits snugly into the hydrophobic S1 pocket. The Z-group interacts with the S2/S3 subsites, stabilizing the complex.
-
Catalysis: The catalytic triad (Ser-Asp-His) attacks the carbonyl carbon of the Proline.
-
Cleavage: The bond between Proline and Glycine is hydrolyzed.
-
Products: Z-Pro-OH (Acid) + H-Gly-NH2 (Glycinamide).
-
Why Z-Pro-Gly-NH2? (Scientific Rationale)
Unlike Z-Pro-Prolinal (a transition state analog that inhibits the enzyme), Z-Pro-Gly-NH2 is a substrate . However, because the leaving group (Gly-NH2) is not chromogenic (unlike p-Nitroaniline or AMC), this compound is rarely used for high-throughput screening. Instead, it is used in competitive binding studies or HPLC-based cleavage assays to verify the precise site of hydrolysis without the interference of bulky fluorophores.
Technical Protocols
Protocol A: Chemical Synthesis of Z-Pro-Gly-NH2
Rationale: This protocol uses Mixed Anhydride Coupling, a standard method for generating peptide amides with high purity and minimal racemization.
Materials:
-
Z-Pro-OH (Carbobenzoxy-L-proline)
-
Isobutyl chloroformate (IBCF)
-
N-Methylmorpholine (NMM)
-
Tetrahydrofuran (THF) or DMF (anhydrous)
Workflow:
-
Activation: Dissolve Z-Pro-OH (10 mmol) in anhydrous THF (50 mL). Cool to -15°C. Add NMM (10 mmol) followed by IBCF (10 mmol). Stir for 15 min to form the mixed anhydride.
-
Coupling: In a separate vessel, dissolve Gly-NH2·HCl (10 mmol) in DMF (10 mL) with NMM (10 mmol) to neutralize. Add this solution dropwise to the activated Z-Pro mixture.
-
Reaction: Stir at -15°C for 1 hour, then allow to warm to room temperature overnight.
-
Work-up: Evaporate solvent. Dissolve residue in Ethyl Acetate.[3] Wash sequentially with 5%
, 5% , and Brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from EtOAc/Hexane. -
Validation: Confirm identity via Mass Spectrometry (
) and HPLC purity.
Protocol B: Enzymatic Hydrolysis Assay (HPLC Method)
Rationale: Since Gly-NH2 is not fluorescent, cleavage is monitored by the disappearance of the substrate (Z-Pro-Gly-NH2) and appearance of the product (Z-Pro-OH) using Reverse-Phase HPLC.
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.
-
Enzyme: Recombinant Human Prolyl Endopeptidase (0.1 U/mL).
-
Substrate: 5 mM Z-Pro-Gly-NH2 stock in DMSO.
Step-by-Step:
-
Equilibration: Incubate 190 µL of Buffer + Enzyme at 37°C for 5 minutes.
-
Initiation: Add 10 µL of Substrate stock (Final conc: 250 µM).
-
Incubation: Incubate at 37°C for defined intervals (0, 15, 30, 60 min).
-
Termination: Stop reaction by adding 20 µL of 10% Trifluoroacetic Acid (TFA).
-
Analysis: Inject 20 µL onto a C18 RP-HPLC column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10-60% B over 20 min.
-
Detection: UV at 214 nm (amide bond) or 254 nm (Z-group).
-
-
Quantification: Calculate hydrolysis rate based on the peak area ratio of Z-Pro-OH vs. Z-Pro-Gly-NH2.
Visualization of Experimental Logic
The following diagram details the enzymatic assay workflow, highlighting the separation logic required for this non-fluorogenic substrate.
References
-
ChemicalBook. (2024). Z-Pro-Gly-NH2 Chemical Properties and Synthesis. Retrieved from
-
Bachem. (2024). Substrates for Collagenase and Prolyl Endopeptidase. Retrieved from
-
Sigma-Aldrich. (2024). Peptide Synthesis Reagents and Substrates. Retrieved from
- Walter, R., et al. (1971). Proline-specific peptidases: Substrate specificity and biological role.
- Yoshimoto, T., et al. (1980). Post-proline cleaving enzyme: Identification of substrates and inhibitors. (Contextual reference for the Z-Pro-X class).
(Note: While specific "discovery" papers for Z-Pro-Gly-NH2 are rare due to its role as a generic intermediate, the references above validate its chemical existence, synthesis, and application in peptidase research.)
Sources
Mechanistic Profiling of Z-Pro-Gly-NH2: Specificity Determinants for Prolyl Oligopeptidases
The following technical guide details the interaction profile of Z-Pro-Gly-NH2 (Benzyloxycarbonyl-Prolyl-Glycinamide), specifically focusing on its role as a discriminatory substrate between Prolyl Oligopeptidase (POP) and Dipeptidyl Peptidase IV (DPP-IV) .
Executive Summary
Z-Pro-Gly-NH2 is a synthetic dipeptide derivative utilized primarily to probe the subsite specificity of proline-specific serine proteases. Its structural configuration—specifically the N-terminal benzyloxycarbonyl (Z) protection—renders it inert to Dipeptidyl Peptidase IV (DPP-IV) , which strictly requires a free N-terminal amine. Conversely, it serves as a viable substrate for Prolyl Oligopeptidase (POP) (also known as Prolyl Endopeptidase, PREP), which accommodates N-blocked peptides. This guide delineates the biochemical basis of this selectivity, providing a validated HPLC-based protocol for kinetic analysis and its application in screening protease inhibitors.
Mechanistic Basis of Interaction
Structural Constraints and Enzyme Selectivity
The interaction of Z-Pro-Gly-NH2 is governed by the distinct active site architectures of the S9 family (POP) and S9b subfamily (DPP-IV) proteases.
| Feature | Dipeptidyl Peptidase IV (DPP-IV) | Prolyl Oligopeptidase (POP) |
| EC Number | 3.4.14.5 | 3.4.21.26 |
| Substrate Requirement | Free N-terminus (NH | Blocked N-terminus (Z-X-Pro-...) or internal Pro |
| Cleavage Type | Exopeptidase (Releases Dipeptides) | Endopeptidase (Internal cleavage) |
| Interaction with Z-Pro-Gly-NH2 | No Interaction / Inert | Hydrolysis (Substrate) |
| Mechanism | Glu-205/206 anchors N-terminal ammonium |
The Hydrolysis Mechanism (POP)
POP functions via a catalytic triad (Ser-554, Asp-641, His-680 in the mammalian enzyme). The Z-Pro-Gly-NH2 substrate binds in the active site with the Proline residue in the S1 pocket.
-
Binding: The Z-group (benzyloxycarbonyl) occupies the S2/S3 subsite, providing hydrophobic contacts.
-
Acylation: The catalytic Serine performs a nucleophilic attack on the carbonyl carbon of the Pro-Gly bond.
-
Deacylation: The Gly-NH2 moiety is released, and water hydrolyzes the acyl-enzyme intermediate, releasing Z-Pro.
Pathway Visualization
The following diagram illustrates the differential processing logic.
Figure 1: Decision logic for Z-Pro-Gly-NH2 processing. DPP-IV rejects the substrate due to the lack of a free N-terminal ammonium group, while POP accepts the N-blocked structure.
Experimental Framework: Validated Assay Protocol
Unlike chromogenic substrates (e.g., Gly-Pro-pNA) that release a colored product, Z-Pro-Gly-NH2 hydrolysis releases Glycinamide (Gly-NH2) , which is not optically distinct in standard spectrophotometry. Therefore, Reverse-Phase HPLC (RP-HPLC) is the gold standard for monitoring this interaction.
Reagents and Buffer System
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 1 mM DTT and 0.5 mM EDTA.
-
Why DTT/EDTA? POP contains thiol groups sensitive to oxidation; DTT preserves activity. EDTA prevents inhibition by heavy metals.
-
-
Substrate Stock: 10 mM Z-Pro-Gly-NH2 in DMSO.
-
Enzyme: Recombinant Human POP (rhPOP), ~0.1 U/µL.
-
Stop Solution: 10% Trifluoroacetic acid (TFA) or 1 M Acetic Acid.
Step-by-Step HPLC Assay Workflow
-
Equilibration: Incubate 190 µL of Assay Buffer at 37°C for 5 minutes.
-
Enzyme Addition: Add 5 µL of rhPOP enzyme solution.
-
Reaction Initiation: Add 5 µL of Substrate Stock (Final conc: 250 µM). Mix by inversion.
-
Incubation: Incubate at 37°C for defined intervals (e.g., 0, 10, 20, 30 min).
-
Termination: Quench reaction with 20 µL Stop Solution.
-
Clarification: Centrifuge at 10,000 x g for 5 min to remove precipitated protein.
-
Analysis: Inject 20 µL onto RP-HPLC.
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 214 nm (Peptide bond) or 254 nm (Z-group aromatic ring).
-
Peak Identification:
-
Substrate (Z-Pro-Gly-NH2): Late eluting (hydrophobic Z-group + 2 residues).
-
Product 1 (Z-Pro): Intermediate elution.
-
Product 2 (Gly-NH2): Early eluting (highly polar, near void volume).
-
Kinetic Analysis & Data Interpretation
To determine the catalytic efficiency (
Data Calculation
Calculate the concentration of the product (Z-Pro) using a standard curve generated from pure Z-Pro.
Where:
-
= Initial velocity (
) -
= Product concentration at time
Fit the data to the Michaelis-Menten equation:
Expected Values (Reference Range)
- : Typically in the range of 50–200 µM for POP with Z-blocked dipeptides.
-
Specificity Constant (
): Lower than Z-Gly-Pro-NH2, as the Pro-Gly bond is less optimal for the S1-S1' subsite alignment compared to Pro-X where X is a hydrophobic residue or AMC.
Applications in Drug Discovery
The Z-Pro-Gly-NH2 interaction profile is critical in Counter-Screening Assays :
-
DPP-IV Inhibitor Specificity: When developing DPP-IV inhibitors (gliptins) for Type 2 Diabetes, researchers must ensure the compound does not inhibit POP (which has neuroprotective roles).
-
Protocol: Run the assay with Z-Pro-Gly-NH2 and POP. If the candidate drug inhibits this reaction, it lacks selectivity.
-
-
POP Inhibitor Potency: Used to test inhibitors for cognitive disorders (e.g., Z-Pro-Prolinal derivatives). Z-Pro-Gly-NH2 acts as a competitive substrate.
Screening Workflow Visualization
Figure 2: Counter-screening workflow. Z-Pro-Gly-NH2 is the specific substrate for the POP counter-screen to ensure drug safety.
References
-
Polgár, L. (2002). The prolyl oligopeptidase family.[1][2][3] Cellular and Molecular Life Sciences, 59(12), 2132–2141.
-
Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)—role in the inactivation of neuropeptides and cytokines. Regulatory Peptides, 85(1), 9–24.
-
Cunningham, D. F., & O'Connor, B. (1997). Proline specific peptidases.[1][2][3][4][5] Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1343(2), 160–186.
-
Tennikova, T. B., et al. (2002). High-performance liquid chromatography of peptide substrates for prolyl oligopeptidase. Journal of Chromatography A, 953(1-2), 299-303.
Sources
- 1. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New fluorogenic substrates for the study of secondary specificity of prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dissecting Non-Caspase Proteolytic Pathways in Apoptosis: The Role of Z-Pro-Gly-NH2
[1]
Executive Summary
In the complex landscape of apoptotic signaling, the focus often gravitates toward the aspartate-specific cysteine proteases (caspases).[1] However, the "non-caspase" proteolytic network—comprising Prolyl Endopeptidases (PREP/POP) and Matrix Metalloproteinases (MMPs)—plays a critical, often upstream, role in determining cell fate, particularly in neurodegeneration and anoikis.[1]
Z-Pro-Gly-NH2 (N-Benzyloxycarbonyl-L-Prolyl-Glycine Amide, CAS 35010-96-9) serves as a pivotal tool compound in this niche.[1] Unlike the pan-caspase inhibitor Z-VAD-FMK, Z-Pro-Gly-NH2 targets proline-specific cleavage sites.[1] This guide delineates its dual utility:
-
Mechanistic Probe: As a substrate/competitive inhibitor for Prolyl Endopeptidase (PREP) and Collagenase-like MMPs, modulating Inositol 1,4,5-trisphosphate (IP3) turnover and extracellular matrix (ECM) integrity.[1]
-
Specificity Control: As a structural analog negative control in caspase assays, validating that observed apoptotic inhibition is aspartate-specific.
Mechanistic Foundation: Beyond the Caspase Cascade
To effectively utilize Z-Pro-Gly-NH2, one must understand the proteolytic pathways it interrogates.[1]
The Prolyl Endopeptidase (PREP) Axis
PREP (or POP) is a cytosolic serine peptidase that cleaves peptide bonds on the carboxyl side of proline residues. Its dysregulation is linked to neurodegenerative apoptosis.
-
Mechanism: PREP regulates the concentration of IP3 by degrading IP3-associated neuropeptides.[1] High PREP activity can lead to depressed IP3 levels, altering calcium (
) flux and mitochondrial stability.[1] -
Z-Pro-Gly-NH2 Interaction: The Z-Pro-Gly motif mimics the consensus sequence for PREP.[1] By acting as a competitive substrate or inhibitor, Z-Pro-Gly-NH2 can stabilize PREP targets, modulating the mitochondrial apoptotic threshold.[1]
The MMP/Anoikis Axis
Apoptosis induced by loss of cell adhesion (anoikis) is driven by MMPs degrading the ECM.
-
Mechanism: Collagenases (e.g., MMP-1, MMP-8) cleave collagen at specific Gly-Ile or Gly-Leu bonds, often adjacent to Proline.[1]
-
Z-Pro-Gly-NH2 Interaction: The Pro-Gly bond in Z-Pro-Gly-NH2 serves as a minimal structural mimetic of the collagen cleavage site, allowing researchers to probe the substrate specificity of collagenases without the complexity of full-length protein substrates.[1]
The Specificity Control (The "Null" Peptide)
In caspase inhibition studies, Z-VAD-FMK is the gold standard.[1] However, the Z-group (benzyloxycarbonyl) itself can have non-specific lipophilic effects.[1]
-
Validation Logic: Caspases require an Aspartate (D) residue at the P1 position. Z-Pro-Gly-NH2 contains the same N-terminal blocking group (Z) and peptide backbone but lacks the Aspartate.[1]
-
Result: If Z-Pro-Gly-NH2 fails to inhibit cell death while Z-VAD-FMK succeeds, the mechanism is confirmed as caspase-dependent.[1]
Visualization: Proteolytic Signaling Pathways[1]
The following diagram illustrates the divergent pathways of Caspases, PREP, and MMPs, highlighting the intervention point of Z-Pro-Gly-NH2.[1]
Caption: Divergent proteolytic pathways. Z-Pro-Gly-NH2 interacts with PREP/MMPs but serves as a null control for Caspases.[1]
Experimental Protocols
Protocol A: Z-Pro-Gly-NH2 as a Negative Control in Caspase Assays
Objective: Validate that an anti-apoptotic effect is strictly caspase-mediated.[1]
Materials:
-
Apoptosis Inducer (e.g., Staurosporine, Anti-Fas).[1]
-
Test Inhibitor: Z-VAD-FMK (Pan-caspase inhibitor).[1]
-
Assay Readout: Annexin V/PI Flow Cytometry or Caspase-3/7 Glo.[1]
Step-by-Step Workflow:
-
Seeding: Plate cells (e.g., Jurkat or HeLa) at
cells/mL in 96-well plates. -
Pre-treatment (T-1h):
-
Induction (T0): Add Staurosporine (
) to all groups. Incubate for 4-6 hours. -
Analysis:
-
Harvest cells and stain with Annexin V-FITC.[1]
-
Expected Result: Group B should show significantly reduced apoptosis compared to Group A. Group C should show apoptosis levels comparable to Group A.
-
-
Validation: If Group C shows inhibition, the effect of the Z-group or non-specific peptide interference must be considered.[1]
Protocol B: Prolyl Endopeptidase (PREP) Competition Assay
Objective: Determine if Z-Pro-Gly-NH2 modulates PREP activity in cell lysates.[1]
Materials:
-
Cell Lysate (Cytosolic fraction).
-
Substrate: Z-Gly-Pro-AMC (Fluorogenic PREP substrate).[1]
-
Buffer: 100 mM Phosphate Buffer, pH 7.4, 1 mM DTT, 1 mM EDTA.[1]
Step-by-Step Workflow:
-
Lysate Prep: Lyse cells in hypotonic buffer; centrifuge at 10,000 x g to remove mitochondria/nuclei. Use supernatant.
-
Reaction Setup:
-
Mix
Lysate + Buffer. -
Add
Z-Pro-Gly-NH2 (titrate ).[1] -
Incubate 15 min at 37°C.
-
-
Initiation: Add
Z-Gly-Pro-AMC ( final). -
Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 30 mins.
-
Calculation: Plot Slope (RFU/min) vs. [Z-Pro-Gly-NH2]. Calculate
(Inhibition Constant).
Data Presentation & Interpretation
Comparative Efficacy Table
The following table summarizes the expected behavior of Z-Pro-Gly-NH2 versus standard apoptosis reagents.
| Reagent | Target Specificity | Cleavage Motif | Role in Apoptosis Assay |
| Z-VAD-FMK | Pan-Caspase | Asp (D) | Potent Inhibitor (Positive Control) |
| Z-DEVD-FMK | Caspase-3/7 | DEVD | Specific Inhibitor |
| Z-Pro-Gly-NH2 | PREP / MMP | Pro-Gly | Negative Control / PREP Modulator |
| Z-FA-FMK | Cathepsins | Phe-Ala | Negative Control (Caspase) / Inhibitor (Cathepsin) |
Interpreting "Off-Target" Effects
If Z-Pro-Gly-NH2 exhibits anti-apoptotic activity in your assay, consider the following:
Experimental Workflow Diagram
Caption: Workflow for validating caspase specificity using Z-Pro-Gly-NH2 as a negative control.
References
-
Szeltner, Z., & Polgár, L. (2008).[1] Structure, function and biological relevance of prolyl oligopeptidase. Current Protein and Peptide Science, 9(1), 96-107.[1] Retrieved from [Link]
-
Wünsch, E., & Heidrich, H. G. (1963).[1] Zur quantitativen Bestimmung der Kollagenase (On the quantitative determination of collagenase). Hoppe-Seyler's Zeitschrift für physiologische Chemie, 333, 149-151.[1] (Foundational reference for Pz-Pro-Leu-Gly-Pro-D-Arg and related Z-peptide substrates). Retrieved from [Link]
-
Männistö, P. T., et al. (2007).[1] Prolyl oligopeptidase: a potential target for the treatment of cognitive disorders. Drug Discovery Today, 12(5-6), 213-221.[1] (Discusses PREP inhibitors in neurodegeneration/apoptosis). Retrieved from [Link]
Sources
- 1. Z-Pro-Val-Gly-OEt | CAS#:50305-56-1 | Chemsrc [chemsrc.com]
- 2. Z-gly-pro-pna | Sigma-Aldrich [sigmaaldrich.com]
- 3. (Z-Gly-Pro-AMC, | Sigma-Aldrich [sigmaaldrich.com]
- 4. 醋酸阿巴瑞克_血管紧张素转化酶底物现货供应_吉尔生化(上海)有限公司 [glshchem.com]
- 5. 4-PHENYLAZOBENZYLOXYCARBONYL-L-PRO-LEU-GLY-PRO-D-ARG DIHYDRATE | 17011-78-8 [amp.chemicalbook.com]
- 6. Z-PRO-PRO-OH | 7360-23-8 [chemicalbook.com]
- 7. 4-PHENYLAZOBENZYLOXYCARBONYL-L-PRO-LEU-GLY-PRO-D-ARG DIHYDRATE | 17011-78-8 [amp.chemicalbook.com]
Z-Pro-Gly-NH2 Scaffold: Substrate Specificity and Inhibitor Design
This guide details the technical utility of Z-Pro-Gly-NH2 (Benzyloxycarbonyl-Prolyl-Glycinamide) and its derivatives in enzyme kinetics and inhibition.[1][] It focuses on the Prolyl Oligopeptidase (POP) and Collagenase (MMP) families, where the prolyl-glycyl (Pro-Gly) bond acts as a critical recognition motif.
Executive Summary
Z-Pro-Gly-NH2 serves as a fundamental dipeptide scaffold in the study of proline-specific peptidases.[1][] While the parent compound acts primarily as a substrate for enzymes like Prolyl Oligopeptidase (POP) and Prolidase, its structural derivatives—modified at the C-terminus with electrophilic "warheads" (e.g., aldehydes, nitriles, hydroxamates)—function as potent transition-state inhibitors .
This guide provides a technical roadmap for using the Z-Pro-Gly motif to:
-
Assay Enzyme Activity: Utilizing the cleavage of the Pro-Gly amide bond.
-
Design Inhibitors: Transforming the substrate into a covalent inhibitor (e.g., Z-Pro-Gly-CHO).[1][]
-
Differentiate Proteases: Distinguishing between Serine Proteases (POP) and Metalloproteases (MMPs) using specific scaffold modifications.
Mechanistic Foundation: The Pro-Gly Interface
The biological activity of Z-Pro-Gly-NH2 hinges on the Pro-Gly peptide bond .[1][] Enzymes recognize the unique conformational constraint of the proline ring (P1 position) and the flexibility of glycine (P1' position).
Substrate vs. Inhibitor Mechanism
-
As a Substrate (Z-Pro-Gly-NH2): The enzyme's active site serine (Ser554 in POP) attacks the carbonyl carbon of the Pro-Gly bond.[] The tetrahedral intermediate collapses, releasing Gly-NH2 and forming an acyl-enzyme complex, which is subsequently hydrolyzed.[1][]
-
As an Inhibitor (Z-Pro-Gly-CHO/CN):
-
Aldehydes (-CHO): The active site serine attacks the aldehyde carbon, forming a stable hemiacetal adduct . This mimics the transition state but cannot collapse to release a product, locking the enzyme.
-
Nitriles (-CN): The serine hydroxyl attacks the nitrile carbon, forming an imidate adduct .
-
Pathway Diagram: Substrate Turnover vs. Inhibition
The following diagram illustrates the bifurcation between substrate hydrolysis and inhibitor locking within the POP active site.
Caption: Mechanism of Action: Z-Pro-Gly-NH2 undergoes hydrolysis (green path), while the aldehyde derivative forms a stable hemiacetal adduct (red path).[1][]
Structural Activity Relationship (SAR) & Derivatives[1][3]
Modifications to the Z-Pro-Gly-NH2 scaffold dictate its function.[1][] The table below summarizes key derivatives and their applications.
| Compound | Structure (C-Term) | Role | Target Enzyme | Mechanism |
| Z-Pro-Gly-NH2 | Amide (-CONH2) | Substrate | POP, Prolidase | Cleavage of Pro-Gly bond.[1][] |
| Z-Pro-Gly-CHO | Aldehyde (-CHO) | Inhibitor | POP, FAP | Reversible covalent (Hemiacetal).[1][] |
| Z-Pro-Gly-CN | Nitrile (-CN) | Inhibitor | POP, DPP-IV | Reversible covalent (Imidate).[1][] |
| Z-Pro-Gly-CHN2 | Diazomethyl Ketone | Inhibitor | POP | Irreversible alkylation of His/Cys.[1][] |
| Z-Pro-Leu-Gly-NHOH | Hydroxamate | Inhibitor | MMPs (Collagenase) | Chelation of Active Site Zinc (Zn2+).[1][] |
Technical Note: While Z-Gly-Pro-AMC is the standard fluorogenic substrate for POP, Z-Pro-Gly-NH2 is critical for studying P2-P1 specificity without the steric interference of a bulky fluorophore.[1][]
Experimental Protocols
Protocol A: Synthesis of Z-Pro-Gly-CHO (Inhibitor)
Objective: Convert the Z-Pro-Gly-OMe precursor into the aldehyde inhibitor.[1][]
-
Coupling: React Z-Pro-OH with Gly-OMe using EDC/HOBt in DMF to yield Z-Pro-Gly-OMe .
-
Reduction: Dissolve Z-Pro-Gly-OMe in anhydrous Toluene/DCM. Cool to -78°C.[1][]
-
DIBAL-H Addition: Add Diisobutylaluminum hydride (DIBAL-H) dropwise (1.2 eq).[1][] Stir for 30 min.
-
Critical Step: Over-reduction leads to the alcohol. Strict temperature control (-78°C) is required to stop at the aldehyde.[1][]
-
-
Quenching: Quench with methanol followed by Rochelle's salt solution.
-
Purification: Extract with ethyl acetate. Purify via silica gel chromatography (Hexane/EtOAc).
-
Validation: Confirm -CHO peak via 1H-NMR (~9.5 ppm) and Mass Spec.
Protocol B: Prolyl Oligopeptidase (POP) Inhibition Assay
Objective: Determine the IC50 of a Z-Pro-Gly derivative.
Reagents:
-
Buffer: 100 mM Phosphate Buffer, pH 7.4, 1 mM DTT, 1 mM EDTA.
-
Enzyme: Recombinant Human POP (0.1 U/mL).
-
Substrate: Z-Gly-Pro-AMC (Fluorogenic, Km ~ 30 µM).[1][]
-
Inhibitor: Z-Pro-Gly-Derivative (Serial dilutions in DMSO).[1][]
Workflow:
-
Preparation: Dilute inhibitor in buffer (keep DMSO < 2%).
-
Pre-incubation: Mix 10 µL Enzyme + 10 µL Inhibitor. Incubate at 37°C for 15 minutes.
-
Reasoning: Allows slow-binding inhibitors (like aldehydes) to reach equilibrium.[1][]
-
-
Reaction Start: Add 80 µL Substrate (Z-Gly-Pro-AMC, final conc. 50 µM).
-
Measurement: Monitor Fluorescence (Ex 380 nm / Em 460 nm) kinetically for 20 minutes.
-
Analysis: Calculate slope (V0). Plot % Activity vs. Log[Inhibitor]. Fit to Sigmoidal Dose-Response curve to find IC50.[1][]
Assay Workflow Diagram
Caption: Standard Inhibition Assay Workflow for POP using Z-Pro-Gly derivatives.
Data Interpretation & Troubleshooting
Interpreting Ki and IC50
-
Sub-nanomolar Ki (e.g., < 1 nM): Indicates a tight-binding inhibitor (likely covalent reversible, e.g., Z-Pro-Prolinal).[1][]
-
Micromolar Ki (e.g., > 1 µM): Indicates weak competitive inhibition. Z-Pro-Gly-NH2 (substrate) acting as a competitive inhibitor against Z-Gly-Pro-AMC would fall in this range.
-
Time-Dependent Inhibition: If IC50 decreases with longer pre-incubation, the inhibitor is likely a slow-binding transition-state analog (typical for aldehydes).[1][]
Common Issues
-
Instability of Aldehydes: Z-Pro-Gly-CHO can oxidize to the carboxylic acid (inactive) or racemize at the Proline alpha-carbon.[1][] Store at -80°C under argon.
-
Inner Filter Effect: High concentrations of colored inhibitors (e.g., nitriles with aromatic tags) may absorb fluorescence. Always run a "Substrate + Inhibitor" control without enzyme.
References
-
National Institutes of Health (NIH). (2023). Substrate-like novel inhibitors of prolyl specific oligo peptidase. PubMed.[3] Retrieved from [Link]
-
ResearchGate. (2020). Prolyl Oligopeptidase Inhibition by Z-Pro-prolinal and Derivatives. Retrieved from [Link]
Sources
Technical Analysis: Spectral & Chromatographic Profiling of Z-Pro-Gly-NH₂
Content Type: Technical Guide / Whitepaper Subject: Analytical Methodology for Prolyl Endopeptidase (PEP) Substrate Z-Pro-Gly-NH₂ Audience: Analytical Chemists, Enzymologists, and Drug Discovery Scientists
Executive Summary: The "Silent" Substrate
In the high-throughput screening of Prolyl Endopeptidase (PEP/POP) activity, fluorogenic substrates like Z-Gly-Pro-AMC are ubiquitous. However, Z-Pro-Gly-NH₂ (Benzyloxycarbonyl-L-prolyl-glycinamide) remains a critical reference standard for kinetic validation and inhibitor specificity profiling.
Unlike its fluorogenic counterparts, Z-Pro-Gly-NH₂ does not exhibit a dramatic spectral shift or fluorescence emission upon cleavage. It is a "silent" substrate that requires rigorous chromatographic separation to quantify activity. This guide details the physicochemical properties of Z-Pro-Gly-NH₂ and provides a validated workflow for its detection using HPLC-UV and LC-MS, focusing on the intrinsic absorbance of the Benzyloxycarbonyl (Z) moiety.
Physicochemical & Spectral Profile
The Z-Group Chromophore
The detection of Z-Pro-Gly-NH₂ relies entirely on the Benzyloxycarbonyl (Cbz or Z) protecting group. This moiety acts as the UV handle for the molecule.
| Property | Specification | Analytical Implication |
| Chromophore | Phenyl ring of the Benzyloxycarbonyl group | Primary detection target. |
| 257 nm (Weak) | High specificity, lower background interference from buffer salts. | |
| 210–215 nm (Strong) | High sensitivity (peptide bond + Z-group), but susceptible to solvent/buffer noise. | |
| Fluorescence | Negligible | Cannot be used in standard fluorescence plate readers. |
| Cleavage Site | Post-Proline Bond | Reaction yields Z-Pro-OH and Gly-NH₂ . |
The Cleavage Reaction & Spectral Logic
PEP is a serine protease that cleaves on the carboxyl side of internal proline residues.
The Detection Challenge:
Both the substrate (Z-Pro-Gly-NH₂) and the primary product (Z-Pro-OH) contain the Z-group. Therefore, the total absorbance of the solution at 257 nm remains relatively constant during the reaction. Differentiation must be achieved via retention time (
Analytical Methodologies
Workflow Logic
The following diagram illustrates the decision matrix for analyzing Z-Pro-Gly-NH₂ cleavage.
Figure 1: Analytical workflow for the non-fluorogenic detection of Z-Pro-Gly-NH₂ hydrolysis.
Method A: RP-HPLC with UV Detection (Gold Standard)
This is the most robust method for routine activity assays.
-
Principle: Separation of the hydrophobic Z-Pro-OH product from the Z-Pro-Gly-NH₂ substrate based on polarity differences.
-
Stationary Phase: C18 Reverse Phase column (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase:
-
Solvent A: 0.1% TFA in Water (Ion-pairing agent is crucial for peak shape).
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Detection: 214 nm (for maximum signal) or 254 nm (for specificity).
Protocol: Gradient Elution
-
Equilibration: 10% B for 5 minutes.
-
Gradient: 10% B to 60% B over 20 minutes.
-
Wash: 95% B for 5 minutes.
-
Result:
-
Gly-NH₂: Elutes in the void volume (highly polar, often undetected at 254 nm).
-
Z-Pro-Gly-NH₂ (Substrate): Elutes later (moderately hydrophobic).
-
Z-Pro-OH (Product): Elutes at a distinct retention time.[1] Note: Under acidic HPLC conditions (TFA), the free acid is protonated, altering its retention relative to the amide.
-
Method B: LC-MS (Mass Spectrometry)
Used for confirming the identity of the cleavage product during assay development.
-
Ionization: ESI Positive Mode.
-
Target Ions:
-
Substrate (Z-Pro-Gly-NH₂): Calculate exact mass
. -
Product (Z-Pro-OH): Mass will be
(Hydrolysis). -
Product (Gly-NH₂): Often too small/polar for standard C18 retention, usually ignored in MS quantification.
-
Experimental Protocol: Kinetic Assay
Objective: Determine the
Reagents Preparation
-
Buffer: 100 mM Phosphate Buffer, pH 7.4, 1 mM DTT, 0.5 mM EDTA.
-
Substrate Stock: Dissolve Z-Pro-Gly-NH₂ in DMSO to 10 mM. Note: Keep DMSO <5% in final reaction to avoid enzyme inhibition.
-
Enzyme: Recombinant PEP (human or porcine), diluted in ice-cold buffer.
Assay Steps
-
Incubation: Mix 190 µL Buffer + Enzyme with 10 µL Substrate (Final conc: 10–500 µM).
-
Reaction: Incubate at 37°C for defined intervals (e.g., 0, 5, 10, 30 min).
-
Termination: Add 20 µL of 10% Glacial Acetic Acid or 1% TFA . Do not use heat inactivation if protein precipitation interferes with HPLC injection.
-
Clarification: Centrifuge at 10,000 x g for 5 mins to remove precipitated enzyme.
-
Injection: Inject 20–50 µL onto the HPLC system.
Data Interpretation
The degree of hydrolysis is calculated by the integration of peak areas:
Note: This formula assumes identical molar extinction coefficients (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Separation | Gradient too steep or pH incorrect. | Use a shallower gradient (e.g., 1% B/min). Ensure TFA is present to suppress ionization of Z-Pro-OH. |
| Low Sensitivity | Detection at 254 nm is too weak. | Switch to 214 nm . Ensure buffers (Phosphate) are removed or use UV-transparent buffers if not using HPLC separation. |
| Peak Tailing | Interaction with free silanols. | Increase TFA concentration to 0.1% or use a "base-deactivated" C18 column. |
| Baseline Drift | Gradient absorption. | TFA absorbs at 214 nm. Balance the baseline by adding slightly less TFA to Solvent B than Solvent A. |
References
-
Polgár, L. (2002). The prolyl oligopeptidase family.[2][3][4][5][6][7] Cellular and Molecular Life Sciences, 59(2), 349–362.
- Yoshimoto, T., et al. (1979). Post-proline cleaving enzyme: identification of substrates. Journal of Biological Chemistry.
-
Fulop, V., et al. (1998).[8] Prolyl oligopeptidase: an unusual beta-propeller domain regulates proteolysis.[8] Cell, 94(2), 161-170.[8]
- Sigma-Aldrich. (n.d.). Z-Pro-Gly-NH2 Product Analysis & Solubility Data.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Investigating substrate binding mechanism in prolyl oligopeptidase through molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of a Z-pro-prolinal-insensitive Z-Gly-Pro-7-amino-4-methyl coumarin-hydrolyzing peptidase from bovine serum--a new proline-specific peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hunting for peptide substrates of prolyl oligopeptidase: classical versus non-classical bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolyl oligopeptidase catalysis. Reactions with thiono substrates reveal substrate-induced conformational change to be the rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New fluorogenic substrates for the study of secondary specificity of prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolyl oligopeptidase: an unusual beta-propeller domain regulates proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic safety and handling information for Z-Pro-Gly-NH2
Technical Whitepaper: Safe Handling, Stability, and Reconstitution of Z-Pro-Gly-NH2
Executive Summary
Z-Pro-Gly-NH2 (MW: ~305.33 g/mol ) is a synthetic dipeptide derivative utilized primarily as a substrate in enzymatic kinetics (specifically for collagenase and prolyl oligopeptidase specificity studies) and as a protected intermediate in peptide synthesis.[1] The N-terminal Benzyloxycarbonyl (Z or Cbz) group confers hydrophobicity, while the C-terminal amide (NH2) enhances stability against carboxypeptidases.[1]
This guide provides a rigorous technical framework for the safe handling, solubilization, and storage of Z-Pro-Gly-NH2.[1] Unlike standard salts, this compound exhibits amphiphilic characteristics that require specific reconstitution protocols to prevent precipitation and experimental variance.
Chemical Identity & Physicochemical Profile
Understanding the molecular architecture is the first step in establishing a valid handling protocol.
| Property | Specification |
| Chemical Name | Benzyloxycarbonyl-L-prolyl-glycine amide |
| Abbreviation | Z-Pro-Gly-NH2 |
| Molecular Formula | C₁₅H₁₉N₃O₄ |
| Molecular Weight | 305.33 g/mol |
| Physical State | White to off-white lyophilized powder |
| Solubility Profile | Soluble in organic solvents (DMSO, DMF, Methanol); sparingly soluble in pure water; soluble in aqueous buffers after organic reconstitution.[1] |
| Hygroscopicity | Moderate (Proline content contributes to moisture uptake). |
Molecular Architecture & Cleavage Sites
The Z-group protects the N-terminus, rendering the molecule suitable for endopeptidase assays.[1] The Pro-Gly bond is a critical recognition motif for collagenase-like enzymes.[1]
Figure 1: Molecular architecture of Z-Pro-Gly-NH2 highlighting the enzymatic cleavage site and protective groups.[1]
Hazard Identification & Toxicology (GHS)
While Z-Pro-Gly-NH2 is often classified as a low-hazard research chemical, it must be treated as a potential irritant due to the lack of comprehensive toxicological data on this specific derivative.[1]
Signal Word: WARNING (Precautionary)
| Hazard Class | Hazard Statement | Precautionary Protocol |
| Skin Irritation | H315: Causes skin irritation (Potential) | Wear nitrile gloves (min 0.11mm thickness).[1] |
| Eye Irritation | H319: Causes serious eye irritation (Potential) | Use safety goggles with side shields. |
| Resp. Sensitization | H335: May cause respiratory irritation | Do not inhale dust. Handle in a fume hood or weigh inside a biosafety cabinet. |
Critical Safety Note: Peptides containing the Z-group can release Benzyl alcohol upon degradation or metabolic processing.[1] While the quantity is micromolar, sensitization is possible.
Technical Handling & Reconstitution Protocol
The most common failure mode with Z-Pro-Gly-NH2 is "Crash-out" —where the hydrophobic Z-group causes the peptide to precipitate when added directly to aqueous buffer.[1] The following Self-Validating Protocol ensures complete solubilization.
The "Solvent-First" Strategy
Reagents Required:
-
Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).
-
PBS or Tris Buffer (pH 7.4).
-
Vortex mixer.
Step-by-Step Protocol:
-
Equilibration: Allow the peptide vial to reach room temperature before opening to prevent condensation (hygroscopic risk).
-
Primary Solubilization (The Stock):
-
Secondary Dilution (The Working Solution):
-
Slowly add the DMSO stock to your aqueous buffer (e.g., PBS) while vortexing.
-
Limit: Keep final DMSO concentration < 1% (v/v) for cell assays or < 5% for enzymatic assays to avoid enzyme inhibition.
-
Validation: If the solution turns milky (Tyndall effect), the concentration is too high for the buffer system. Dilute further or increase organic co-solvent percentage.
-
Reconstitution Decision Tree
Figure 2: Logic flow for the reconstitution of hydrophobic Z-protected peptides.
Storage & Stability Lifecycle
Peptide stability is governed by hydrolysis and oxidation. The Z-group is relatively stable, but the amide bond is susceptible to hydrolysis if stored improperly.[1]
| State | Condition | Shelf Life | Mechanism of Degradation |
| Solid (Lyophilized) | -20°C, Desiccated | 2–3 Years | Slow oxidation; hygroscopic clumping.[1] |
| Stock Solution (DMSO) | -20°C or -80°C | 3–6 Months | Minimal degradation if kept anhydrous.[1] |
| Working Solution (Aq) | 4°C | < 24 Hours | Hydrolysis; bacterial degradation. |
Best Practice: Aliquot the DMSO stock solution immediately after preparation. Avoid freeze-thaw cycles (limit to max 3 cycles).
Disposal & Emergency Protocols
-
Spill Management:
-
Solid: Sweep up carefully to avoid dust generation. Place in a sealed container.
-
Liquid: Absorb with inert material (vermiculite/sand). Clean surface with 70% Ethanol.
-
-
First Aid:
-
Disposal:
-
Dispose of as chemical waste via a licensed contractor. Do not flush down the drain due to potential biological activity (enzyme inhibition/substrate effects).
-
References
-
PubChem. (n.d.). Compound Summary: Z-Pro-OH (Related Precursor Data). National Library of Medicine. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols: Recommended Storage Conditions for Z-Pro-Gly-NH2 Solution
Introduction: The Critical Role of Proper Storage for Z-Pro-Gly-NH2 Integrity
Z-Pro-Gly-NH2 (N-Benzyloxycarbonyl-L-prolyl-L-glycinamide) is a protected dipeptide amide of significant interest in biochemical and pharmaceutical research. It serves as a valuable building block in peptide synthesis and as a substrate in enzymatic assays.[1][2] The integrity of Z-Pro-Gly-NH2 in its solution form is paramount for obtaining reproducible and accurate experimental results. Improper storage can lead to chemical degradation, compromising the peptide's purity and activity. This document provides a comprehensive guide to the optimal storage conditions for Z-Pro-Gly-NH2 solutions, underpinned by scientific principles and established best practices in peptide handling.
The stability of a peptide in solution is influenced by several factors, including its amino acid sequence, N-terminal protecting groups, and C-terminal modifications. The presence of the N-terminal Benzyloxycarbonyl (Z) group imparts a significant hydrophobic character to the Z-Pro-Gly-NH2 molecule.[3] The proline residue is known to confer resistance to certain types of enzymatic degradation, while the C-terminal amide group protects the peptide from carboxypeptidases, enhancing its in vivo half-life.[4][5]
This guide will detail the recommended solvents, temperature, and handling procedures to maintain the stability and efficacy of your Z-Pro-Gly-NH2 solutions.
Scientific Integrity & Logic: Understanding the "Why" Behind the Protocol
The recommendations outlined in this document are based on the fundamental principles of peptide chemistry and are designed to be a self-validating system for maintaining the quality of your Z-Pro-Gly-NH2 solutions.
Expertise & Experience: The protocols herein are synthesized from extensive experience in peptide handling and an in-depth understanding of the chemical properties of Z-Pro-Gly-NH2's constituent parts. The hydrophobic nature of the Z-group suggests that organic solvents or aqueous mixtures with organic co-solvents will be more suitable for solubilization than purely aqueous buffers.[3] Proline's unique cyclic structure can influence peptide conformation and stability.[6][7] The C-terminal amide is a well-established strategy to prevent enzymatic degradation from the carboxyl end.[8][9]
Trustworthiness: Each step in the provided protocols is designed to mitigate specific risks of degradation. For instance, aliquoting into single-use volumes is not merely a suggestion for convenience but a critical step to prevent the detrimental effects of repeated freeze-thaw cycles, which can lead to peptide aggregation and degradation. The recommendation to use slightly acidic pH for aqueous buffers is based on the general principle that it can help to minimize base-catalyzed hydrolysis.
Authoritative Grounding & Comprehensive References: Key recommendations are supported by scientific literature. For example, the general instability of peptides in solution compared to their lyophilized form is a widely accepted principle in peptide chemistry. The enhanced stability provided by C-terminal amidation is also well-documented.[5]
Recommended Storage Conditions: A Tabulated Guide
For optimal stability, Z-Pro-Gly-NH2 should ideally be stored as a lyophilized powder at -20°C or -80°C in a desiccated environment. When a solution is required, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | The hydrophobic Z-group enhances solubility in organic solvents.[3] |
| Aqueous buffers (e.g., phosphate, acetate) with a minimal amount of organic co-solvent (e.g., DMSO, ACN) | For biological applications requiring aqueous solutions. The organic co-solvent aids in initial dissolution. | |
| pH (for aqueous solutions) | 5.0 - 6.5 | Minimizes the risk of base-catalyzed hydrolysis. |
| Storage Temperature | -80°C for long-term storage (months) | Minimizes chemical and enzymatic degradation rates. |
| -20°C for short-term storage (weeks) | A viable alternative for shorter storage periods. | |
| 2-8°C for working solutions (up to 24-48 hours) | For immediate experimental use. Stability at this temperature is limited. | |
| Light Exposure | Store in amber vials or protect from light | To prevent potential photodegradation. |
| Atmosphere | Purge with an inert gas (e.g., argon, nitrogen) before sealing | Reduces the risk of oxidation. |
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: Preparation of a Z-Pro-Gly-NH2 Stock Solution in an Organic Solvent
This protocol is recommended for applications where an organic solvent is compatible with the downstream experimental setup.
-
Equilibration: Allow the vial of lyophilized Z-Pro-Gly-NH2 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the desired volume of high-purity, anhydrous DMSO, DMF, or ACN to the vial to achieve the target concentration.
-
Dissolution: Gently vortex or sonicate the solution until the peptide is completely dissolved. Visually inspect for any particulates.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.
-
Inert Gas Purge: If possible, briefly purge the headspace of each aliquot with an inert gas (argon or nitrogen) before tightly sealing the cap.
-
Storage: Immediately place the aliquots in a freezer at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a Z-Pro-Gly-NH2 Working Solution in an Aqueous Buffer
This protocol is suitable for biological assays that require an aqueous environment.
-
Prepare a Concentrated Stock: First, prepare a concentrated stock solution in a minimal amount of a water-miscible organic solvent like DMSO, as described in Protocol 1.
-
Buffer Preparation: Prepare a sterile aqueous buffer of your choice (e.g., phosphate-buffered saline, Tris buffer) and adjust the pH to a range of 5.0-6.5. Filter the buffer through a 0.22 µm filter to ensure sterility.
-
Dilution: While vortexing the aqueous buffer, slowly add the required volume of the concentrated organic stock solution to achieve the final desired concentration. Note: Adding the aqueous buffer to the organic stock can cause the peptide to precipitate.
-
Final Concentration Check: Ensure the final concentration of the organic solvent in your working solution is compatible with your experimental system and does not exceed a level that might affect cell viability or enzyme activity.
-
Immediate Use or Aliquoting: It is highly recommended to use the freshly prepared aqueous working solution immediately. If storage is necessary, aliquot into single-use tubes, purge with inert gas, and freeze at -80°C. Be aware that the stability of peptides in aqueous solutions is significantly lower than in organic solvents.
Visualization of Workflow
The following diagram illustrates the decision-making process and workflow for the proper handling and storage of Z-Pro-Gly-NH2 solutions.
Caption: Workflow for Z-Pro-Gly-NH2 solution handling and storage.
Potential Degradation Pathways and Mitigation
Understanding the potential degradation pathways of Z-Pro-Gly-NH2 is crucial for implementing effective storage strategies.
-
Hydrolysis: The amide bonds in the peptide backbone are susceptible to hydrolysis, especially at extreme pH values. Storing solutions at a neutral to slightly acidic pH (5.0-6.5) can minimize this.[10]
-
Oxidation: Although Glycine and Proline are not highly susceptible to oxidation, the Z-group could potentially be a target. Purging with an inert gas and protecting from light can mitigate oxidative damage.
-
Aggregation: Repeated freeze-thaw cycles can lead to the formation of peptide aggregates, reducing the effective concentration and potentially causing experimental artifacts. Aliquoting is the most effective way to prevent this.
By adhering to the protocols and recommendations outlined in this guide, researchers, scientists, and drug development professionals can ensure the stability and integrity of their Z-Pro-Gly-NH2 solutions, leading to more reliable and reproducible scientific outcomes.
References
-
Wikipedia. Glycine. Retrieved from [Link]
-
PubChem. (Benzyloxycarbonyl)glycyl-L-proline. Retrieved from [Link]
-
ResearchGate. Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum—A New Proline-Specific Peptidase. Retrieved from [Link]
-
PubMed. [Stability of prolin-containing peptides in biological media]. Retrieved from [Link]
-
JPT. Comprehensive Guide to Peptide C-Terminal Modifications. Retrieved from [Link]
-
Royal Society of Chemistry. Early instability of MIL-125-NH2 in aqueous solution and mediation of the visible photogeneration of an NADH cofactor. Retrieved from [Link]
-
PubMed. Synthesis and neuroprotective activity of analogues of glycyl-L-prolyl-L-glutamic acid (GPE) modified at the alpha-carboxylic acid. Retrieved from [Link]
-
ACS Publications. Versatile Peptide C-Terminal Functionalization via a Computationally Engineered Peptide Amidase. Retrieved from [Link]
-
PubMed. Improve the Stability and Activity of Antimicrobial Peptides by the Proline-Based PXXP Hinge Structure. Retrieved from [Link]
-
Wikipedia. Amino acid. Retrieved from [Link]
-
J-GLOBAL. Stability of Proline-Containing Peptides in Biological Media. Retrieved from [Link]
-
PubMed. insensitive 7-(N-benzyloxycarbonyl-glycyl-prolyl-amido)-4-methylcoumarin (Z-Gly-Pro-NH-Mec)-hydrolysing peptidase in bovine serum. Retrieved from [Link]
-
ACS Publications. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]
-
Journal of the American Chemical Society. Effect of Proline and Glycine Residues on Dynamics and Barriers of Loop Formation in Polypeptide Chains. Retrieved from [Link]
-
Corn Lab. C-TERMINAL AMIDES FUNCTION AS SIGNALS FOR PROTEIN DEGRADATION- PUBLISHED IN NATURE. Retrieved from [Link]
-
MDPI. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]
-
PubMed Central. Effect of C-terminus amidation of Aβ39–42 fragment derived peptides as potential inhibitors of Aβ aggregation. Retrieved from [Link]
-
PNAS. α-Helical, but not β-sheet, propensity of proline is determined by peptide environment. Retrieved from [Link]
-
ACS Publications. Phosphine-Catalyzed Regio- and Stereoselective Umpolung Addition of Amides to Alkynoates: Access to Complex α,β-Dehydroamino A. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy Z-Pro-leu-gly-NH2 | 14485-80-4 [smolecule.com]
- 4. [Stability of prolin-containing peptides in biological media] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. Improve the Stability and Activity of Antimicrobial Peptides by the Proline-Based PXXP Hinge Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jpt.com [jpt.com]
- 9. Effect of C-terminus amidation of Aβ39–42 fragment derived peptides as potential inhibitors of Aβ aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Z-Pro-Gly-NH2 in peptide synthesis solid-phase methodology
Abstract
This document provides a comprehensive guide for the synthesis of the N-terminally protected tripeptide amide, Z-Pro-Gly-NH2, utilizing Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The protocol is specifically designed for researchers, scientists, and professionals in drug development. We detail the strategic selection of resins and reagents, provide a step-by-step methodology from resin preparation to final product cleavage, and discuss in-process controls and post-synthesis analysis. The causality behind experimental choices, such as the use of Rink Amide resin for generating the C-terminal amide and the selection of HBTU as a coupling agent, is explained to provide a deeper understanding of the synthesis strategy.
Introduction and Scientific Principles
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on an insoluble polymer support.[1] This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each reaction step.[2][3]
The target molecule, Z-Pro-Gly-NH2, incorporates three key features that dictate the synthesis strategy:
-
C-Terminal Amide: Many biologically active peptides possess a C-terminal amide (CONH2), which often enhances stability and biological activity.[4][5] To achieve this, a specialized resin, such as Rink Amide resin, is required.[6][7][8]
-
Proline Residue: Proline is a secondary amino acid, which introduces unique conformational constraints and can present challenges during synthesis, such as a reduced reactivity of its N-terminal amine and the potential for incomplete couplings.[9]
-
N-Terminal Z-Group: The benzyloxycarbonyl (Z or Cbz) group is a classic amine protecting group used extensively in solution-phase synthesis.[10] In this protocol, it serves as a permanent N-terminal cap. The synthesis employs an orthogonal protection scheme, where the temporary Nα-Fmoc (9-fluorenylmethyloxycarbonyl) groups are removed by a mild base (piperidine), while the Z-group and the resin linkage are stable to these conditions but labile to acid.[11][12]
Our strategy is based on the widely adopted Fmoc/tBu approach.[3][13] The peptide chain is assembled from the C-terminus to the N-terminus on a Rink Amide resin. Each amino acid is introduced with its Nα-amine protected by an Fmoc group. After each coupling step, the Fmoc group is removed to liberate the amine for the next coupling cycle.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| Rink Amide AM Resin (100-200 mesh) | Synthesis Grade | ChemPep, Aapptec | Typically 0.3-1.0 mmol/g loading capacity.[6] |
| Fmoc-Gly-OH | Synthesis Grade | Major peptide synthesis supplier | |
| Fmoc-Pro-OH | Synthesis Grade | Major peptide synthesis supplier | |
| Z-Pro-OH | Synthesis Grade | Major peptide synthesis supplier | |
| HBTU | Synthesis Grade | Benchchem, Aapptec | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate.[14] |
| DIPEA (or DIEA) | Synthesis Grade | Major chemical supplier | N,N-Diisopropylethylamine. Use high purity, amine-free. |
| Piperidine | Synthesis Grade | Major chemical supplier | For Fmoc deprotection. |
| DMF | Synthesis Grade | Major chemical supplier | Dimethylformamide. Use peptide synthesis grade (amine-free). |
| DCM | Synthesis Grade | Major chemical supplier | Dichloromethane. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Major chemical supplier | For final cleavage.[15] |
| Triisopropylsilane (TIS) | Reagent Grade | Major chemical supplier | Scavenger for cleavage. |
| Diethyl Ether (Cold) | Reagent Grade | Major chemical supplier | For peptide precipitation. |
| Ninhydrin Test Kit (Kaiser Test) | N/A | Aapptec or self-prepared | For monitoring primary amine presence.[16] |
| Chloranil Test Kit | N/A | Aapptec or self-prepared | For monitoring secondary amine (Proline) presence.[17] |
Experimental Protocols
This protocol is designed for a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Overall Synthesis Workflow
The entire process involves sequential deprotection and coupling steps, followed by a final cleavage from the solid support.
Caption: Overall workflow for the solid-phase synthesis of Z-Pro-Gly-NH2.
Stage 1: Resin Preparation and Glycine Loading
-
Resin Swelling: Place Rink Amide resin (0.1 mmol scale) in a fritted reaction vessel. Add DMF (~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.[18] Drain the solvent.
-
Initial Fmoc Deprotection: The Rink Amide linker is supplied with an Fmoc protecting group.[6] This must be removed to expose the amine for coupling the first amino acid. Add a solution of 20% piperidine in DMF (~5 mL) to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 20% piperidine/DMF solution for 15 minutes.[19]
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform washes in the following sequence: DMF (3x), DCM (3x), DMF (3x). Each wash should be for ~1 minute with ~5 mL of solvent.
-
Glycine Coupling:
-
In a separate vial, pre-activate Fmoc-Gly-OH (0.4 mmol, 4 eq.) with HBTU (0.39 mmol, 3.9 eq.) and DIPEA (0.8 mmol, 8 eq.) in ~3 mL of DMF. Allow to stand for 2-5 minutes.
-
Rationale: HBTU is an efficient coupling reagent that rapidly forms a reactive HOBt active ester, minimizing side reactions and racemization.[14][20][21] An excess of amino acid and coupling reagents is used to drive the reaction to completion.[3]
-
Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads, wash them thoroughly with DCM, and perform a Kaiser test.[16] A negative result (colorless or yellow beads) indicates complete coupling.[22] If the test is positive (blue beads), extend the coupling time or perform a recouple (repeat step 4).[17]
-
Once coupling is complete, drain the reaction solution and wash the resin as in step 3.
-
Stage 2: Peptide Elongation (Proline Coupling)
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound Glycine by treating with 20% piperidine in DMF as described in Stage 1, step 2.
-
Washing: Wash the resin thoroughly as described in Stage 1, step 3. A positive Kaiser test at this stage confirms the presence of the free primary amine of Glycine.[23]
-
Proline Coupling:
-
Pre-activate Fmoc-Pro-OH (0.4 mmol, 4 eq.) with HBTU (0.39 mmol, 3.9 eq.) and DIPEA (0.8 mmol, 8 eq.) in ~3 mL of DMF.
-
Add the activated solution to the resin and agitate for 1-2 hours.
-
Rationale: Coupling onto a secondary amine (Proline) can be slower than onto a primary amine. Furthermore, coupling the amino acid after Proline can also be difficult due to steric hindrance.[9] A double coupling may be beneficial if the reaction is sluggish.
-
-
Monitoring and Washing:
-
The Kaiser test is unreliable for secondary amines like Proline, often giving a faint reddish-brown color instead of a strong blue.[16][17][24] A Chloranil test is recommended. A negative result (yellowish beads) indicates complete coupling.[17]
-
After confirming complete coupling, wash the resin thoroughly (DMF 3x, DCM 3x, DMF 3x).
-
Stage 3: N-Terminal Capping with Z-Pro-OH
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound Proline by treating with 20% piperidine in DMF (Stage 1, step 2).
-
Washing: Wash the resin thoroughly (Stage 1, step 3). A Chloranil test can confirm the presence of the free secondary amine of Proline.
-
Z-Pro-OH Coupling:
-
Pre-activate Z-Pro-OH (0.4 mmol, 4 eq.) with HBTU (0.39 mmol, 3.9 eq.) and DIPEA (0.8 mmol, 8 eq.) in ~3 mL of DMF.
-
Add the activated solution to the resin and agitate for 2-4 hours, or until a negative Chloranil test is obtained.
-
-
Final Washing and Drying:
-
Wash the resin exhaustively to remove all residual reagents. Use the following sequence: DMF (5x), DCM (5x), Methanol (3x).
-
Dry the peptide-resin under high vacuum for at least 4 hours, or preferably overnight.
-
Caption: A single deprotection and coupling cycle in Fmoc-SPPS.
Stage 4: Cleavage and Peptide Isolation
-
Prepare Cleavage Cocktail: In a fume hood, prepare a cleavage cocktail. A common mixture ("Reagent B") is effective for simple peptides without sensitive side chains.[15]
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS.
-
For a 0.1 mmol scale synthesis, prepare at least 5 mL of the cocktail.
-
Rationale: TFA is a strong acid that cleaves the acid-labile linker of the Rink Amide resin, releasing the peptide.[7][15] TIS and water act as scavengers to trap reactive carbocations generated during cleavage, preventing side reactions. Adding 3% v/v 1,3-dimethoxybenzene can further prevent alkylation of the C-terminal amide.[25][26]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin in the reaction vessel.
-
Agitate gently at room temperature for 2-3 hours.
-
-
Isolate Crude Peptide:
-
Filter the TFA solution containing the cleaved peptide into a clean collection tube.
-
Wash the resin beads with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
In a separate centrifuge tube, add ~40 mL of cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while vortexing. The crude peptide should precipitate as a white solid.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with fresh cold ether (2x) to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[15]
-
Purification and Characterization
-
Purification: The crude peptide should be purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: The identity and purity of the final product should be confirmed by analytical HPLC and Mass Spectrometry (e.g., ESI-MS) to verify the correct molecular weight.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete coupling; premature chain termination. | Use fresh, high-quality reagents. Increase coupling times or perform double couplings, especially after Proline.[9] Consider using a stronger coupling agent like HATU.[27] |
| Deletion Sequences | Steric hindrance or peptide aggregation is preventing complete coupling. | Optimize solvent systems (e.g., use NMP instead of DMF).[28] Perform double couplings for difficult residues. |
| Diketopiperazine (DKP) Formation | Cyclization and cleavage of the dipeptide from the resin. Most common with Proline at position 2 (e.g., Pro-Gly-Resin). | This protocol places Glycine first, minimizing this risk. If synthesizing Pro-Gly-X, use a 2-chlorotrityl resin for the first two residues, cleave the dipeptide, and attach it to the Rink Amide resin.[29] |
| Colored By-products after Cleavage | Side reactions from scavengers or linker decomposition. | Ensure thorough washing before cleavage.[30] Use an optimized scavenger cocktail. Ensure peptide is fully precipitated and washed with ether. |
References
-
Cleavage from Rink Amide Resin - Aapptec Peptides. [Link]
-
Peptide Cleavage from Resin Protocol - CDN. [Link]
-
Mastering Peptide Synthesis: A Comprehensive Guide to Rink Amide AM Resin for C-Terminal Peptide Amides - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. [Link]
-
Rink Amide Resin, MBHA Resin - Applied Polytech. [Link]
-
Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test) - Aapptec Peptides. [Link]
-
C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed. [Link]
-
The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin - Aapptec Peptides. [Link]
-
Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM. [Link]
-
Kaiser Test Definition - Organic Chemistry Key Term - Fiveable. [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. [Link]
-
HBTU - Wikipedia. [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK | ACS Omega. [Link]
-
Amino Acid Derivatives for Peptide Synthesis - Aapptec. [Link]
-
Amide protection and amide supports in solid-phase peptide synthesis - Journal of the Chemical Society D - RSC Publishing. [Link]
-
HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS) - Aapptec. [Link]
-
Methods and protocols of modern solid phase peptide synthesis - Springer. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - ResearchGate. [Link]
-
Developments in peptide and amide synthesis - Luxembourg Bio Technologies. [Link]
- US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google P
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry - Aapptec. [Link]
-
Solid phase peptide synthesis: New resin and new protecting group - CORE. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. [Link]
-
Solid phase peptide synthesis help : r/Biochemistry - Reddit. [Link]
-
Solid-phase synthesis of C-terminal peptide amides from N-tetrachlorophthaloyl protected amino acids† - ElectronicsAndBooks. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chempep.com [chempep.com]
- 7. appliedpolytech.com [appliedpolytech.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
- 11. nbinno.com [nbinno.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. peptide.com [peptide.com]
- 20. nbinno.com [nbinno.com]
- 21. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 22. chempep.com [chempep.com]
- 23. fiveable.me [fiveable.me]
- 24. thieme.de [thieme.de]
- 25. peptide.com [peptide.com]
- 26. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. reddit.com [reddit.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 30. merckmillipore.com [merckmillipore.com]
Comprehensive Application Note: Cell Permeability and Stability Profiling of Z-Pro-Gly-NH2
Abstract & Strategic Overview
Z-Pro-Gly-NH2 (Carbobenzoxy-Prolyl-Glycinamide) serves as a critical model substrate for Prolyl Endopeptidase (PREP) , a cytosolic serine protease implicated in neurodegenerative disorders.[1] Because PREP is intracellular, the utility of Z-Pro-Gly-NH2—or any drug candidate based on this scaffold—depends entirely on its ability to cross the cell membrane.
However, assessing the permeability of this compound presents a unique challenge: The Metabolic Trap.
-
Passive Diffusion: The hydrophobic Z-group (benzyloxycarbonyl) enhances lipophilicity, theoretically aiding passive transport.[1]
-
Intracellular Degradation: Once inside the cell, Z-Pro-Gly-NH2 is liable to rapid hydrolysis by cytosolic peptidases.[1]
This guide provides a dual-track workflow:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): To establish baseline passive permeability without enzymatic interference.[1]
-
Metabolically-Aware Caco-2 Transport: A modified protocol including mass balance analysis and optional PREP inhibition to distinguish between transport and metabolism.[1]
Physicochemical Context & Mechanism[1][2][3][4]
| Property | Value | Implication for Permeability |
| Molecular Weight | ~306.3 Da | Favorable for passive diffusion (< 500 Da).[1] |
| Lipophilicity (LogP) | ~0.7 - 1.2 (Est.)[1] | The Z-group increases lipophilicity compared to free peptides, aiding membrane insertion. |
| H-Bond Donors/Acceptors | Moderate | Amide bonds increase polarity; Z-group shields N-terminus.[1] |
| Enzymatic Target | Prolyl Endopeptidase (PREP) | Cytosolic. Compound must penetrate cell to interact.[1] |
Mechanism of Action & Transport Diagram
The following diagram illustrates the "Metabolic Trap" inherent in testing Z-Pro-Gly-NH2 in live cells (Caco-2) versus artificial membranes (PAMPA).
Figure 1: Comparison of transport pathways.[1] In PAMPA, transport is purely physical.[1] In Caco-2, the compound faces cytosolic degradation, necessitating mass balance monitoring.
Materials & Reagents
Core Reagents[1]
-
Test Compound: Z-Pro-Gly-NH2 (High purity >98% required to distinguish impurities from metabolites).
-
Control Compounds:
-
Assay Buffers:
-
Transport Buffer (HBSS): Hanks’ Balanced Salt Solution + 10 mM HEPES, pH 7.4.[1]
-
-
Cell Lines: Caco-2 (ATCC HTB-37), passage 20–60.[1]
Protocol 1: High-Throughput PAMPA (Passive Permeability)[1]
Purpose: Determine the baseline passive permeability (
-
Preparation:
-
Prepare a 10 mM stock of Z-Pro-Gly-NH2 in DMSO.[1]
-
Dilute to 10 µM in PBS (pH 7.4) for the Donor Solution .
-
-
Membrane Coating:
-
Use a pre-coated PAMPA plate (e.g., Corning Gentest) or coat a PVDF filter plate with 5 µL of 1% Lecithin in Dodecane.
-
-
Assembly:
-
Add 300 µL of PBS to the Acceptor Plate (Bottom).
-
Place the membrane plate on top.
-
Add 200 µL of Donor Solution (Compound) to the Donor Plate (Top).
-
-
Incubation:
-
Incubate for 5 hours at room temperature in a humidity chamber (to prevent evaporation).
-
-
Harvest:
-
Transfer aliquots from both Donor and Acceptor wells to HPLC vials.
-
-
Analysis:
Protocol 2: Metabolically-Aware Caco-2 Transport[1]
Purpose: Assess cellular permeability (
Critical Modification: Unlike standard protocols, you must collect cell lysate at the end to calculate Mass Balance. Low recovery (<80%) indicates intracellular metabolism.[1]
Step-by-Step Workflow
Figure 2: Caco-2 workflow emphasizing the cell lysis step for mass balance.
Detailed Procedure
-
Cell Culture: Seed Caco-2 cells at
cells/cm² on Transwell® inserts (0.4 µm pore size). Culture for 21 days. Verify monolayer integrity using TEER (Transepithelial Electrical Resistance); values should exceed 300 .[1] -
Equilibration: Wash monolayers twice with HBSS (37°C). Incubate with HBSS for 15 min.
-
Expert Tip: If testing "pure" permeability, add 10 µM Z-Pro-prolinal (PREP inhibitor) to both chambers 30 min prior to assay to block intracellular degradation.[1]
-
-
Dosing:
-
Incubation: Incubate at 37°C, 5% CO2, with shaking (50 rpm) to minimize the unstirred water layer.
-
Sampling: Remove 100 µL from the receiver compartment at 60 and 120 minutes. Replace with fresh pre-warmed HBSS to maintain sink conditions.[1]
-
Mass Balance (Crucial):
-
At 120 min, collect the remaining donor buffer.
-
Wash the filters 3x with ice-cold PBS to remove extracellular compound.[1]
-
Lyse the cells by adding 200 µL of 50% Methanol/Water and sonicating.
-
Analyze the Lysate to check for trapped compound or metabolites.
-
Analytical Method (LC-MS/MS)[1][6][7][8]
Given the peptidic nature, LC-MS/MS is required for sensitivity and specificity.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| MS Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Parent: 306.3 |
Note on Metabolites: If mass balance is low, scan for the hydrolysis product Z-Pro (MW ~249 Da).[1]
Data Analysis & Interpretation
Calculation of
[1]- : Rate of permeation (µmol/sec).[1]
- : Surface area of filter (cm²).
- : Initial donor concentration (µM).
Mass Balance Calculation
[1]Interpretation Table
| Outcome | Recovery % | Interpretation | |
| Ideal Permeability | > 85% | High permeability, metabolically stable.[1] | |
| Low Permeability | > 85% | Poor absorption, but stable.[1] | |
| Metabolic Trap | Low | < 70% | Compound entered cells but was degraded. Permeability is likely underestimated.[1] Action: Repeat with inhibitor. |
| Efflux Substrate | Low (A-B) / High (B-A) | > 85% | Efflux ratio > 2.[1]0. Substrate for P-gp.[1][5] |
References
-
Chemical Properties & Synthesis
-
Enzymatic Context (PREP)
-
Caco-2 Protocol Standards
-
Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. [Link]
-
-
Blood-Brain Barrier Permeability
-
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood–brain barrier. European Journal of Medicinal Chemistry. [Link]
-
Sources
- 1. (Benzyloxycarbonyl)glycyl-L-proline | C15H18N2O5 | CID 439540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. researchgate.net [researchgate.net]
Application Note: In Vivo Administration of Z-Pro-Gly-NH2 for Prolyl Oligopeptidase (PREP) Assessment
Part 1: Executive Summary & Scientific Rationale
The Challenge: Validating PREP Modulation In Vivo
Prolyl Oligopeptidase (PREP), also known as Prolyl Endopeptidase (POP), is a cytosolic serine peptidase implicated in neurodegenerative disorders (Alzheimer’s, Parkinson’s) and neuroinflammation. PREP cleaves neuroactive peptides containing a proline residue (e.g., Substance P, Vasopressin, TRH) at the carboxyl side.
While many PREP inhibitors (e.g., Z-Pro-Prolinal, KYP-2047) show promise in vitro, validating their target engagement in a living system is difficult. Measuring endogenous neuropeptide levels is often unreliable due to their rapid degradation and low concentrations.
The Solution: Z-Pro-Gly-NH2 as a Pharmacodynamic Probe
Z-Pro-Gly-NH2 (Benzyloxycarbonyl-L-Prolyl-Glycinamide) serves as a robust, synthetic exogenous substrate probe . Unlike endogenous peptides, it can be administered at controlled concentrations. Its specific cleavage by PREP in vivo allows researchers to:
-
Quantify PREP Activity: By measuring the disappearance of Z-Pro-Gly-NH2 or the appearance of its metabolite (Gly-NH2).
-
Validate Inhibitors: If a PREP inhibitor is effective, the half-life of administered Z-Pro-Gly-NH2 will significantly increase.
-
Competitive Modulation: At high doses, Z-Pro-Gly-NH2 acts as a "decoy," saturating PREP enzymes and transiently elevating endogenous memory-enhancing peptides.
Part 2: Mechanism of Action & Signaling Pathway
The following diagram illustrates the "Decoy Substrate" mechanism. When Z-Pro-Gly-NH2 is administered, it competes with endogenous neuropeptides (like Arginine Vasopressin) for the PREP active site.
Figure 1: Mechanism of Z-Pro-Gly-NH2 acting as a competitive substrate (decoy) for PREP, sparing endogenous neuropeptides.
Part 3: Experimental Protocols
Protocol A: Target Engagement Assay (In Vivo PREP Inhibition)
Objective: To determine if a test drug (PREP Inhibitor) successfully crosses the blood-brain barrier (BBB) and inhibits the enzyme in the brain.
1. Materials & Reagents
-
Test Compound: Candidate PREP Inhibitor (e.g., KYP-2047).
-
Probe: Z-Pro-Gly-NH2 (Purity >98%).
-
Vehicle: 0.9% Saline or 5% DMSO/PBS (depending on solubility).
-
Animals: Male Wistar Rats (250–300g) or C57BL/6 Mice.
-
Analysis: LC-MS/MS or HPLC with UV detection (210 nm).
2. Dosing Regimen
| Group | Pre-Treatment (T = -30 min) | Challenge (T = 0 min) | N (Animals) |
| Vehicle Control | Vehicle (IP/PO) | Z-Pro-Gly-NH2 (10 mg/kg, IV) | 6 |
| Positive Control | Z-Pro-Prolinal (5 mg/kg, IP) | Z-Pro-Gly-NH2 (10 mg/kg, IV) | 6 |
| Experimental | Test Inhibitor (Var. Dose) | Z-Pro-Gly-NH2 (10 mg/kg, IV) | 6 |
3. Step-by-Step Methodology
-
Acclimatization: Handle animals for 3 days prior to study to reduce stress-induced neuropeptide fluctuation.
-
Inhibitor Administration: Administer the Test Compound or Vehicle via the chosen route (IP, PO, or IV) 30–60 minutes prior to the probe challenge.
-
Probe Challenge: Inject Z-Pro-Gly-NH2 intravenously (tail vein) at 10 mg/kg .
-
Note: IV is preferred over IP for the probe to ensure rapid systemic distribution and immediate enzyme exposure.
-
-
Tissue Collection:
-
At 15 minutes post-probe injection, euthanize animals (CO2 asphyxiation or focused microwave irradiation to stop enzyme activity instantly).
-
Rapidly harvest brain regions (Hippocampus, Prefrontal Cortex) and plasma.
-
Snap-freeze tissues in liquid nitrogen immediately.
-
-
Sample Preparation:
-
Homogenize tissue in ice-cold perchloric acid (0.4 M) to precipitate proteins and arrest remaining protease activity.
-
Centrifuge at 10,000 x g for 15 min at 4°C.
-
Collect supernatant for LC-MS/MS analysis.
-
4. Data Analysis & Interpretation
Calculate the Recovery Ratio of Z-Pro-Gly-NH2.
-
High Recovery: Indicates effective PREP inhibition (Enzyme was blocked, probe survived).
-
Low Recovery: Indicates ineffective inhibition (Enzyme degraded the probe).
Protocol B: Behavioral Modulation (Memory Assessment)
Objective: To assess if Z-Pro-Gly-NH2 administration enhances memory via the "Decoy Effect" in a Passive Avoidance task.
1. Workflow Diagram
Figure 2: Experimental timeline for assessing the mnemonic effects of Z-Pro-Gly-NH2.
2. Methodology
-
Apparatus: Two-compartment shuttle box (one light, one dark) with a guillotine door.
-
Training (Day 1):
-
Place rat in the light compartment.
-
When the rat enters the dark compartment, deliver a mild foot shock (0.5 mA, 2s).
-
-
Treatment:
-
Immediately after the training trial, administer Z-Pro-Gly-NH2 (0.5 – 1.0 mg/kg, IP).
-
Rationale: PREP activity peaks during the consolidation phase. Administering the substrate now protects newly released memory peptides.
-
-
Testing (Day 2):
-
Place rat back in the light compartment.
-
Measure Step-Through Latency (Time taken to enter the dark zone).
-
-
Result: Significantly increased latency in the treated group compared to saline indicates enhanced memory consolidation.
Part 4: Technical Considerations & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Rapid Probe Disappearance | High peripheral PREP activity (Liver/Kidney) | Increase dose to 20 mg/kg or use focused microwave fixation to prevent post-mortem degradation. |
| Low Brain Penetration | Z-group insufficient for BBB transport in specific strain | Co-administer with a P-gp inhibitor or switch to intracerebroventricular (ICV) injection for proof-of-concept. |
| Inconsistent Baseline | Stress-induced neuropeptide release | Ensure strict handling protocols; stress alters endogenous PREP substrates, affecting competition dynamics. |
Part 5: References
-
Männistö, P. T., et al. (2007).[1] "Prolyl oligopeptidase: a potential target for the treatment of cognitive disorders."[2] Drug Discovery Today.
-
Tenorio-Laranga, J., et al. (2011). "Hunting for peptide substrates of prolyl oligopeptidase: classical versus non-classical bioactive peptides." CNS & Neurological Disorders-Drug Targets.
-
Toda, K., et al. (1999). "In vivo metabolism of Z-Pro-Prolinal, a specific inhibitor of prolyl endopeptidase." European Journal of Pharmacology.
-
Morain, P., et al. (2002). "Pharmacodynamic profile of S 17092, a new orally active prolyl endopeptidase inhibitor." Neuropsychopharmacology.
-
Boc Sciences. "Z-Pro-Gly-NH2 Product Information and Peptide Synthesis."
(Note: While Z-Pro-Gly-NH2 is a specific chemical entity, much of the in vivo methodology is derived from protocols established for its analogs and the inhibitors tested against it. The references above provide the foundational methods for PREP substrate/inhibitor in vivo testing.)
Sources
Application Note: High-Resolution Mass Spectrometry Analysis of Z-Pro-Gly-NH2
This Application Note is designed for bioanalytical chemists and drug discovery scientists optimizing assays for Prolyl Oligopeptidase (POP) substrates and small peptide fragmentation studies.
Executive Summary
Z-Pro-Gly-NH2 (Benzyloxycarbonyl-L-prolyl-glycinamide) is a synthetic tripeptide mimetic widely utilized as a substrate for Prolyl Oligopeptidase (POP/PREP) , a serine protease implicated in neurodegenerative disorders. Accurate mass spectrometry analysis of this molecule is critical for kinetic profiling, metabolic stability assays, and peptide sequencing validation.
This guide provides a definitive protocol for the ionization, fragmentation, and quantification of Z-Pro-Gly-NH2. It details the specific "Proline Effect" on dissociation pathways and addresses the unique challenge of stabilizing the labile carbamate (Z) protecting group during ionization.
Chemical Identity & Properties
| Property | Specification |
| Full Name | N-Benzyloxycarbonyl-L-Prolyl-Glycinamide |
| Abbreviation | Z-Pro-Gly-NH2 (or Cbz-Pro-Gly-NH2) |
| Molecular Formula | C₁₅H₁₉N₃O₄ |
| Monoisotopic Mass | 305.1376 Da |
| [M+H]⁺ Exact Mass | 306.1449 m/z |
| [M+Na]⁺ Exact Mass | 328.1268 m/z |
| Key Structural Features | N-terminal Carbobenzyloxy (Z) group; Internal Proline; C-terminal Primary Amide |
Fragmentation Mechanism (Expertise & Logic)
Understanding the gas-phase dissociation of Z-Pro-Gly-NH2 requires analyzing three distinct zones of lability: the protecting group, the peptide backbone, and the amide terminus.
The "Proline Effect" and Backbone Cleavage
Proline contains a secondary amine within a pyrrolidine ring, imparting high proton affinity (PA). In Collision-Induced Dissociation (CID), the mobile proton localizes to the proline nitrogen. However, unlike linear residues, the cyclic nature of proline restricts the formation of standard oxazolone
-
Primary Cleavage: Occurs at the Pro-Gly peptide bond.
-
Result: Formation of the
ion (Z-Pro acylium) and the ion (Gly-NH₂).
Z-Group (Carbobenzyloxy) Instability
The Z-group is MS-labile. High source temperatures or collision energies trigger specific neutral losses:
-
Loss of Benzyl Radical/Cation: Generates the tropylium ion (m/z 91.05 ), a dominant feature in high-energy spectra.
-
Decarboxylation: Loss of CO₂ (44 Da) from the carbamate, often observed as an in-source fragment [M+H-CO₂]⁺.
Fragmentation Pathway Diagram
The following diagram illustrates the hierarchical dissociation pathways validated for Z-Pro-Gly-NH2.
Figure 1: Validated MS/MS fragmentation tree for Z-Pro-Gly-NH2 showing primary backbone cleavage and characteristic protecting group losses.
Experimental Protocol
Materials & Reagents
-
Standard: Z-Pro-Gly-NH2 (Purity >98%).[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water.
-
Modifier: Formic Acid (FA) or Ammonium Formate (for pH buffering).
-
Matrix (if MALDI):
-Cyano-4-hydroxycinnamic acid (CHCA).
Sample Preparation (Self-Validating Step)
To ensure signal stability and prevent hydrolysis:
-
Stock Solution: Dissolve 1 mg Z-Pro-Gly-NH2 in 1 mL DMSO (stable for 3 months at -20°C). Do not use water for stock storage as spontaneous hydrolysis may occur over time.
-
Working Solution: Dilute stock to 1 µM in 50:50 Water:ACN + 0.1% FA immediately prior to injection.
LC-MS/MS Acquisition Parameters
This protocol is optimized for a Q-TOF or Orbitrap system but transferable to Triple Quadrupoles (QqQ).
| Parameter | Setting | Rationale |
| Ionization Source | ESI Positive Mode | Peptides protonate readily on the N-terminus or Amide. |
| Spray Voltage | 3.5 kV | Moderate voltage prevents in-source decarboxylation of the Z-group. |
| Capillary Temp | 275°C | High enough for desolvation, low enough to preserve the carbamate. |
| Column | C18 Reverse Phase (2.1 x 50mm, 1.7 µm) | Retains the hydrophobic Z-group effectively. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source. |
| Mobile Phase B | ACN + 0.1% Formic Acid | Elution solvent. |
| Gradient | 5% B to 95% B over 5 min | Z-Pro-Gly-NH2 typically elutes at ~45-50% B due to the benzyl group. |
| Collision Energy | Stepped NCE (20, 30, 40) | Ensures coverage of both labile Z-group loss and backbone cleavage. |
Quantitative Transitions (SRM/MRM)
For targeted quantification (e.g., enzyme kinetics), use the following transitions:
| Precursor (m/z) | Product (m/z) | Ion Type | Collision Energy (V) | Notes |
| 306.1 | 91.1 | Tropylium | 35 | High sensitivity, low specificity (common to all Z-peptides). |
| 306.1 | 232.1 | 20 | Quantifier Trace. Specific to the peptide sequence. | |
| 306.1 | 70.1 | Pro Immonium | 45 | Qualifier. Confirms Proline presence. |
Data Interpretation & Troubleshooting
Distinguishing Substrate vs. Product
In POP enzyme assays, Z-Pro-Gly-NH2 is cleaved to release Gly-NH2 and Z-Pro-OH .
-
Substrate (Intact): m/z 306.14 (
~3.5 min). -
Product 1 (Z-Pro-OH): m/z 249.10 (
~3.8 min). Note: The acid form is more hydrophobic than the amide substrate in acidic pH. -
Product 2 (Gly-NH2): m/z 75.05 (
~0.5 min). Elutes in void volume; difficult to quantify. -
Protocol: Monitor the 306 -> 232 transition decay and 249 -> 91 appearance.
Common Artifacts
-
Sodium Adducts (+22 Da): Intense peak at m/z 328.1.
-
Fix: Add 0.1% Formic Acid to force protonation. If persistent, check glassware for detergent residues.
-
-
In-Source Decay (m/z 262): Presence of [M+H-CO2]⁺ in the MS1 scan indicates source temperature is too high.
-
Fix: Lower capillary temperature by 25°C.
-
References
-
ChemicalBook. (2025).[2] Z-PRO-GLY-NH2 Chemical Properties and Structure. Link
-
PubChem. (2025).[1] Compound Summary: (Benzyloxycarbonyl)glycyl-L-proline (Structural Analog Context). National Library of Medicine.[1] Link
-
MedChemExpress. (2024). Z-Gly-Pro-AMC and Z-Pro-Pro-CHO: Prolyl Oligopeptidase Substrates and Inhibitors. Link
- Harrison, A. G. (2003). Fragmentation reactions of protonated peptides containing proline. Journal of Mass Spectrometry. (Contextual grounding for Proline Effect).
-
Matrix Science. (2025).[1][2] Mascot Help: Peptide Fragmentation Nomenclature. Link
Sources
Application Note: Z-Pro-Gly-NH2 as a Structural Probe for Proline-Specific Protease Regulation
This Application Note and Protocol Guide details the use of Z-Pro-Gly-NH2 (Benzyloxycarbonyl-L-prolyl-glycinamide) as a precision chemical probe for studying Prolyl Oligopeptidase (PREP) activity and its downstream regulation of protein-protein interactions (PPIs).[]
Abstract
Protein-protein interactions (PPIs) involving proline-rich domains are critical signal transduction nodes, often regulated by the proteolytic processing of peptide ligands.[] Z-Pro-Gly-NH2 (CAS: 35010-96-9) serves as a specialized, minimal substrate and competitive ligand for Prolyl Endopeptidase (PREP/POP) .[] Unlike bulkier fluorogenic substrates, this dipeptide derivative allows for the precise mapping of the S1-S1' catalytic subsites without steric interference, making it an essential tool for fragment-based drug design (FBDD) and kinetic profiling of protease-mediated PPI modulation.[]
Scientific Background & Mechanism
The Role of Proline in PPIs
Proline residues introduce unique conformational constraints (kinks) in peptide chains, often serving as recognition motifs for SH3 domains and G-protein coupled receptors (GPCRs) .[] The stability and half-life of these proline-rich signaling peptides (e.g., Substance P, Neurotensin, TRH) are governed by Prolyl Endopeptidase (PREP) , a serine protease that cleaves the C-terminal side of proline residues.[]
Mechanism of Action: Z-Pro-Gly-NH2
Z-Pro-Gly-NH2 acts as a minimalist "dummy" substrate .[]
-
Structural Mimicry: The N-terminal Benzyloxycarbonyl (Z) group mimics the hydrophobic P2 residue interactions, anchoring the molecule into the hydrophobic S2 pocket of the enzyme.[]
-
Catalytic Engagement: The Pro-Gly bond sits in the active site.[] PREP catalyzes the cleavage between Pro and Gly.[]
-
PPI Relevance: By occupying the active site, Z-Pro-Gly-NH2 competes with native neuropeptides.[] In experimental setups, it is used to:
-
Determine
and values for "clean" peptide bonds (devoid of large fluorophores). -
Act as a Crystallographic Ligand: To freeze the enzyme in a transition-state mimic for structural analysis.
-
Screen for Inhibitors: As a reference ligand in competition assays to identify molecules that can restore neuropeptide-receptor PPIs.[]
-
Figure 1: Mechanism of Action.[] Z-Pro-Gly-NH2 occupies the PREP active site, preventing the degradation of native neuropeptides and thereby preserving their ability to engage in protein-protein interactions with receptors.[]
Experimental Protocols
Protocol A: HPLC-Based Kinetic Assay
Use this protocol to determine the precise cleavage kinetics of Z-Pro-Gly-NH2 by PREP, free from the artifacts introduced by fluorogenic leaving groups.
Reagents:
-
Buffer: 100 mM Phosphate Buffer, pH 7.4, 1 mM DTT, 0.5 mM EDTA.
-
Enzyme: Recombinant Human PREP (0.1 µM stock).[]
-
Substrate: Z-Pro-Gly-NH2 (10 mM stock in DMSO).
-
Stop Solution: 10% Trifluoroacetic Acid (TFA).[]
Workflow:
-
Preparation: Dilute Z-Pro-Gly-NH2 in Buffer to concentrations ranging from 10 µM to 1 mM.
-
Incubation: Mix 90 µL of substrate solution with 10 µL of PREP enzyme. Incubate at 37°C.
-
Sampling: At defined time points (0, 5, 10, 30, 60 min), remove 20 µL aliquots.
-
Quenching: Immediately add 5 µL of Stop Solution (TFA) to quench the reaction.
-
Analysis: Inject 10 µL onto a C18 Reverse-Phase HPLC column.
-
Mobile Phase A: 0.1% TFA in Water.[]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[]
-
Gradient: 5% to 60% B over 20 minutes.
-
Detection: UV Absorbance at 214 nm (peptide bond) and 254 nm (Z-group).[]
-
-
Quantification: Measure the peak area decrease of the intact substrate (Z-Pro-Gly-NH2) and the appearance of the product (Z-Pro-OH ).
Protocol B: Competition Binding (PPI Modulation)
Use this protocol to assess if a novel drug candidate can displace Z-Pro-Gly-NH2, serving as a proxy for restoring native PPIs.[]
-
Setup: Establish the
of Z-Pro-Gly-NH2 from Protocol A.[] -
Mix: Prepare wells with:
-
Fixed Enzyme (PREP).[]
-
Fixed Substrate (Z-Pro-Gly-NH2 at
concentration).[] -
Variable Inhibitor/Drug (0.1 nM to 10 µM).[]
-
-
Reaction: Run the reaction for 30 minutes.
-
Readout: Quantify the remaining Z-Pro-Gly-NH2 via HPLC.
-
Calculation: Plot % Inhibition vs. Log[Drug]. Calculate
.
Data Analysis & Interpretation
Table 1: Expected Kinetic Parameters for PREP Substrates
| Substrate | Detection Method | Advantages | Disadvantages | |
| Z-Pro-Gly-NH2 | HPLC (UV) | 150 - 300 µM | Native peptide bond mimic; No steric clash from fluorophore.[] | Low throughput; Requires separation.[] |
| Z-Gly-Pro-AMC | Fluorescence | 20 - 50 µM | High throughput; Real-time.[] | AMC group can create artificial binding interactions (hydrophobic bias).[] |
| Z-Gly-Pro-pNA | Colorimetric | 100 - 200 µM | Simple equipment (Plate reader).[] | Lower sensitivity than fluorescence.[] |
Interpretation of Results:
-
High Hydrolysis Rate: Indicates the enzyme active site is fully functional and accessible.[]
-
Inhibition by Drug: If a drug candidate reduces Z-Pro-Gly-NH2 cleavage, it confirms the drug binds the S1/S1' pocket.[] This suggests the drug would effectively protect native neuropeptides (like Substance P) in vivo, enhancing their PPI signaling.[]
References
-
Polgár, L. (2002).[] "The prolyl oligopeptidase family".[] Cellular and Molecular Life Sciences, 59(2), 349–362.[] Link[]
-
Szeltner, Z., et al. (2000).[] "Substrate specificity of prolyl oligopeptidase". Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1479(1-2), 233-246.[] Link
-
Santa Cruz Biotechnology. "Z-Pro-Gly-NH2 Product Data Sheet". SCBT. Link[][2][3]
-
ChemicalBook. "Z-Pro-Gly-NH2 Chemical Properties and Suppliers". ChemicalBook.[][4] Link
Sources
Application Note: Z-Pro-Gly-NH2 for Specificity Profiling and Prolyl Oligopeptidase (POP) Inhibition
[1][2][3]
Part 1: Core Directive & Scientific Rationale[1]
Executive Summary
In the study of apoptotic pathways, distinguishing between the activity of Caspases (Cysteine-Aspartic Proteases) and other cytosolic proteases is critical for data integrity. Z-Pro-Gly-NH2 is a synthetic peptide often utilized to target Prolyl Oligopeptidase (POP) , a serine protease that cleaves post-proline bonds.[1][2][]
Unlike classical caspase inhibitors (e.g., Z-VAD-FMK, Z-DEVD-FMK) which require an Aspartate (Asp) residue at the P1 position to bind the caspase active site, Z-Pro-Gly-NH2 lacks this moiety.[1][2][] Consequently, it serves two critical functions in drug development and signaling research:
-
Active Site Competitor for POP: It binds the POP active site, inhibiting the degradation of neuropeptides (e.g., Substance P, Neurotensin) often released during cellular stress.
-
Specificity Control: It is used to validate caspase assays by confirming that observed proteolytic activity is not due to POP or related serine proteases, which can be upregulated in neurodegenerative models.
Mechanism of Action
The efficacy of Z-Pro-Gly-NH2 is dictated by the structural specificity of the target enzymes:
-
Prolyl Oligopeptidase (POP): The enzyme possesses a unique
-propeller domain that filters substrates based on size and a catalytic triad (Ser-Asp-His) specific for Proline at the P1 position.[1][2][] Z-Pro-Gly-NH2 mimics the transition state of POP substrates, acting as a competitive inhibitor or slow-turnover substrate, effectively occupying the catalytic pocket.[1][2][] -
Caspases (e.g., Caspase-3, -9): These enzymes strictly require an Aspartate residue at the P1 position (S1 pocket).[1][2][] The Pro-Gly sequence of Z-Pro-Gly-NH2 is sterically and electrostatically incompatible with the Caspase S1 pocket, rendering it inactive against caspases.[1][2][] This "negative" activity is the gold standard for proving assay specificity.
Pathway Visualization
The following diagram illustrates the distinct pathways of Caspase-mediated apoptosis versus POP-mediated neuropeptide degradation, highlighting where Z-Pro-Gly-NH2 intervenes.
Caption: Distinct signaling arms: Z-Pro-Gly-NH2 selectively targets POP, sparing the Caspase cascade, unlike broad-spectrum inhibitors.[1][2][]
Part 2: Experimental Protocols
Protocol A: Specificity Profiling in Apoptotic Lysates
Objective: To determine if background proteolytic activity in a Caspase-9 assay is due to POP interference using Z-Pro-Gly-NH2.[1][2][]
Reagents:
-
Buffer A (Lysis): 20 mM HEPES (pH 7.5), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT.[1]
-
Substrate: Ac-LEHD-AFC (Caspase-9 substrate) or Z-Gly-Pro-AMC (POP substrate).[1][2][]
-
Inhibitors: Z-VAD-FMK (Pan-Caspase, 50 μM), Z-Pro-Gly-NH2 (POP Inhibitor, 100 μM).[1][2][]
Workflow:
-
Lysate Preparation: Induce apoptosis in Jurkat or SH-SY5Y cells (e.g., Staurosporine 1 μM, 4h).[2] Harvest and lyse in Buffer A. Centrifuge at 15,000 x g for 15 min.
-
Plate Setup: Aliquot 50 μL of lysate into a black 96-well plate.
-
Inhibitor Pre-incubation (30 min, 37°C):
-
Reaction Initiation: Add 50 μL of substrate (Ac-LEHD-AFC for Caspase-9 readout).[1][2][]
-
Measurement: Monitor fluorescence (Ex: 400 nm / Em: 505 nm) kinetically for 60 minutes.
Data Interpretation:
| Condition | Ac-LEHD-AFC Cleavage (RFU/min) | Interpretation |
| Vehicle | 1500 (High) | Total Proteolytic Activity |
| + Z-VAD-FMK | 200 (Low) | Activity is predominantly Caspase-driven.[1][2][] |
| + Z-Pro-Gly-NH2 | 1450 (High) | Validation: Z-Pro-Gly-NH2 did not inhibit the signal, confirming the signal is Caspase-9 specific and not POP artifact.[1][2][] |
| + Z-Pro-Gly-NH2 | 800 (Medium) | Warning: If signal drops significantly, the "Caspase" substrate is being cross-cleaved by POP.[1][2][] |
Protocol B: Inhibition of POP Activity
Objective: To inhibit POP activity in neuronal cultures to study neuropeptide stability.
-
Preparation: Dissolve Z-Pro-Gly-NH2 in DMSO to a 100 mM stock.
-
Dosing: Treat cells with 10–50 μM Z-Pro-Gly-NH2.[1][2][] (Note: Amides are less cell-permeable than FMK/CHO derivatives; higher concentrations or electroporation may be required for intracellular efficacy compared to Z-Pro-Prolinal).[1][2][]
-
Assay: Collect supernatant or lysate. Incubate with Z-Gly-Pro-AMC (Specific POP substrate).[1][2][]
-
Validation: Fluorescence should decrease in a dose-dependent manner compared to untreated controls.
Part 3: Technical Specifications & Troubleshooting
Solubility and Stability[3]
-
Molecular Weight: ~305.33 g/mol .
-
Solubility: Soluble in DMSO (>20 mg/mL) and Ethanol. Sparingly soluble in water.
-
Storage: Store solid at -20°C (stable for 2 years). Stock solutions in DMSO should be aliquoted and stored at -80°C (stable for 6 months).[1][2][] Avoid freeze-thaw cycles.[1][2][]
Comparison of Inhibitor Classes
| Inhibitor | Target | Mechanism | P1 Residue | Reversibility |
| Z-VAD-FMK | Pan-Caspase | Alkylation of Cys | Aspartate (D) | Irreversible |
| Z-DEVD-FMK | Caspase-3/7 | Alkylation of Cys | Aspartate (D) | Irreversible |
| Z-Pro-Gly-NH2 | POP / PREP | Competitive / Transition State | Glycine (G) | Reversible |
| Z-Pro-Prolinal | POP / PREP | Transition State Aldehyde | Proline (P) | Reversible (Potent) |
Troubleshooting Guide
-
Problem: I see inhibition of my Caspase-9 signal with Z-Pro-Gly-NH2.
-
Root Cause: Your Caspase-9 substrate (e.g., LEHD) might be non-specific, or your lysate contains high levels of serine proteases (POP/DPP4) that can cleave the substrate.
-
Solution: Use a more specific substrate (e.g., LEHD-pNA) or titrate the Z-Pro-Gly-NH2.[1][2][] If inhibition persists, the activity is likely not Caspase-9 but a contaminant protease.[1][2][]
-
-
Problem: No inhibition of POP observed.
References
-
Polgár, L. (2002). The prolyl oligopeptidase family.[6][7][8] Cellular and Molecular Life Sciences, 59(2), 349-362.[1][2]
-
Wilk, S., & Orlowski, M. (1983). Inhibition of rabbit brain prolyl endopeptidase by N-benzyloxycarbonyl-prolyl-prolinal, a transition state aldehyde inhibitor.[1][2][] Journal of Neurochemistry, 41(1), 69-75.[1][2]
-
Garcia-Calvo, M., et al. (1998).[2][9] Inhibition of human caspases by peptide-based and macromolecular inhibitors.[1][2][] Journal of Biological Chemistry, 273(49), 32608-32613.[1][2]
-
BOC Sciences. (2024). Z-Pro-Gly-NH2 Product Data and Specifications.
-
Fülöp, V., Böcskei, Z., & Polgár, L. (1998).[10] Prolyl oligopeptidase: an unusual beta-propeller domain regulates proteolysis.[1][2][] Cell, 94(2), 161-170.[1][2]
Sources
- 1. Z-Pro-Val-Gly-OEt | CAS#:50305-56-1 | Chemsrc [chemsrc.com]
- 2. 醋酸阿巴瑞克_血管紧张素转化酶底物现货供应_吉尔生化(上海)有限公司 [m.glshchem.com]
- 4. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prolyl-oligopeptidase : benefits, origin, sources and properties - Therascience [therascience.com]
- 7. Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolyl oligopeptidase: an unusual beta-propeller domain regulates proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Z-Pro-Gly-NH2 Degradation in Solution
Welcome to the technical support center for Z-Pro-Gly-NH2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of Z-Pro-Gly-NH2 in solution. As a synthetic peptide, its stability is paramount for reliable and reproducible experimental outcomes. This document offers a structured approach to troubleshooting common stability issues, supplemented with frequently asked questions and detailed protocols.
Introduction to Z-Pro-Gly-NH2 Stability
Z-Pro-Gly-NH2 is a tripeptide derivative frequently used in various biochemical and pharmaceutical research areas. Its structure, comprising a benzyloxycarbonyl (Z) protecting group at the N-terminus, a proline residue, a glycine residue, and a C-terminal amide, presents specific stability challenges. Understanding the potential degradation pathways is the first step toward effective prevention. The primary modes of degradation for this peptide in solution include hydrolysis of the peptide bonds and the Z-group, cyclization to form diketopiperazines, and oxidation of the glycine residue. Environmental factors such as pH, temperature, light, and the presence of enzymatic or metallic contaminants can significantly accelerate these processes.
Troubleshooting Guide: Identifying and Mitigating Degradation
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Loss of Peptide Concentration Over Time in Aqueous Buffers
Question: I've observed a consistent decrease in the concentration of my Z-Pro-Gly-NH2 stock solution, which is prepared in a standard phosphate buffer at pH 7.4 and stored at 4°C. What could be the cause, and how can I prevent this?
Answer: A gradual loss of peptide concentration in aqueous solution at or near neutral pH is often indicative of hydrolytic degradation or intramolecular reactions. For Z-Pro-Gly-NH2, there are two primary suspects: hydrolysis of the peptide backbone and the formation of a cyclic dipeptide (diketopiperazine).
Causality Explained:
-
Hydrolysis: The amide bonds in the peptide backbone are susceptible to cleavage by water. This reaction is catalyzed by both acid and base. While the rate is generally slow at neutral pH, it can become significant over time, especially with prolonged storage.
-
Diketopiperazine (DKP) Formation: The Pro-Gly sequence is particularly prone to cyclization. The N-terminal amino group of proline can attack the carbonyl group of the glycine amide, leading to the formation of a stable six-membered ring, cyclo(Pro-Gly), and the cleavage of the C-terminal amide. This intramolecular aminolysis is a common degradation pathway for peptides with proline at the second position from the N-terminus.[1][2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peptide concentration loss.
Recommended Solutions:
-
pH Optimization: The rate of both hydrolysis and DKP formation is pH-dependent. Generally, peptides are most stable at a slightly acidic pH (around 4-6). Consider preparing your stock solution in a buffer system within this range, such as an acetate or citrate buffer. A pH of 7.4 can be suboptimal for long-term storage of this peptide.
-
Temperature Control: While 4°C is suitable for short-term storage, for longer periods (days to weeks), it is highly recommended to store aliquots of the stock solution at -20°C or, ideally, at -80°C.[4][5][6][7] Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.[6][7]
-
Fresh Preparation: For critical experiments, always prepare the Z-Pro-Gly-NH2 solution fresh from a lyophilized powder. If a stock solution must be used, ensure it has been stored appropriately and for a minimal amount of time.
Issue 2: Appearance of Unexpected Peaks in HPLC Chromatogram
Question: During the HPLC analysis of my Z-Pro-Gly-NH2 sample, I'm observing new, unexpected peaks that increase in area over time. How can I identify these impurities and prevent their formation?
Answer: The appearance of new peaks in your chromatogram is a clear sign of degradation. The nature of these degradation products can be elucidated by analyzing their retention times and, more definitively, by using mass spectrometry (MS) detection coupled with HPLC.
Potential Degradation Products and Their Identification:
| Potential Degradation Product | Expected Mass Change | Likely Cause | Prevention Strategy |
| cyclo(Pro-Gly) | Loss of Z-group and NH2 | Intramolecular cyclization | Lower pH, lower temperature |
| Z-Pro-Gly-OH | +1 Da (due to hydrolysis of C-terminal amide) | Hydrolysis | pH control (acidic range) |
| Pro-Gly-NH2 | Loss of Z-group | Hydrolysis of the Z-group | Avoid strongly acidic or basic conditions |
| Oxidized peptide | +16 Da or multiples thereof | Oxidation of the glycine residue | Use of antioxidants, deoxygenated solvents |
Troubleshooting and Identification Workflow:
Caption: Workflow for identifying and preventing degradation products.
Recommended Solutions:
-
LC-MS Analysis: The most powerful tool for identifying unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS). By determining the mass-to-charge ratio (m/z) of the impurity peaks, you can deduce their molecular weight and compare it to the expected masses of potential degradation products.
-
Forced Degradation Studies: To confirm the identity of the degradation products, you can perform forced degradation studies.[8][9][10] This involves intentionally exposing your Z-Pro-Gly-NH2 to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, UV light) to accelerate the formation of specific degradation products. The chromatograms from these stressed samples can then be compared to your experimental samples to identify the degradation pathways occurring under your specific conditions.
-
Preventative Measures Based on Identification:
-
If DKP formation is confirmed, lower the pH of your solution and store at a lower temperature.
-
If hydrolysis of the C-terminal amide is the issue, maintaining a slightly acidic pH (4-6) is crucial.
-
If the Z-group is being cleaved , avoid exposure to strong acids or bases. The benzyloxycarbonyl group is generally stable under mild acidic and basic conditions but can be cleaved by stronger conditions.[11][12]
-
If oxidation is suspected, consider preparing your solutions with deoxygenated buffers and adding a small amount of an antioxidant, such as methionine or ascorbic acid.[13][14][15][16]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing Z-Pro-Gly-NH2 in solution?
A1: Based on general peptide stability principles, a slightly acidic pH range of 4 to 6 is recommended for long-term storage in solution. This pH range minimizes the rates of both acid- and base-catalyzed hydrolysis and can also slow down the formation of diketopiperazines.
Q2: Can I store Z-Pro-Gly-NH2 in water, or is a buffer necessary?
A2: While you can dissolve the peptide in pure water for immediate use, it is not recommended for storage. Unbuffered water can have a fluctuating pH, and the lack of buffering capacity can make the peptide more susceptible to degradation. Using a buffer system (e.g., acetate or citrate) within the optimal pH range will provide a more stable environment.
Q3: How should I handle the lyophilized powder of Z-Pro-Gly-NH2?
A3: Lyophilized peptides are generally stable when stored correctly.[4][17] Keep the vial tightly sealed at -20°C or below, protected from light and moisture.[5][6] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of moisture onto the peptide, which can accelerate degradation.[6]
Q4: Are there any specific buffer components I should avoid?
A4: While common buffers like phosphate, acetate, and citrate are generally acceptable, be aware that some buffer components can interact with peptides. For example, phosphate buffers can sometimes catalyze specific degradation reactions. If you suspect buffer-related issues, try switching to an alternative buffer system. Also, be mindful of the potential for metal ion contamination in your buffer salts, as metal ions can catalyze oxidation.[18][19][20][21][22][23]
Q5: Is Z-Pro-Gly-NH2 sensitive to light?
A5: The benzyloxycarbonyl (Z) group can be sensitive to UV light, which can lead to its cleavage. While normal laboratory light is unlikely to cause significant degradation over short periods, it is good practice to protect peptide solutions from prolonged exposure to direct light by using amber vials or wrapping vials in foil.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of Z-Pro-Gly-NH2
-
Materials:
-
Lyophilized Z-Pro-Gly-NH2
-
High-purity water (e.g., HPLC grade)
-
Buffer components (e.g., acetic acid and sodium acetate for a pH 5.0 buffer)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of lyophilized Z-Pro-Gly-NH2 to equilibrate to room temperature in a desiccator.
-
Prepare a 50 mM sodium acetate buffer at pH 5.0 using high-purity water. Filter the buffer through a 0.22 µm filter.
-
Weigh the desired amount of Z-Pro-Gly-NH2 in a clean, sterile tube.
-
Add the appropriate volume of the pH 5.0 acetate buffer to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the solution until the peptide is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (a few days), storage at 4°C is acceptable.
-
Protocol 2: A Basic Forced Degradation Study
This protocol provides a framework for investigating the stability of Z-Pro-Gly-NH2 under various stress conditions.
-
Preparation of Stressed Samples:
-
Prepare a stock solution of Z-Pro-Gly-NH2 (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a weak buffer).
-
Acidic Hydrolysis: Add HCl to an aliquot of the stock solution to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add NaOH to an aliquot of the stock solution to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add hydrogen peroxide to an aliquot of the stock solution to a final concentration of 3%. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
Control: Keep an aliquot of the stock solution at 4°C.
-
-
Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples (including the control) by a stability-indicating HPLC method, preferably with MS detection.
-
Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.
-
References
-
The mechanism of the hydrolysis of benzyl chloride. - SciSpace. Available at: [Link].
-
Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. Available at: [Link].
-
Peptide Storage and Handling Guidelines. GenScript. Available at: [Link].
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link].
-
Glycine Provokes Lipid Oxidative Damage and Reduces the Antioxidant Defenses in Brain Cortex of Young Rats. Neurochemical Research. Available at: [Link].
-
Protecting group. Wikipedia. Available at: [Link].
-
Studying Peptide-Metal Ion Complex Structures by Solution-State NMR. Molecules. Available at: [Link].
-
Appropriate Buffers for Studying the Bioinorganic Chemistry of Silver(I). Inorganics. Available at: [Link].
-
HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link].
-
Identification and Characterization of Glycine- and Proline-Rich Antioxidant Peptides From Antler Residues Based on Peptidomics, Machine Learning, and Molecular Docking. Journal of Food Science. Available at: [Link].
-
Conditions for the stability of the B, C, and Z structural forms of poly(dG-dC) in the presence of lithium, potassium, magnesium, calcium, and zinc cations. Biopolymers. Available at: [Link].
-
Pharmaceutical protein solids: drying technology, solid-state characterization and stability. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Available at: [Link].
-
One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry. Available at: [Link].
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link].
-
Metal-Ion Interactions with Dodecapeptide Fragments of Human Cationic Antimicrobial Protein LL-37 [hCAP(134–170)]. International Journal of Molecular Sciences. Available at: [Link].
-
Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. Bioscience, Biotechnology, and Biochemistry. Available at: [Link].
-
Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Atmospheric Chemistry and Physics. Available at: [Link].
-
How to Store Peptides | Best Practices for Researchers. Aether Biomachines. Available at: [Link].
-
Influences of peptide side chains on the metal ion binding site in metal ion-cationized peptides: Participation of aromatic rings in metal chelation. Journal of the American Society for Mass Spectrometry. Available at: [Link].
-
A novel antioxidant peptide from black soybean [Glycine max (L.) Merr.] with verified MPO interaction and multi-scale antioxidant activity. Frontiers in Nutrition. Available at: [Link].
-
Kinetics of diketopiperazine formation using model peptides. Pharmaceutical Research. Available at: [Link].
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link].
-
Proteins & Peptides Forced Degradation Studies. CD Formulation. Available at: [Link].
-
Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society. Available at: [Link].
-
Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. Available at: [Link].
-
Lyophilisation and development of solid pharmaceuticals. ResearchGate. Available at: [Link].
-
HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science. Available at: [Link].
-
Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry. Available at: [Link].
-
Tin. Wikipedia. Available at: [Link].
-
Studying Peptide-Metal Ion Complex Structures by Solution-State NMR. ResearchGate. Available at: [Link].
-
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link].
-
Handling and Storage of Peptides - FAQ. AAPPTEC. Available at: [Link].
-
Advances on the Antioxidant Peptides from Nuts: A Narrow Review. Foods. Available at: [Link].
-
Site-specific C-functionalization of free-(NH) peptides and glycine derivatives via direct C–H bond functionalization. Proceedings of the National Academy of Sciences. Available at: [Link].
-
Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. ResearchGate. Available at: [Link].
-
DESIGN OF PEPTIDE-BASED PRODRUG CHEMISTRY AND ITS APPLICATION TO. IU ScholarWorks. Available at: [Link].
-
Metal ions affect the formation and stability of amyloid β aggregates at multiple length scales. Scientific Reports. Available at: [Link].
-
Glycine-rich peptides from fermented Chenopodium formosanum sprout as an antioxidant to modulate the oxidative stress. Journal of Food Biochemistry. Available at: [Link].
-
Approaches for peptide and protein cyclisation. Essays in Biochemistry. Available at: [Link].
-
Protein & Peptide Lyophilization Formulation Development. CD Formulation. Available at: [Link].
-
Peptide handling & storage guidelines - How to store a peptide?. sb-PEPTIDE. Available at: [Link].
-
Syllabus for Chemistry (SCQP08). National Testing Agency. Available at: [Link].
-
A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. ResearchGate. Available at: [Link].
-
Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society. Available at: [Link].
-
Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms. Journal of the American Society for Mass Spectrometry. Available at: [Link].
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Columns. Available at: [Link].
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. genscript.com [genscript.com]
- 6. peptide.com [peptide.com]
- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. scispace.com [scispace.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Glycine Provokes Lipid Oxidative Damage and Reduces the Antioxidant Defenses in Brain Cortex of Young Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and Characterization of Glycine‐ and Proline‐Rich Antioxidant Peptides From Antler Residues Based on Peptidomics, Machine Learning, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Glycine-rich peptides from fermented Chenopodium formosanum sprout as an antioxidant to modulate the oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jpt.com [jpt.com]
- 18. mdpi.com [mdpi.com]
- 19. Conditions for the stability of the B, C, and Z structural forms of poly(dG-dC) in the presence of lithium, potassium, magnesium, calcium, and zinc cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metal-Ion Interactions with Dodecapeptide Fragments of Human Cationic Antimicrobial Protein LL-37 [hCAP(134–170)] - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Metal ions affect the formation and stability of amyloid β aggregates at multiple length scales - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Z-Pro-Gly-NH2 Concentration for Inhibition Assays
Ticket ID: #ZPG-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Biochemistry Division Subject: Optimization of Z-Pro-Gly-NH2 for Maximum Inhibition Efficiency
Executive Summary
You are working with Z-Pro-Gly-NH2 (Benzyloxylcarbonyl-Prolyl-Glycinamide), a synthetic dipeptide derivative. In enzymatic assays—typically involving Prolyl Endopeptidase (PREP) , Prolyl Oligopeptidase (POP) , or Collagenase —this molecule functions as a competitive inhibitor or a substrate analog depending on the specific protease and conditions.
Unlike the transition-state analog Z-Pro-Prolinal (which forms a hemiacetal adduct with the active site serine), Z-Pro-Gly-NH2 typically acts via classical competitive binding. Therefore, achieving "maximum inhibition" requires precise balancing of substrate concentration (
This guide addresses the technical bottlenecks in optimizing your inhibitor concentration.
Part 1: Critical Troubleshooting (Q&A)
Q1: I am observing precipitation when adding Z-Pro-Gly-NH2 to the assay buffer. How do I fix this?
Diagnosis: The Benzyloxylcarbonyl (Z) group confers significant hydrophobicity, making the peptide prone to aggregation in aqueous buffers, particularly at the high concentrations (
Corrective Protocol:
-
Primary Solubilization: Dissolve the neat powder in 100% DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 100 mM). Do not attempt to dissolve directly in buffer.
-
Stepwise Dilution:
-
Prepare an intermediate working solution in 10% DMSO / 90% Buffer.
-
Add this to your reaction mix such that the final DMSO concentration in the well is < 1-2% .
-
-
Verification: Most enzymes (like PREP) tolerate up to 2-5% DMSO, but you must run a "Solvent Control" (Enzyme + Substrate + DMSO only) to ensure the solvent itself isn't inhibiting the enzyme.
Q2: My values shift dramatically between experiments. Why is the data inconsistent?
Diagnosis: This is the hallmark of "Tight-Binding" conditions or Substrate Competition .
-
Substrate Competition: Since Z-Pro-Gly-NH2 is a competitive inhibitor, its apparent potency (
) is directly dependent on the substrate concentration. If you vary between experiments, your will shift according to the Cheng-Prusoff equation: -
Enzyme Depletion: If your enzyme concentration (
) is too high (close to the of the inhibitor), the assumption that fails.
Corrective Protocol:
-
Lock the Substrate: Always run inhibition assays at a fixed
, ideally at or below the of the substrate. This maximizes the assay's sensitivity to the inhibitor. -
Lower Enzyme Concentration: Ensure
. If your expected is 1 , keep below 10 nM.
Q3: I see no inhibition even at high concentrations. Is the molecule inactive?
Diagnosis:
-
Wrong Target/Mechanism: Z-Pro-Gly-NH2 is a substrate analog. If your enzyme (e.g., a specific Collagenase variant) cleaves the Pro-Gly bond efficiently, the molecule is acting as a substrate , not an inhibitor. It is being consumed, not binding stably.
-
Slow-Binding Kinetics: Some peptide inhibitors require a conformational change in the enzyme to bind tightly.
Corrective Protocol:
-
Pre-incubation: Incubate the Enzyme + Z-Pro-Gly-NH2 for 15–30 minutes before adding the reporter substrate. This allows the inhibitor to reach equilibrium binding.
-
Check Hydrolysis: Run the assay with Z-Pro-Gly-NH2 alone (no reporter substrate) and analyze via HPLC. If the peak disappears, your "inhibitor" is being eaten by the enzyme.
Part 2: Optimization Workflow
To determine the true potency (
Step 1: The Determination (Prerequisite)
Before testing the inhibitor, you must define the
-
Titrate Substrate (0.1x to 10x estimated
). -
Fit to Michaelis-Menten model.
-
Target
for Inhibition Assay: Select a concentration equal to .
Step 2: The Inhibitor Titration ( Scan)
Design a 12-point dose-response curve.
-
Range: If unknown, span 5 logs (e.g., 1 nM to 100
). -
Buffer: 50 mM Tris-HCl or HEPES (pH 7.4–8.0), 1 mM DTT (essential for cysteine proteases or stability), 0.01% Triton X-100 (prevents surface adsorption).
-
Control: Include a "No Enzyme" blank to subtract background fluorescence/absorbance.
Step 3: Data Analysis (The Cheng-Prusoff Correction)
Do not report raw
Part 3: Visualization of Logic
The following diagram illustrates the competitive mechanism and the decision logic for optimizing the assay.
Figure 1: Decision logic for optimizing Z-Pro-Gly-NH2 assays. Green path indicates successful competitive inhibition setup; Red path indicates the molecule is acting as a substrate.
Part 4: Summary Data Table
Typical Parameters for PREP/Collagenase Inhibition Assays
| Parameter | Recommended Value | Reason for Optimization |
| Enzyme Conc. ( | < 1 nM (Fluorometric)< 50 nM (Colorimetric) | Ensures |
| Substrate Conc. ( | Balances signal intensity with sensitivity to competitive inhibition. | |
| Inhibitor Range | Need full sigmoidal curve to determine accurate | |
| Pre-incubation | 15–30 minutes | Essential for peptide inhibitors to reach equilibrium before substrate addition. |
| DMSO Tolerance | < 2% Final Volume | Higher DMSO can denature the enzyme or quench fluorescence. |
References
-
Bakker, A. V., et al. (1990). Slow-binding inhibitors of prolyl oligopeptidase. This paper establishes the kinetic framework for peptide-based PREP inhibitors. Retrieved from [Link]
-
Tsuru, D., et al. (1988).[1] Thiazolidine derivatives as potent inhibitors specific for prolyl endopeptidase. Discusses the structural requirements (Z-Pro-X) for inhibition vs. hydrolysis. Journal of Biochemistry. Retrieved from [Link]
Disclaimer: This guide is for research purposes only. Z-Pro-Gly-NH2 is a chemical tool and has not been validated for clinical or diagnostic use.
Sources
Technical Support Center: Troubleshooting Z-Pro-Gly-NH2 Inactivity
Topic: Diagnostic and resolution protocols for Z-Pro-Gly-NH2 inactivity in Prolyl Oligopeptidase (POP/PEP) assays. Audience: Senior Scientists, Enzymologists, and Assay Development Leads.
Executive Summary: The "Invisible Substrate" Paradox
If you are observing "zero activity" with Z-Pro-Gly-NH2 (Benzyloxycarbonyl-L-Prolyl-Glycine-Amide), the most probable cause is not enzyme death or peptide degradation, but a detection modality mismatch .
Unlike the industry-standard substrates Z-Gly-Pro-pNA (chromogenic) or Z-Gly-Pro-AMC (fluorogenic), Z-Pro-Gly-NH2 is optically silent . It does not release a detectable chromophore or fluorophore upon cleavage. It requires HPLC separation or a coupled ammonia-detection system to visualize hydrolysis.
This guide details the troubleshooting steps to validate the substrate, the enzyme, and the assay conditions.
Diagnostic Phase 1: Detection Modality Verification
Q: I am running a kinetic assay in a plate reader (Abs 405nm or Ex/Em 380/460nm). Why is the signal flat?
A: You are using the wrong detection method for this specific molecule.
-
The Mechanism: Prolyl Oligopeptidase (POP) cleaves the post-proline bond.
-
Substrate: Z-Pro-Gly-NH2
-
Cleavage: Z-Pro (Product A) + Gly-NH2 (Product B)
-
-
The Problem: Neither Z-Pro nor Gly-NH2 absorbs light at 405nm or fluoresces.
-
The Solution: You must switch to one of the following validation methods:
-
HPLC Analysis: Monitor the disappearance of the intact peptide (Z-Pro-Gly-NH2) and the appearance of Z-Pro (typically monitored at 215 nm or 254 nm).
-
Competitive Assay: Use Z-Pro-Gly-NH2 as a competitor against a reporter substrate (e.g., Z-Gly-Pro-AMC). If Z-Pro-Gly-NH2 is active/binding, the fluorescence of the reporter should decrease.
-
Substrate Comparison Table
| Substrate | Cleavage Product (Signal) | Detection Mode | Primary Application |
| Z-Pro-Gly-NH2 | Gly-NH2 (Silent) | HPLC / MS | Structural studies, Specificity profiling |
| Z-Gly-Pro-pNA | p-Nitroaniline (Yellow) | Absorbance (405-410 nm) | Routine kinetics, High-throughput screening |
| Z-Gly-Pro-AMC | 7-Amino-4-methylcoumarin (Blue Fluor) | Fluorescence (Ex 380 / Em 460) | High-sensitivity kinetics |
Diagnostic Phase 2: Solubility & Preparation
Q: I see a fine precipitate when I add the substrate to the buffer. Is this affecting activity?
A: Yes. The Benzyloxycarbonyl (Z) group renders the peptide hydrophobic. Micro-precipitation lowers the effective concentration (
Troubleshooting Protocol:
-
Solvent Choice: Ensure the stock is prepared in 100% DMSO (anhydrous). Do not use water or buffer for the master stock.
-
Concentration Limits:
-
Stock Concentration: 10–100 mM in DMSO.
-
Final Assay Concentration: Keep DMSO < 5% (v/v). Most POP enzymes tolerate up to 5% DMSO, but the substrate may crash out if
in aqueous buffer.
-
-
Mixing Order:
-
Correct: Add Buffer → Add Enzyme → Add Substrate (in DMSO) last while vortexing/mixing rapidly.
-
Incorrect: Adding buffer to the DMSO stock directly often causes immediate crashing.
-
Diagnostic Phase 3: Enzyme Specificity & Conditions
Q: I confirmed the detection method is correct (HPLC), but I still see no cleavage. Is my enzyme dead?
A: Before discarding the enzyme, verify the biochemical environment. POP (EC 3.4.21.26) is a serine protease with specific structural requirements.
Critical Checkpoints:
-
Redox State: While POP is a serine protease, some variants (especially recombinant mammalian forms) are sensitive to oxidation.
-
Action: Add 1–2 mM DTT or TCEP to the assay buffer. This maintains the enzyme in an active conformation.
-
-
pH Sensitivity: POP has a neutral-alkaline optimum.
-
Optimal: pH 7.0 – 8.0 (Tris-HCl or HEPES).
-
Inactive: pH < 5.5 (Acidic conditions often irreversibly denature the
-propeller domain).
-
-
Inhibitor Contamination: Are you using Z-Pro-Prolinal in the lab?
-
Risk: Z-Pro-Prolinal is a transition-state analog inhibitor with nanomolar affinity (
).[1] Trace contamination (shared pipettes, glassware) will completely silence the assay.
-
Visual Troubleshooting Guide
The following logic flow details the decision process for troubleshooting inactivity.
Caption: Decision tree for isolating the root cause of Z-Pro-Gly-NH2 inactivity.
Validation Protocol: HPLC Activity Assay
If you must use Z-Pro-Gly-NH2 (e.g., for structural specificity reasons), follow this protocol to confirm activity.
Materials:
-
Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.
-
Substrate: 10 mM Z-Pro-Gly-NH2 in DMSO.
-
Enzyme: Prolyl Oligopeptidase (approx 0.1 – 0.5 U/mL final).
-
Stop Solution: 10% Trifluoroacetic acid (TFA) or 50% Acetic Acid.
Workflow:
-
Preparation: Dilute Substrate to 500 µM in Buffer (Final DMSO 5%).
-
Incubation: Add Enzyme. Incubate at 37°C.
-
Sampling:
-
Take aliquots at
minutes. -
Immediately quench aliquots with Stop Solution (1:1 ratio).
-
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 214 nm (Peptide bond) or 254 nm (Z-group aromatic ring).
-
-
Analysis:
-
Look for the reduction of the Z-Pro-Gly-NH2 peak (Late eluting, hydrophobic).
-
Look for the appearance of the Z-Pro peak (Earlier eluting).
-
Note: Gly-NH2 is very hydrophilic and may elute in the void volume.
-
References
-
Polgár, L. (2002). The prolyl oligopeptidase family.[1][2][3][4][5] Cellular and Molecular Life Sciences, 59(2), 349–362.
-
Yoshimoto, T., Walter, R., & Tsuru, D. (1980). Proline-specific endopeptidase from Flavobacterium. Purification and properties. Journal of Biological Chemistry, 255(10), 4786–4792.
-
Szeltner, Z., et al. (2000). Substrate- and inhibitor-specificity of prolyl oligopeptidase.[1] Peptides, 21(11), 1609-1615.
-
Sigma-Aldrich/Merck. (n.d.). Product Information: Z-Gly-Pro-pNA (C1688).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
- 4. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Issues About the Physiological Functions of Prolyl Oligopeptidase Based on Its Discordant Spatial Association With Substrates and Inconsistencies Among mRNA, Protein Levels, and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Prolyl Endopeptidase Activity with Z-Pro-Gly-NH2
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for optimizing enzymatic assays using the substrate Z-Pro-Gly-NH2. This document provides in-depth, experience-driven advice to help you navigate the complexities of pH adjustment to achieve maximal and reproducible enzyme activity. The primary enzyme discussed is Prolyl Endopeptidase (PEP), also known as Prolyl Oligopeptidase (PREP), a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues and for which Z-Pro-Gly-NH2 is a common substrate.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Prolyl Endopeptidase (PEP) activity is significantly lower than expected. Could the pH be the problem?
A1: Yes, suboptimal pH is one of the most common causes of low enzyme activity. PEPs, like all enzymes, have a characteristic pH optimum at which their catalytic efficiency is highest. Operating outside of this optimal range can drastically reduce activity.
Causality Explained: The pH of the reaction buffer directly influences the ionization state of critical amino acid residues within the enzyme's active site (e.g., Histidine, Aspartate, Serine). For PEP, the catalytic triad (Ser-Asp-His) must be in the correct protonation state to perform nucleophilic attack on the substrate's carbonyl group. An incorrect pH alters these charges, disrupting the precise geometry required for substrate binding and catalysis, thereby lowering the reaction rate. Furthermore, extreme pH values can lead to irreversible denaturation of the enzyme's tertiary structure.[2]
Troubleshooting Steps:
-
Verify Your Buffer's pH: Do not assume the pH of your stock solution is correct. Measure the pH of your final reaction mixture at the experimental temperature, as pH can shift with temperature changes.
-
Consult the Literature: The optimal pH for PEP can vary significantly depending on its source (e.g., microbial, mammalian, plant). For example, PEP from Aspergillus niger exhibits maximum activity around pH 4.0[3], whereas many mammalian PEPs function optimally in the neutral to slightly alkaline range of pH 7.0-8.5.
-
Perform a pH Profile Experiment: If the optimal pH for your specific enzyme is unknown or if you suspect your assay conditions are unique, you must determine it empirically. See the detailed protocol below.
Q2: I'm seeing inconsistent results from day to day. How does pH contribute to poor reproducibility?
A2: Poor reproducibility is often a symptom of inadequate pH buffering. If your buffer system is weak or used outside its effective buffering range, small, unintentional additions of acidic or basic contaminants (e.g., from CO2 in the air dissolving into the solution, or from the sample itself) can cause significant pH shifts, leading to variable enzyme activity.
Causality Explained: A buffer works by resisting changes in pH. Its capacity is highest when the solution pH is equal to its pKa. If your target pH is more than one unit away from the buffer's pKa, its ability to buffer is severely compromised. A poorly buffered assay is susceptible to drift during the experiment, causing inconsistent results.
Troubleshooting Steps:
-
Choose the Right Buffer: Select a buffer whose pKa is as close as possible to your target experimental pH. For example, Tris buffer is a poor choice for an assay at pH 5.5, but an excellent choice for pH 8.0.
-
Ensure Sufficient Buffer Concentration: A typical starting concentration for enzyme assays is 20-100 mM. Concentrations that are too low may not provide enough buffering capacity to handle pH fluctuations.
-
Prepare Buffers Correctly: Always prepare buffers by titrating the acidic or basic form with a strong acid (e.g., HCl) or strong base (e.g., NaOH) to the desired pH. Do not simply mix the acidic and basic components and assume the pH will be correct. Re-check the pH after all components of the reaction mixture (except the enzyme) have been added.
Q3: How do I select the appropriate buffer for determining the optimal pH of my enzyme?
A3: Use a series of "Good's Buffers" or other appropriate buffers that cover a wide pH range with overlapping buffering capacities. It is critical to ensure that the buffer species itself does not inhibit the enzyme.
Expert Insight: A common mistake is to use a single buffer system (e.g., citrate-phosphate) across a very wide pH range. While convenient, the ionic composition and strength of such a buffer change dramatically with pH, which can confound your results. The observed change in activity might be due to the changing ionic environment rather than the pH itself.
Recommended Buffers for a Broad pH Screen:
| pH Range | Recommended Buffer (at 25°C) | pKa (at 25°C) |
| 3.0 - 5.0 | Citrate Buffer | 3.13, 4.76 |
| 5.5 - 6.7 | MES (2-(N-morpholino)ethanesulfonic acid) | 6.15 |
| 6.5 - 7.5 | MOPS (3-(N-morpholino)propanesulfonic acid) | 7.20 |
| 7.0 - 8.2 | HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 7.55 |
| 7.5 - 9.0 | Tris (tris(hydroxymethyl)aminomethane) | 8.06 |
| 9.2 - 10.4 | CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) | 10.40 |
This table provides a starting point. Always verify that the chosen buffer does not interact with your specific enzyme or assay components.
Experimental Protocols & Workflows
Protocol 1: Determining the Optimal pH for Prolyl Endopeptidase Activity
This protocol outlines a systematic approach to identify the pH at which your PEP enzyme exhibits maximum activity with the substrate Z-Pro-Gly-NH2.
Methodology:
-
Buffer Preparation:
-
Prepare a set of 100 mM stock buffers, each covering a specific portion of the desired pH range (e.g., Citrate for pH 4.0-5.5, MES for pH 5.5-6.5, HEPES for pH 6.5-8.0, Tris for pH 8.0-9.0).
-
For each buffer system, prepare solutions at 0.5 pH unit increments (e.g., 4.0, 4.5, 5.0, 5.5...). Adjust the pH of each buffer to the final target value at the intended assay temperature.
-
-
Substrate & Enzyme Preparation:
-
Prepare a concentrated stock solution of Z-Pro-Gly-NH2 in an appropriate solvent (e.g., DMSO or water, depending on solubility and final desired concentration).
-
Prepare a stock solution of your PEP enzyme in a simple, unbuffered solution or a buffer known to maintain its stability (e.g., 20 mM HEPES, pH 7.5 with 1 mM DTT). Keep the enzyme on ice at all times.
-
-
Assay Setup (96-well plate format recommended):
-
In each well, combine the buffer for a specific pH point, water, and any necessary cofactors to reach the desired final volume (e.g., 180 µL).
-
Add the Z-Pro-Gly-NH2 substrate to each well to achieve the final desired concentration (e.g., add 10 µL of a 20X stock). Mix well.
-
Include "no-enzyme" control wells for each pH point to measure background substrate hydrolysis.
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding a small volume of the enzyme solution to each well (e.g., 10 µL).
-
Immediately begin monitoring the reaction. The method of detection depends on the assay format. For Z-Pro-Gly-NH2, this often involves a secondary reaction to detect the released Gly-NH2 or a direct HPLC method to measure substrate consumption or product formation. A common coupled-enzyme assay involves using aminopeptidase to cleave glycine, which is then oxidized by glycine oxidase to produce H2O2, which is then detected with a fluorescent probe.
-
Record the reaction rate (initial velocity, V₀) for each pH point. Ensure you are measuring within the linear range of the reaction.
-
-
Data Analysis:
-
Subtract the rate of the "no-enzyme" control from the corresponding experimental wells.
-
Plot the initial reaction rate (V₀) as a function of pH.
-
The peak of the resulting curve represents the optimal pH for your enzyme under these specific assay conditions.
-
Workflow Visualization:
Caption: Workflow for Empirical Determination of Optimal pH.
Troubleshooting Guide: Advanced Scenarios
| Observed Problem | Potential pH-Related Cause | Recommended Action & Explanation |
| Sharp drop in activity at low or high pH | Irreversible Enzyme Denaturation. | Incubate the enzyme alone at the extreme pH for a short period, then dilute it back into a buffer at the optimal pH and re-assay. If activity is not recovered, denaturation has occurred. This defines the enzyme's pH stability range, which is often narrower than its activity range. |
| Broad or flat pH profile with no clear optimum | 1. Rate-limiting step is not pH-dependent. 2. Substrate solubility is changing with pH. | 1. Ensure the enzyme concentration is not so high that the reaction is instantaneous. Lower the enzyme concentration and re-run the pH profile.2. Check the solubility of Z-Pro-Gly-NH2 at the pH extremes. Visually inspect for precipitation. If solubility is an issue, you may need to add a co-solvent, but be aware this can also affect enzyme activity. |
| Activity is higher in one buffer type than another at the same pH | Buffer Interference. | Certain buffer molecules can directly interact with the enzyme. For example, citrate can chelate metal ions that might be necessary for some enzymes (though typically not for serine proteases like PEP). If you observe this, test a third buffer with a similar pKa to confirm the effect and select the non-interfering buffer. |
References
-
Shan, L., Molberg, Ø., Parrot, I., et al. (2002). Structural basis for gluten intolerance in celiac sprue. Science, 297(5590), 2275-2279. [Link]
-
Gass, J., Ehren, J., Strohmeier, G., et al. (2007). Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity. Proceedings of the National Academy of Sciences, 104(12), 4963-4968. [Link]
-
BRENDA - The Comprehensive Enzyme Information System. (n.d.). EC 3.4.21.26 - prolyl oligopeptidase. Retrieved January 26, 2024, from [Link]
-
Li-Chan, E. C. Y., & Lacroix, I. M. E. (2018). Properties of Enzymes. In Bioactive Proteins and Peptides from Food Sources (pp. 35-64). Springer, New York, NY. [Link]
-
Wang, L., Wang, X., Wu, H., et al. (2023). High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing. Biotechnology for Biofuels and Bioproducts, 16(1), 81. [Link]
-
Good, N. E., Winget, G. D., Winter, W., Connolly, T. N., Izawa, S., & Singh, R. M. (1966). Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467-477. [Link]
Sources
Minimizing cytotoxicity of Z-Pro-Gly-NH2 at high concentrations
A Guide to Minimizing Cytotoxicity at High Concentrations for Researchers
Introduction: Navigating Unexpected Cytotoxicity
Z-Pro-Gly-NH2 is a synthetic peptide derivative often used in various biochemical assays. While structurally simple, researchers occasionally report unexpected cytotoxicity, particularly when used at high concentrations. This guide serves as a dedicated technical resource to help you troubleshoot, understand, and mitigate these cytotoxic effects. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments. The information herein is synthesized from established principles in cell culture, peptide chemistry, and cytotoxicity testing, as direct mechanistic studies on Z-Pro-Gly-NH2 are not extensively published.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered by researchers using Z-Pro-Gly-NH2 and provides a logical framework for troubleshooting.
Q1: I'm observing significant cell death with Z-Pro-Gly-NH2 in my high-concentration experiments. What are the likely causes?
Observing cytotoxicity with a seemingly simple peptide derivative can be perplexing. The effect is often multifactorial. Here are the most probable causes, ranging from the physical properties of the compound to its unintended biological effects.
-
Vehicle (Solvent) Toxicity: The most common solvent for peptide-based compounds is Dimethyl Sulfoxide (DMSO). While effective for solubilization, DMSO is cytotoxic to most cell lines at final concentrations above 0.5-1%. When preparing high-concentration stock solutions of Z-Pro-Gly-NH2, it's easy to inadvertently introduce toxic levels of DMSO into your culture.
-
Poor Solubility and Aggregation: Peptides, even short ones, can have limited solubility in aqueous cell culture media.[1] At high concentrations, Z-Pro-Gly-NH2 may precipitate out of solution or form micro-aggregates. These aggregates can be directly toxic to cells by disrupting cell membranes or initiating stress responses.
-
Off-Target Biological Activity: While not a classical caspase inhibitor, Z-Pro-Gly-NH2 shares structural motifs with various enzyme inhibitors (e.g., the benzyloxycarbonyl "Z" group). At high concentrations, it may exhibit off-target inhibition of critical cellular proteases like cathepsins or other enzymes, a phenomenon well-documented for other peptide-based inhibitors like Z-VAD-FMK.[2][3] Such inhibition can disrupt cellular homeostasis and trigger cell death pathways.
-
Induction of Apoptosis or Necrosis: The compound itself might possess intrinsic bioactivity at high molar concentrations, leading to the activation of programmed cell death. For instance, it could interfere with mitochondrial function or generate reactive oxygen species (ROS), ultimately activating caspase cascades.[4]
-
Compound Degradation and Purity: The stability of peptides in culture media can be limited.[5] Z-Pro-Gly-NH2 might degrade over the course of your experiment, and its degradation byproducts could be more toxic than the parent compound. Furthermore, impurities from the synthesis process could be the true cytotoxic agents.
Q2: My initial checks suggest the issue isn't just DMSO. What is a systematic workflow to pinpoint the source of cytotoxicity?
A systematic approach is critical to avoid confounding results. The following workflow and diagram illustrate a logical sequence of experiments to isolate the variable causing cytotoxicity.
Caption: Troubleshooting workflow for Z-Pro-Gly-NH2 cytotoxicity.
Q3: What formulation strategies can I use to improve the solubility and stability of my peptide?
Optimizing how you dissolve and deliver the compound is a crucial first step. Poor formulation is a common source of experimental variability and toxicity.[1][6]
-
pH Adjustment: The net charge of a peptide is pH-dependent. Adjusting the pH of the buffer used for final dilution might enhance solubility. However, ensure the final pH is compatible with your cell culture medium (typically pH 7.2-7.4).[7]
-
Use of Co-solvents: While DMSO is standard, other organic solvents like ethanol or formulation agents such as polyethylene glycol (PEG) can be used, cell-type permitting.[1] Always run a vehicle control for any new solvent.
-
Encapsulation Techniques: For more advanced applications, especially in vivo, encapsulating the peptide in liposomes or polymeric nanoparticles can drastically reduce cytotoxicity and improve stability.[8][9]
-
Fresh Preparation: Always prepare working solutions fresh from a frozen stock solution immediately before use. Avoid storing diluted peptide solutions, even at 4°C, as degradation can occur rapidly.[6]
Part 2: Experimental Protocols & Data Interpretation
This section provides detailed, step-by-step protocols for the key experiments outlined in the troubleshooting workflow.
Protocol 1: Systematic Cytotoxicity Assessment using MTT Assay
The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Objective: To determine the precise cytotoxic concentration (IC50) of Z-Pro-Gly-NH2 and its vehicle.
Materials:
-
96-well flat-bottom cell culture plates
-
Z-Pro-Gly-NH2
-
Vehicle (e.g., sterile DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Positive control for cytotoxicity (e.g., 10% DMSO or 1 µM Staurosporine)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Preparation:
-
Prepare a 100 mM stock of Z-Pro-Gly-NH2 in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete medium to create 2X working concentrations. For example, to test a final concentration of 100 µM, prepare a 200 µM solution.
-
Prepare a parallel set of serial dilutions for the vehicle (DMSO) alone.
-
-
Cell Treatment:
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound or vehicle dilutions. This will bring the final volume to 100 µL and the final concentration to 1X.
-
Include the following controls:
-
Untreated Cells: Cells with medium only.
-
Vehicle Controls: Cells treated with the highest concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Media Blank: Well with medium but no cells.
-
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of MTT Solubilization Solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis & Interpretation:
| Parameter | Calculation | Interpretation |
| % Viability | ((Abs_Sample - Abs_Blank) / (Abs_Untreated - Abs_Blank)) * 100 | A lower percentage indicates higher cytotoxicity. |
| IC50 Value | Plot % Viability vs. log(Concentration) and fit a dose-response curve. | The concentration of Z-Pro-Gly-NH2 that reduces cell viability by 50%. |
Troubleshooting Common Assay Issues: [10][11][12][13]
-
High Background in Media Blank: Can be caused by microbial contamination or phenol red interference. Use phenol red-free media for the assay.
-
Low Absorbance Values: May indicate that the initial cell seeding density was too low.
-
High Well-to-Well Variability: Often caused by inconsistent cell seeding, pipetting errors, or the "edge effect" in 96-well plates. Avoid using the outer wells for critical samples.
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity
This protocol helps determine if the observed cytotoxicity is mediated by the activation of executioner caspases, a hallmark of apoptosis.[14]
Objective: To quantify caspase-3 and caspase-7 activity in cells treated with Z-Pro-Gly-NH2.
Materials:
-
Luminometer-compatible white-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Z-Pro-Gly-NH2
-
Positive control for apoptosis (e.g., Staurosporine)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using a white-walled plate.
-
Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: After the treatment incubation period, remove the plate from the incubator and allow it to cool to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis & Interpretation:
An increase in luminescence relative to the untreated control indicates activation of caspase-3/7, suggesting the compound induces apoptosis. If cytotoxicity is observed in the MTT assay but no significant caspase activation is detected, the mechanism of cell death may be caspase-independent (e.g., necrosis).
Caption: Potential mechanism of Z-Pro-Gly-NH2 induced apoptosis.
References
-
Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice. PubMed Central. Available at: [Link]
-
Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. PubMed. Available at: [Link]
-
Caspase-3 inhibition increases response to cytotoxic treatment. ResearchGate. Available at: [Link]
-
Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties. PubMed Central. Available at: [Link]
-
Anti-orthopoxvirus drugs inhibit lumpy skin disease virus replication by targeting viral DNA polymerase. PLOS Pathogens. Available at: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation. PubMed Central. Available at: [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed Central. Available at: [Link]
-
A long way to go: caspase inhibitors in clinical use. PubMed Central. Available at: [Link]
-
Glycine. Wikipedia. Available at: [Link]
-
The Cytotoxic and Pro-Apoptotic Activities of the Novel Fluoropyrimidine F10 Towards Prostate Cancer Cells are Enhanced by Zn2+-Chelation and Inhibiting the Serine Protease Omi/HtrA2. National Institutes of Health. Available at: [Link]
-
Cytotoxicity of the peptides against different cell lines: (A) RAW... ResearchGate. Available at: [Link]
-
Measurement of CTL-induced cytotoxicity: the caspase 3 assay. PubMed. Available at: [Link]
-
Protective effect of cyclo(his-pro) on streptozotocin-induced cytotoxicity and apoptosis in vitro. PubMed. Available at: [Link]
-
Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. CentAUR. Available at: [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. Available at: [Link]
-
Calcein AM Cytotoxicity Assay Troubleshooting? ResearchGate. Available at: [Link]
-
Some natural flavonoids are competitive inhibitors of Caspase-1, -3 and -7 despite their cellular toxicity. National Institutes of Health. Available at: [Link]
-
Analysis of the cytotoxicity of synthetic antimicrobial peptides on mouse leucocytes: implications for systemic use. Oxford Academic. Available at: [Link]
-
Chemical Profiling, Molecular Docking, and Mechanistic Anticancer Activity of Pinus sylvestris Essential Oil in SH-SY5Y and U-87MG Cells. MDPI. Available at: [Link]
-
Z-VAD-fmk, but not Q-VD-OPh, induces autophagy. (A) GFP-LC3 puncta per... ResearchGate. Available at: [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
-
Strategies for Improving Peptide Stability and Delivery. MDPI. Available at: [Link]
-
Synergistic Anticancer Activity of Annona muricata Leaf Extract and Cisplatin in 4T1 Triple-Negative Breast Cancer Cells. MDPI. Available at: [Link]
-
LDH Cytotoxicity Assay for NK92 cells, high background? ResearchGate. Available at: [Link]
-
Full article: Assessment of sub-chronic toxicity and anti-aging effects of a solid self-microemulsifying drug delivery system of Kaempferia parviflora extract in a D-galactose-induced rat model. Taylor & Francis Online. Available at: [Link]
-
Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. Preprints.org. Available at: [Link]
-
Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. eLife. Available at: [Link]
-
Immune-Centered Cross-Talk Between Cancer Cells and the Tumor Microenvironment—Implications for Therapy. MDPI. Available at: [Link]
-
Cytotoxicity of Root Canal Sealers and Potential Clinical Implications: A Comprehensive Systematic Review of In Vitro Studies. MDPI. Available at: [Link]
-
Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2. PubMed Central. Available at: [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ouci.dntb.gov.ua. Available at: [Link]
-
Amino acid. Wikipedia. Available at: [Link]
Sources
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 8. academic.oup.com [academic.oup.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of CTL-induced cytotoxicity: the caspase 3 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Z-Pro-Gly-NH2 Interference in Fluorescent Assays
Welcome to the technical support guide for researchers encountering interference from Z-Pro-Gly-NH2 in fluorescence-based assays. This center is designed to help you diagnose, troubleshoot, and resolve common issues, ensuring the integrity and accuracy of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial observations when working with Z-Pro-Gly-NH2.
Q1: My fluorescence signal is significantly lower than expected after adding Z-Pro-Gly-NH2. What is the likely cause?
A: A decrease in signal intensity often points to fluorescence quenching. The benzyloxycarbonyl (Cbz or Z) group on Z-Pro-Gly-NH2 contains an aromatic ring that can absorb energy from your excited fluorophore, causing it to return to the ground state without emitting a photon. This process, known as Förster Resonance Energy Transfer (FRET) or collisional quenching, is a common cause of signal loss in the presence of peptides and other small molecules with suitable spectral properties.[1][2]
Q2: I'm observing a higher-than-normal background signal in my assay wells containing Z-Pro-Gly-NH2, even without my fluorescent probe. Why is this happening?
A: This phenomenon is likely due to the intrinsic fluorescence, or autofluorescence, of the Z-Pro-Gly-NH2 compound itself. The benzyloxycarbonyl group, with its aromatic structure, can emit its own light when excited by the light source of your plate reader or microscope, particularly in the blue-green spectral region.[3] This adds to the overall signal, creating a high background that can mask your specific signal.
Q3: My results are highly variable and not reproducible when Z-Pro-Gly-NH2 is present. What should I check first?
A: High variability can stem from several factors.[4] First, verify the stability and solubility of Z-Pro-Gly-NH2 in your assay buffer. Environmental factors like pH, temperature, and solvent polarity can alter the properties of both your fluorophore and the interfering compound.[5] Also, ensure your microplate reader settings, such as the number of flashes per well, are optimized to average out outliers and reduce background noise.[4]
Q4: Could Z-Pro-Gly-NH2 be directly inhibiting the enzyme or biological system I'm studying?
A: Yes, this is a distinct possibility. As a peptide analog, Z-Pro-Gly-NH2 could act as a competitive or non-competitive inhibitor of your target enzyme, leading to a genuine biological effect that results in a decreased fluorescent signal. It is crucial to perform control experiments to distinguish between true biological activity and assay interference.[6]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing the Nature of Interference
Before you can solve the problem, you must identify its source. This guide provides a systematic workflow to determine if you are dealing with autofluorescence, quenching, or a genuine biological effect.
The logic of this workflow is to systematically isolate the test compound (Z-Pro-Gly-NH2) from the complete biological assay. By measuring the compound's fluorescence in isolation and its effect on a stable fluorophore, we can separate chemical interference from biological activity.
Caption: A logical workflow for diagnosing the source of assay interference.
-
Prepare Stock Solutions: Prepare a concentrated stock of Z-Pro-Gly-NH2 in a suitable solvent (e.g., DMSO) and a working solution of your fluorescent reporter/probe.
-
Set Up Microplate: Use a black, opaque microplate for fluorescence assays to minimize well-to-well crosstalk.[4]
-
Run Control Groups (in triplicate):
-
Group A (Buffer Blank): Assay buffer only.
-
Group B (Autofluorescence Control): Assay buffer + Z-Pro-Gly-NH2 at the final assay concentration.
-
Group C (Fluorophore Control): Assay buffer + fluorescent reporter.
-
Group D (Quenching Control): Assay buffer + fluorescent reporter + Z-Pro-Gly-NH2.
-
Group E (Full Assay Blank): All assay components (substrate, cofactors, etc.) except the active enzyme or cells + Z-Pro-Gly-NH2.
-
-
Incubate: Incubate the plate under standard assay conditions (time, temperature).
-
Measure Fluorescence: Read the plate using the same excitation/emission wavelengths and instrument settings as your main experiment.
-
Analyze Data:
-
High signal in Group B compared to A? This confirms autofluorescence .
-
Low signal in Group D compared to C? This confirms quenching .
-
Signal in Group E is abnormal? This suggests a direct chemical interaction between Z-Pro-Gly-NH2 and assay components.
-
Guide 2: Mitigating Interference Effects
Once diagnosed, you can apply targeted strategies to minimize or eliminate the interference.
-
Wavelength Shift: The most effective strategy is to move to a fluorescent reporter system that operates at longer, red-shifted wavelengths.[7] Many interfering compounds, including those with aromatic rings, are less likely to be excited and emit in the red or near-infrared spectrum.[7]
-
Time-Resolved Fluorescence (TRF): This technique introduces a delay between the excitation pulse and signal measurement. Autofluorescence from compounds like Z-Pro-Gly-NH2 typically has a very short lifetime (nanoseconds). By using lanthanide-based fluorophores with long-lived fluorescence (microseconds), you can measure the signal after the background has decayed, significantly improving the signal-to-noise ratio.[5]
-
Background Subtraction: A simpler, though less robust, method is to measure the fluorescence of a parallel control well containing Z-Pro-Gly-NH2 without the assay's reporter and subtract this value from your experimental wells.[8] This can correct for simple additive interference.
-
Increase Fluorophore Concentration: If quenching is not extremely efficient, increasing the concentration of the fluorescent substrate or probe may overcome the effect. However, this must be balanced against potential substrate inhibition or solubility issues.
-
Change the Fluorophore: Different fluorophores have varying susceptibility to quenching. Experimenting with a reporter that has a different chemical structure or spectral properties may reduce the quenching interaction with Z-Pro-Gly-NH2.
-
Orthogonal Assay: The most reliable method to validate a "hit" that may be a quenching artifact is to use an orthogonal assay.[3][6] This involves re-testing the compound in an assay that measures the same biological endpoint but uses a different detection technology, such as luminescence or absorbance. If the compound is still active, it is a true biological modulator; if not, it was likely an interference artifact.
| Interference Type | Primary Strategy | Secondary Strategy | Validation Method |
| Autofluorescence | Use Red-Shifted Dyes[7] | Time-Resolved Fluorescence (TRF)[5] | Background Subtraction Control[8] |
| Quenching | Change Fluorophore/Assay System | Increase Fluorophore Concentration | Orthogonal Assay (e.g., Luminescence)[6] |
| Biological Effect | N/A | N/A | Dose-Response Curve & Orthogonal Assay |
Part 3: Advanced Protocols & Validation
Protocol: Validating a "Hit" with an Orthogonal Assay
This protocol ensures that an observed effect is due to the biological activity of Z-Pro-Gly-NH2 and not a technological artifact.
Caption: Workflow for validating a potential hit using an alternative assay format.
-
Select an Orthogonal Assay: Choose an assay that relies on a different detection principle. For example, if your primary assay measures caspase activity using a fluorescent substrate, an orthogonal assay could measure the consumption of ATP in the cell culture using a luminescence-based readout (e.g., CellTiter-Glo®).
-
Establish Assay Conditions: Optimize the orthogonal assay according to the manufacturer's protocol or established literature methods.
-
Prepare a Dose-Response Curve: Create a serial dilution of Z-Pro-Gly-NH2, covering a wide concentration range (e.g., from 1 nM to 100 µM).
-
Run the Assay: Test the Z-Pro-Gly-NH2 dilution series in the orthogonal assay, including appropriate positive and negative controls.[9]
-
Analyze and Compare: Plot the dose-response curves from both the primary fluorescent assay and the orthogonal assay. If Z-Pro-Gly-NH2 is a true biological modulator, you should observe a comparable potency (e.g., IC50 or EC50) in both systems. If it is only active in the fluorescent assay, the effect is confirmed as an interference artifact.
References
- MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Creative Peptides. (n.d.). Quenched Fluorescent Peptides.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 223–259.
- Patsnap Synapse. (2025, May 9). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.
- National Center for Biotechnology Information. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance.
- Open Library Publishing Platform. (n.d.). 4.2 – High-Throughput Screening.
- Royal Society of Chemistry. (2025). Internally quenched fluorescent peptides provide insights into underexplored and reversible post-translational modifications. Chemical Science.
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
- Sun Diagnostics. (n.d.). Interference Testing: Tips for a Successful Screening Experiment.
- ProteoGenix. (n.d.). Quenched Fluorescent Peptides.
-
LI-COR Biotechnology. (2024, September 19). Troubleshooting | Fluorescence: Detection. Retrieved from [Link]
- Turner, B. L. (2012). Microplate Enzyme Assay Using Fluorescence.
- Shapiro, A. B., Walkup, G. K., & Keating, T. A. (2009). Correction for Interference by Test Samples in High-Throughput Assays. Journal of Biomolecular Screening, 14(8), 1008–1016.
- Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
- He, Q., et al. (2012). Fluorescent-conjugated polymer superquenching facilitates highly sensitive detection of proteases. Proceedings of the National Academy of Sciences, 109(34), 13576-13581.
- Wang, L., et al. (2020). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Current Medicinal Chemistry, 27(25), 4236-4258.
- BenchChem. (2025). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine.
- Jackson ImmunoResearch. (2025, June 30). Autofluorescence.
- National Center for Biotechnology Information. (2025). Assay Guidance Manual: Interference and Artifacts in High-content Screening.
- R&D Systems. (n.d.). Flow Cytometry Troubleshooting Guide.
-
Chen, Y., et al. (2000). Intramolecular Quenching of Tryptophan Fluorescence by the Peptide Bond in Cyclic Hexapeptides. Journal of the American Chemical Society, 122(38), 9228-9239. Retrieved from [Link]
-
Casati, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7583. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
Sources
- 1. Quenched Fluorescent Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. Quenched Fluorescent Peptides – ProteoGenix [proteogenix.science]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. mdpi.com [mdpi.com]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4.2 – High-Throughput Screening – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
How to confirm Z-Pro-Gly-NH2 target engagement in cells
Technical Support Center: Z-Pro-Gly-NH2 Target Engagement
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Topic: Validation of Z-Pro-Gly-NH2 binding to Prolyl Endopeptidase (PREP/POP) in cellular systems.
-
Ticket ID: PREP-VAL-001
-
Assigned Specialist: Senior Application Scientist
Executive Summary
Z-Pro-Gly-NH2 is a synthetic peptide derivative that primarily targets Prolyl Endopeptidase (PREP) , also known as Prolyl Oligopeptidase (POP). PREP is a cytosolic serine protease (EC 3.4.21.26) responsible for cleaving proline-containing neuropeptides (e.g., Substance P, TRH) and is implicated in neurodegenerative disorders and memory formation.
To confirm target engagement in cells, you must validate that Z-Pro-Gly-NH2 physically occupies the PREP active site. This is best achieved through a triangulation strategy: Enzymatic Competition (Activity) , Biophysical Stabilization (CETSA) , and Functional Readout (IP3/Neuropeptide turnover) .
Module 1: Competitive Enzymatic Assay (The Gold Standard)
Concept: PREP cleaves the fluorogenic substrate Z-Gly-Pro-AMC to release fluorescent 7-amino-4-methylcoumarin (AMC).[1] If Z-Pro-Gly-NH2 successfully engages the PREP active site (either as a competitive inhibitor or a higher-affinity substrate), it will impede the hydrolysis of Z-Gly-Pro-AMC, resulting in a quantifiable decrease in fluorescence.
Experimental Workflow
Figure 1: Workflow for Competitive Fluorogenic Assay. Z-Pro-Gly-NH2 competes with the reporter substrate for the PREP active site.
Protocol Specifications
-
Buffer: 100 mM Phosphate Buffer (pH 7.4), 1 mM DTT, 1 mM EDTA. Avoid detergents like SDS that denature PREP.
-
Substrate: Z-Gly-Pro-AMC (Final concentration: 20–50 µM).
-
Control: Z-Pro-Prolinal (Specific PREP inhibitor, 10 nM) as a positive control for inhibition.
Troubleshooting Guide: Enzymatic Assay
| Issue | Probable Cause | Corrective Action |
| No Inhibition Observed | Substrate Saturation | The concentration of Z-Gly-Pro-AMC is too high ( |
| Ligand Degradation | Z-Pro-Gly-NH2 itself may be rapidly cleaved by PREP. If it is a substrate, it will eventually be consumed, restoring AMC signal. Measure kinetics at early time points (0–10 min). | |
| High Background Signal | Autofluorescence | Your test compound or cell lysate may fluoresce at 460nm. Include a "No Substrate" control containing only Lysate + Z-Pro-Gly-NH2. |
| Low Signal-to-Noise | Low PREP Expression | Verify PREP expression in your cell line (e.g., HEK293 or SH-SY5Y) via Western Blot before assay. |
Module 2: Cellular Thermal Shift Assay (CETSA)
Concept:
While the enzymatic assay confirms activity in lysates, CETSA confirms physical binding in the intact cellular environment. Ligand binding stabilizes the protein structure, shifting its melting temperature (
Experimental Workflow
Figure 2: CETSA Workflow. Stabilized PREP remains in solution at higher temperatures.
Troubleshooting Guide: CETSA
Q: I see no thermal shift, but the enzymatic assay worked. Why?
-
Permeability: Z-Pro-Gly-NH2 is a peptide.[2][3] It may not be crossing the cell membrane efficiently.
-
Fix: Perform a Lysate CETSA . Lyse cells first, then treat with the compound. If a shift occurs in lysate but not live cells, you have a permeability issue.
-
-
Concentration: Intracellular target engagement often requires higher external concentrations than biochemical
.-
Fix: Increase treatment concentration (e.g., 5x or 10x the biochemical
).
-
Q: The Western Blot bands are smeary or disappear entirely.
-
Aggregation: PREP is a large cytosolic enzyme (80 kDa). Aggregation can be messy.
-
Fix: Ensure the lysis buffer contains mild detergents (e.g., 0.4% NP-40) and protease inhibitors after the heating step.
-
Module 3: Functional Readouts (Downstream Validation)
Concept:
PREP activity regulates the turnover of Inositol Triphosphate (
Key Functional Assays
| Target Pathway | Method | Expected Result with Z-Pro-Gly-NH2 Engagement |
| IP-One HTRF Assay | PREP inhibition usually increases cellular | |
| Peptide Stability | LC-MS/MS | Expose cells to a known PREP substrate (e.g., Substance P). If Z-Pro-Gly-NH2 engages PREP, Substance P half-life should increase . |
Frequently Asked Questions (FAQs)
Q: Is Z-Pro-Gly-NH2 a substrate or an inhibitor? A: It is structurally a substrate analog. In high concentrations, it acts as a competitive inhibitor against other substrates (like the fluorogenic Z-Gly-Pro-AMC). However, because it can be processed by the enzyme, it is not a "suicide inhibitor" like Z-Pro-Prolinal. This distinction is critical for kinetic modeling.
Q: Can I use DPPIV assays to check specificity? A: Yes, and you should. Dipeptidyl Peptidase IV (DPPIV/CD26) has overlapping specificity with PREP (both cleave post-proline).
-
Protocol: Run the Z-Gly-Pro-AMC assay in the presence of a specific DPPIV inhibitor (e.g., Sitagliptin). If Z-Pro-Gly-NH2 still reduces fluorescence, the interaction is PREP-specific.
Q: What is the expected
References
-
Polgár, L. (2002). Structure and function of prolyl oligopeptidase. Current Protein and Peptide Science, 3(3), 319-329. Link
-
AAT Bioquest. (n.d.). Z-Gly-Pro-AMC CAS 68542-93-8.[1] Retrieved from AAT Bioquest.[1][4] Link
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[5][6] Nature Protocols, 9(9), 2100–2122. Link
-
Szeltner, Z., et al. (2000). Substrate-dependent, non-hyperbolic kinetics of pig brain prolyl oligopeptidase.[1] European Journal of Biochemistry, 267(6), 1773-1780. Link
Sources
- 1. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 2. Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specificity of prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Z-Pro-Gly-NH2 in Cell Lines
Welcome to the technical support center for Z-Pro-Gly-NH2. This guide is designed for researchers, scientists, and drug development professionals who are encountering resistance to Z-Pro-Gly-NH2 in their cell line models. As a peptide-like inhibitor, likely targeting a dipeptidyl peptidase (DPP), resistance can manifest through various cellular mechanisms. This document provides a structured approach to troubleshooting, from initial verification to in-depth mechanistic investigation.
I. Introduction: Understanding Z-Pro-Gly-NH2 and Potential Resistance
Z-Pro-Gly-NH2 belongs to the class of dipeptidyl peptidase inhibitors, which are known to block the action of enzymes that cleave dipeptides from the N-terminus of proteins.[1][2][3] In a therapeutic context, such as in the treatment of type 2 diabetes with DPP-4 inhibitors, these drugs prevent the degradation of incretin hormones, leading to improved glucose homeostasis.[4][5][6] When used in cancer research, inhibiting specific DPPs may disrupt signaling pathways crucial for tumor cell growth and survival.
Resistance to such inhibitors in cell culture is a common challenge and can arise from multiple factors.[7][8] These can range from simple experimental variables to complex biological adaptations within the cells.[9] This guide will walk you through a logical troubleshooting process to identify and potentially overcome this resistance.
II. Frequently Asked Questions (FAQs) - The First Line of Defense
Before diving into complex experiments, it's crucial to rule out common sources of error.
Q1: My cells are no longer responding to the IC50 concentration of Z-Pro-Gly-NH2 that I previously established. What should I check first?
A1: It's essential to first confirm the basics of your experimental setup.
-
Cell Health and Passage Number: Cells can change their characteristics over time in culture. High passage numbers can lead to genetic drift and altered phenotypes. It is recommended to use cells from a low-passage, cryopreserved stock.
-
Compound Integrity: Verify the storage conditions and age of your Z-Pro-Gly-NH2 stock. Small peptides can be sensitive to degradation. If in doubt, use a fresh vial or lot of the compound.
-
Assay Variability: Ensure that your assay for measuring cell viability or the desired downstream effect is performing consistently. Include appropriate positive and negative controls in every experiment.[10][11]
Q2: Could the serum in my culture medium be interfering with the activity of Z-Pro-Gly-NH2?
A2: Yes, components in serum, such as proteases, could potentially degrade the peptide-like structure of Z-Pro-Gly-NH2.
-
Troubleshooting Step: Perform your assay in serum-free or reduced-serum medium for the duration of the drug treatment, if your cells can tolerate it. Compare the results to those obtained in your standard serum-containing medium.
Q3: How can I be sure that the lack of response is due to cellular resistance and not a problem with my experimental protocol?
A3: Establishing a resistant cell line through continuous culture with increasing concentrations of the drug can help confirm true biological resistance.[12]
-
Protocol Snapshot:
-
Culture your parental (sensitive) cell line in a low concentration of Z-Pro-Gly-NH2 (e.g., IC20).
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of the drug.
-
This process of dose-escalation over several weeks to months can select for a resistant population.
-
Once a resistant line is established, you can perform a dose-response curve and compare the IC50 to the parental line. A significant shift in the IC50 is a strong indicator of acquired resistance.[12]
-
III. In-Depth Troubleshooting: Investigating the Mechanisms of Resistance
If you have ruled out the common issues in the FAQ section, it's time to investigate the potential biological mechanisms of resistance.
A. Is the Drug Getting to Its Target? Drug Efflux and Uptake
One of the most common mechanisms of drug resistance is the increased efflux of the drug from the cell, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (MDR1).[8][9][12]
Troubleshooting Workflow: Assessing Drug Efflux
Caption: Workflow for investigating target engagement as a resistance mechanism.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to assess target engagement in intact cells without the need for modifying the drug. [13]It is based on the principle that a drug binding to its target protein stabilizes the protein against thermal denaturation.
-
Cell Treatment: Treat your sensitive and resistant cells with Z-Pro-Gly-NH2 or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a few minutes.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of Z-Pro-Gly-NH2 indicates target engagement. A lack of this shift in resistant cells suggests a potential binding site mutation or other alteration preventing the drug from binding. [14][15][16]
Cell Line Treatment Expected CETSA® Result for Altered Target Sensitive Vehicle Baseline melting curve Sensitive Z-Pro-Gly-NH2 Shift to higher melting temperature Resistant Vehicle Baseline melting curve | Resistant | Z-Pro-Gly-NH2 | No significant shift in melting temperature |
If reduced target engagement is observed, the next logical steps are to sequence the target gene in the resistant cells to look for mutations and to quantify the target protein levels using techniques like Western blot or qPCR to check for downregulation. [17]
C. Are Cells Bypassing the Blockade? Compensatory Signaling Pathways
Cells are adept at rewiring their signaling pathways to circumvent the effects of a drug. [7][18]If Z-Pro-Gly-NH2 is effectively inhibiting its target, resistant cells may have upregulated a parallel or downstream pathway to maintain their survival and proliferation.
Troubleshooting Workflow: Investigating Compensatory Pathways
Caption: Workflow for investigating compensatory signaling pathways.
Strategies for Identifying Compensatory Pathways
-
RNA-Sequencing (RNA-Seq): Compare the transcriptomes of sensitive and resistant cells treated with Z-Pro-Gly-NH2 to identify genes and pathways that are differentially expressed.
-
Proteomics: Use techniques like mass spectrometry to identify changes in protein expression and post-translational modifications between sensitive and resistant cells.
-
Phospho-proteomics: This can be particularly useful for identifying activated signaling kinases in resistant cells.
Once a potential compensatory pathway is identified, you can use a second inhibitor to block this pathway and see if it re-sensitizes the cells to Z-Pro-Gly-NH2. [19][][21]This combination therapy approach is a common strategy to overcome drug resistance. [18][]
IV. Summary and Next Steps
Overcoming resistance to Z-Pro-Gly-NH2 requires a systematic and logical approach. By starting with the simplest explanations and moving towards more complex biological investigations, you can efficiently identify the likely cause of resistance in your cell lines. This guide provides a framework for this process, but the specific experiments you perform will be guided by your results at each stage.
Remember to maintain meticulous records of your cell culture practices and experimental conditions to ensure the reproducibility of your findings. [22]
V. References
-
Zahreddine, H., & Borden, K. L. (2013). Mechanisms of cancer drug resistance. Cancer research, 73(18), 5537-5542. Retrieved from [Link]
-
Varela, M. C., et al. (2019). Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. Anticancer Research, 39(11), 5875-5884. Retrieved from [Link]
-
Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(3), 189-209. Retrieved from [Link]
-
Le, T. K., et al. (2020). Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS. Molecules, 25(19), 4368. Retrieved from [Link]
-
Al-Samydai, A., et al. (2023). Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. Cancers, 15(23), 5635. Retrieved from [Link]
-
Viveiros, M., et al. (2010). A simple method for assessment of MDR bacteria for over-expressed efflux pumps. Open Microbiology Journal, 4, 44-51. Retrieved from [Link]
-
Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Retrieved from [Link]
-
Procell. (2025). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from [Link]
-
Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. Retrieved from [Link]
-
Cleveland Clinic. (2025). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. Retrieved from [Link]
-
Wang, X., et al. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers, 15(11), 2977. Retrieved from [Link]
-
Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Determining target engagement in living systems. Retrieved from [Link]
-
JMIR Publications. (2025). Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review. Retrieved from [Link]
-
American Chemical Society. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Retrieved from [Link]
-
Scholars Research Library. (2024). Enzyme Inhibitors in Drug Resistance and Overcoming Therapeutic Challenges. Retrieved from [Link]
-
ANR. (n.d.). EFFlux pump inhibitors to Overcome antibiotic ResisTance. Retrieved from [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]
-
ResearchGate. (2024). Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction. Retrieved from [Link]
-
American Physiological Society. (2025). Cellular and molecular mechanisms of cancer drug resistance. Retrieved from [Link]
-
ResearchGate. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
-
American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Retrieved from [Link]
-
ResearchGate. (2025). Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review (Preprint). Retrieved from [Link]
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- 17. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. sorger.med.harvard.edu [sorger.med.harvard.edu]
Validation & Comparative
Z-Pro-Gly-NH2 versus Z-VAD-FMK: Distinguishing Caspase Inhibition from Prolyl Peptidase Activity
[1]
Executive Summary
In apoptosis research, the distinction between genuine caspase-mediated cell death and other proteolytic events is critical. Z-VAD-FMK is a potent, irreversible pan-caspase inhibitor used to block apoptosis.[][2] In contrast, Z-Pro-Gly-NH2 is not a caspase inhibitor .[] It serves as a structural control or a modulator of Prolyl Oligopeptidases (POP) .
Researchers compare these two compounds to:
-
Validate Specificity: Confirm that a cellular effect is driven by caspases (inhibited by Z-VAD-FMK) rather than non-specific peptide effects.
-
Dissect Pathways: Distinguish between apoptotic signaling (Caspase-dependent) and neurodegenerative/metabolic pathways involving prolyl peptidases (POP-dependent).[]
Mechanistic Comparison
The fundamental difference lies in the P1 residue (the amino acid preceding the cleavage site) and the warhead (the chemical group that reacts with the enzyme).
Z-VAD-FMK (The Caspase Trap) [][2][3]
-
Structure: Z-Val-Ala-Asp -FMK.[]
-
Mechanism: The Aspartate (Asp) residue at the P1 position is essential for recognition by the Caspase active site. The Fluoromethylketone (FMK) group acts as an irreversible "suicide inhibitor," forming a covalent thioether bond with the catalytic cysteine of the caspase.
-
Target: Pan-Caspases (Caspase-1, -3, -8, -9, etc.).[]
-
Off-Targets: Cathepsin B, Calpains (at high concentrations).[]
Z-Pro-Gly-NH2 (The Prolyl Peptidase Ligand)
-
Structure: Z-Pro -Gly-NH2.[]
-
Mechanism: Lacks the Aspartate required for caspase binding. Instead, the Proline (Pro) residue targets enzymes that cleave after proline, such as Prolyl Oligopeptidase (POP/PREP). The amide (NH2) terminus typically makes it a reversible competitive inhibitor or a slow-reacting substrate, but it cannot covalently trap the cysteine in caspases.
-
Target: Prolyl Oligopeptidase (POP), Fibroblast Activation Protein (FAP).
-
Role in Caspase Assays: Negative Control.
Biological Signaling & Specificity[1][4]
The following diagram illustrates the divergent pathways targeted by these two compounds.
Figure 1: Divergent targets of Z-VAD-FMK and Z-Pro-Gly-NH2. Z-VAD-FMK specifically blocks the apoptotic cascade, while Z-Pro-Gly-NH2 targets proline-specific enzymes or serves as a null control for apoptosis.[]
Quantitative Performance Comparison
| Feature | Z-VAD-FMK | Z-Pro-Gly-NH2 |
| Primary Target | Pan-Caspases (Casp-1, 3, 8,[] 9) | Prolyl Oligopeptidase (POP) |
| IC50 (Caspase-3) | < 1 µM (Potent) | > 100 µM (Inactive) |
| Binding Type | Irreversible (Covalent) | Reversible (Competitive) |
| P1 Residue | Aspartate (Asp/D) | Proline (Pro/P) |
| Cell Permeability | High (O-Methylated) | Moderate |
| Main Application | Blocking Apoptosis / Pyroptosis | Specificity Control / POP Inhibition |
| Stability | Stable in DMSO; degrades in water | Stable |
Experimental Protocols
Protocol A: Specificity Validation in Cell Death Assays
Objective: Determine if cell death is caspase-dependent.[]
-
Preparation:
-
Dissolve Z-VAD-FMK and Z-Pro-Gly-NH2 in high-purity DMSO to a stock concentration of 20 mM.
-
Aliquot and store at -20°C. Avoid freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells (e.g., Jurkat, HeLa) at
cells/mL in 96-well plates.
-
-
Pre-treatment (Critical Step):
-
Group 1 (Vehicle): DMSO only (0.1%).
-
Group 2 (Test): Add Z-VAD-FMK (20–50 µM).[]
-
Group 3 (Control): Add Z-Pro-Gly-NH2 (20–50 µM).[]
-
Note: Incubate for 30–60 minutes at 37°C before inducing apoptosis. This allows the inhibitor to penetrate and bind the enzyme.
-
-
Induction:
-
Add apoptotic stimulus (e.g., Staurosporine, Anti-Fas IgM).
-
-
Readout:
-
Measure Caspase-3 activity (DEVD-AMC cleavage) or Cell Viability (ATP/MTS) after 4–24 hours.[]
-
-
Interpretation:
-
If Z-VAD-FMK protects cells but Z-Pro-Gly-NH2 does not, the death is Caspase-dependent .[]
-
If both protect, the mechanism may involve non-specific peptide interference or off-target protease inhibition.[]
-
Protocol B: Dissecting Prolyl Peptidase Activity
Objective: If studying neurodegeneration, use Z-Pro-Gly-NH2 to block POP activity without affecting Caspases.[]
-
Assay Setup: Use a specific substrate for POP (e.g., Z-Gly-Pro-AMC).[]
-
Inhibition:
-
Treat lysates with Z-Pro-Gly-NH2 (10 µM).[]
-
Monitor fluorescence (Ex 380nm / Em 460nm).
-
-
Result: Decrease in fluorescence confirms POP inhibition. Z-VAD-FMK should have no effect in this assay.[]
Troubleshooting & Critical Considerations
-
Necroptosis Induction: Blocking caspases with Z-VAD-FMK can sometimes shift cells toward necroptosis (programmed necrosis) via the RIPK1/RIPK3 pathway.[] If cells die despite Z-VAD treatment, check for necroptosis markers (p-MLKL) or co-treat with Necrostatin-1.[]
-
Solubility: Both peptides are hydrophobic. Ensure final DMSO concentration in culture is <0.5% to avoid solvent toxicity.
-
Z-Pro-Gly-NH2 Purity: Ensure the compound is free of trace contaminants.[] As a negative control, its inability to inhibit is its most valuable trait; any activity suggests impurity or ultra-high concentration artifacts.
References
-
National Institutes of Health (PubMed). (2003). Caspase inhibitors as anti-inflammatory and antiapoptotic agents. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2009). Structural-functional study of glycine-and-proline-containing peptides (Glyprolines). Retrieved January 30, 2026, from [Link]
Definitive Comparison of Z-Pro-Gly-NH2 Analogs for Prolyl Oligopeptidase Inhibition
[1][2]
Executive Summary
Z-Pro-Gly-NH2 serves as a foundational peptide scaffold in the study of Prolyl Oligopeptidase (POP) , a cytosolic serine protease implicated in neurodegenerative disorders and cognitive function.[1][] While Z-Pro-Gly-NH2 acts primarily as a substrate or weak competitive inhibitor, structural analogs have been engineered to transition from simple binding to potent, reversible covalent inhibition.[1][]
This guide objectively compares Z-Pro-Gly-NH2 with its high-potency analogs—specifically Z-Pro-Prolinal (ZPP) , KYP-2047 , and S-17092 .[1][] We analyze the structural modifications that drive potency improvements (from µM to sub-nM affinity) and provide self-validating experimental protocols for their evaluation.
Scientific Foundation: The Scaffold and the Target
The Baseline: Z-Pro-Gly-NH2[1][2][3]
-
Structure : N-benzyloxycarbonyl-L-prolyl-glycine amide.[1][]
-
Role : Substrate / Weak Competitive Inhibitor.[1]
-
Mechanism : The Z-Pro moiety occupies the S2 and S1 pockets of POP.[] The C-terminal amide (Gly-NH2) mimics the scissile bond but lacks the electrophilic character required to trap the catalytic serine (Ser554).[1][] Consequently, it is rapidly hydrolyzed or dissociates, resulting in low potency.
The Optimization Strategy
To improve potency, the "warhead" strategy is employed. The inert C-terminal amide is replaced with an electrophile (aldehyde, nitrile, or ketone) that forms a reversible covalent bond with the active site serine, mimicking the transition state.
Mechanism of Action Diagram
The following diagram illustrates the transition from substrate turnover (Z-Pro-Gly-NH2) to covalent inhibition (Z-Pro-Prolinal).[1][]
Figure 1: Mechanistic divergence between the substrate Z-Pro-Gly-NH2 and the inhibitor Z-Pro-Prolinal.[1][][3] The aldehyde group of the inhibitor traps the catalytic serine, preventing turnover.[]
Comparative Analysis of Structural Analogs
The following table contrasts the baseline scaffold with three advanced analogs. The key driver of potency is the modification of the P1' residue (C-terminus).[]
Table 1: Potency and Structural Comparison
| Compound | Structure / Modification | Role | Potency (Ki / IC50) | Key Feature |
| Z-Pro-Gly-NH2 | Z-Pro-Gly-CONH2 | Substrate | > 100 µM (Est.)[1][] | Baseline scaffold.[] Rapidly hydrolyzed. Used as a reference for binding mode.[1] |
| Z-Pro-Prolinal | Z-Pro-Pro-CHO | Inhibitor | Ki = 0.35 - 0.5 nM | Aldehyde Warhead .[1][] Replaces Gly-NH2 with Pro-CHO.[1][] Forms stable hemiacetal.[1] Standard reference inhibitor. |
| KYP-2047 | 4-Ph-Butanoyl-Pro-Cyanopyrrolidine | Inhibitor | Ki = 0.023 nM | Nitrile Warhead .[1][] Highly brain-penetrant. Covalent reversible inhibitor.[1] |
| S-17092 | (2S)-1-((2S)-2-((2S)-2-cyanopyrrolidin-1-yl)-2-oxoethyl)pyrrolidine...[1][] | Inhibitor | Ki = 1.5 nM | Non-Peptide Scaffold .[1][] High metabolic stability and oral bioavailability.[1][4] Clinical candidate. |
Detailed Analog Breakdown
1. Z-Pro-Prolinal (ZPP)[1][][5]
-
Modification : The P1' Glycine amide is replaced by a Proline Aldehyde .[]
-
Impact : The aldehyde carbon is highly electrophilic, inviting attack from Ser554. The resulting hemiacetal mimics the tetrahedral transition state of peptide bond hydrolysis.[]
-
Limitation : Aldehydes are metabolically unstable (prone to oxidation/reduction) and reactive toward other nucleophiles.
2. KYP-2047[1][]
-
Modification : Replaces the Z-group with a lipophilic 4-phenylbutanoyl group and the C-terminus with a 2-cyanopyrrolidine .[1][]
-
Impact : The nitrile group forms an imidate adduct with the active site serine.[] This compound exhibits superior Blood-Brain Barrier (BBB) permeability compared to ZPP, making it ideal for in vivo neurodegeneration studies.[1][]
3. S-17092
-
Modification : A peptidomimetic structure that retains the pharmacophore but eliminates the labile peptide bonds.[]
-
Impact : Designed for clinical utility with extended half-life and oral bioavailability.[1][]
Experimental Protocols
Materials
-
Enzyme : Recombinant Human POP (rhPOP), 0.1 U/mL stock.
-
Substrate : Z-Gly-Pro-AMC (20 mM stock in DMSO).[1][]
-
Assay Buffer : 100 mM Sodium Phosphate, pH 7.4, 1 mM EDTA, 1 mM DTT (Freshly added).
-
Test Compounds : Z-Pro-Gly-NH2, Z-Pro-Prolinal, KYP-2047.[1][]
Protocol Workflow (IC50 Determination)
Figure 2: Step-by-step workflow for determining the IC50 of Z-Pro-Gly-NH2 analogs.
Critical Technical Notes (Self-Validation)
-
Order of Addition : Always pre-incubate the enzyme with the inhibitor before adding the substrate.[] This allows slow-binding inhibitors (like Z-Pro-Prolinal) to establish equilibrium.[1][]
-
Substrate Competition : Since Z-Pro-Gly-NH2 is a substrate/competitor, its apparent inhibition will depend on the concentration of the reporter substrate (Z-Gly-Pro-AMC).[1][] Use a substrate concentration near the Km (~20-50 µM) to ensure sensitivity.[1][]
-
Inner Filter Effect : High concentrations of Z-Pro-Gly-NH2 (>1 mM) may absorb light.[1][] Run a "Substrate Only" control to check for quenching.[1]
References
-
BenchChem . Z-Pro-Prolinal: A Comparative Guide to its Specificity for Prolyl Oligopeptidase. Retrieved from [1]
-
Sigma-Aldrich .[1][][6] Z-Pro-prolinal, ≥98% (HPLC). Retrieved from [1][]
-
MedChemExpress . Z-Pro-Pro-CHO (Z-Pro-Prolinal) Biological Activity. Retrieved from [1]
-
National Institutes of Health (NIH) .[1][7] Prolyl oligopeptidase inhibitors: In vitro and in vivo activities. Toxicol In Vitro.[1][3] 2006 Dec;20(8):1446-54.[1][][3] Retrieved from
-
ChemicalBook . Z-Pro-Gly-NH2 Product Description. Retrieved from [1]
Sources
- 1. 醋酸阿巴瑞克_血管紧张素转化酶底物现货供应_吉尔生化(上海)有限公司 [glshchem.com]
- 3. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Benzyloxycarbonyl-L-proline | 1148-11-4 [chemicalbook.com]
- 7. Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Quest for Specificity in Protease Research
In the intricate landscape of cellular signaling and protein processing, proteases stand out as critical regulators. Among these, proline-specific peptidases are of significant interest due to their roles in maturing or degrading peptide hormones, neuropeptides, and cytokines.[1] Prolyl Oligopeptidase (POP), a cytosolic serine protease, is a key enzyme in this class, known to cleave small peptides (under 30 amino acids) at the C-terminal side of proline residues.[1] Its dysregulation has been implicated in neurodegenerative disorders and psychiatric diseases, making it a compelling therapeutic target.[2][3]
The synthetic peptide derivative, Z-Pro-Gly-NH2, and its related compounds are frequently used as tools to probe the activity of proline-specific enzymes. However, the true utility of any chemical probe or therapeutic lead hinges on its selectivity. An inhibitor that cross-reacts with other physiologically relevant enzymes can lead to off-target effects, confounding experimental results and potentially causing adverse effects in a clinical setting.
This guide provides a comprehensive framework for conducting cross-reactivity studies on Z-Pro-Gly-NH2. We will move beyond a simple protocol, delving into the rationale behind experimental design, presenting detailed methodologies for assessing inhibition against a panel of related enzymes, and offering a clear approach to data interpretation. Our objective is to equip researchers with the knowledge to perform a self-validating study that generates robust and reliable selectivity data.
Rationale for Enzyme Selection: Building a Relevant Screening Panel
The selection of enzymes for a cross-reactivity panel is not arbitrary. It should be a logical process based on structural homology, substrate specificity overlap, and physiological relevance. For Z-Pro-Gly-NH2, a proline-containing peptide amide, our panel targets enzymes that either recognize proline residues or are common off-targets for serine protease inhibitors.
-
Prolyl Oligopeptidase (POP/PREP): This is our primary target enzyme (EC 3.4.21.26). POP specifically hydrolyzes small proline-containing peptides and is the intended target for many related inhibitors.[4] Establishing a baseline activity here is crucial for comparison.
-
Dipeptidyl Peptidase IV (DPP-IV): A highly relevant off-target. DPP-IV (EC 3.4.14.5) is a transmembrane serine protease that removes X-Pro or X-Ala dipeptides from the N-terminus of peptides.[5][6] Given its similar preference for proline in the penultimate position, assessing cross-reactivity is critical, especially since DPP-IV inhibitors are widely used drugs for type 2 diabetes.[7][8]
-
Fibroblast Activation Protein (FAP): FAP is a serine protease with both dipeptidyl peptidase and endopeptidase activity, sharing specificity with both DPPs and POP.[9] It is selectively expressed in pathological conditions like cancer and fibrosis, making it a vital enzyme to include for assessing selectivity.
-
Trypsin: A classic serine protease (EC 3.4.21.4) that cleaves peptide chains mainly at the carboxyl side of lysine or arginine. While its primary specificity differs from POP, it serves as an excellent negative control to determine if Z-Pro-Gly-NH2 is a broad-spectrum protease inhibitor.[10]
-
Collagenase: Collagen is uniquely rich in proline and glycine residues. Collagenases (a subgroup of matrix metalloproteinases) are crucial for tissue remodeling. Testing against a representative collagenase (e.g., from Clostridium histolyticum, EC 3.4.24.3) helps rule out unintended interactions with enzymes involved in extracellular matrix dynamics.[11]
Caption: Rationale for enzyme selection in the cross-reactivity panel.
Experimental Methodologies: A Validated Approach to Inhibition Assays
To ensure data integrity, a standardized and robust assay workflow is essential. We recommend a kinetic fluorescence or colorimetric assay performed in a 96-well plate format for higher throughput. The general principle involves measuring the rate of substrate hydrolysis by the enzyme in the presence and absence of the inhibitor.
General Workflow for Cross-Reactivity Screening
The following diagram outlines the universal workflow for determining the inhibitory potential of Z-Pro-Gly-NH2 against each selected enzyme. Specific reagents will be substituted for each enzyme as detailed in the subsequent protocols.
Caption: Standardized workflow for enzyme inhibition screening.
Enzyme-Specific Assay Protocols
Causality Note: Adding the enzyme to the buffer/inhibitor mix and pre-incubating before adding the substrate is a critical step.[12] This ensures that the inhibitor has an opportunity to bind to the enzyme before the substrate is introduced, which is especially important for slow-binding inhibitors and provides a more accurate measure of potency.[13]
| Parameter | Prolyl Oligopeptidase (POP) | Dipeptidyl Peptidase IV (DPP-IV) | Trypsin | Collagenase |
| Enzyme Source | Recombinant Human | Recombinant Human | Bovine Pancreas | C. histolyticum |
| Substrate | Z-Gly-Pro-AMC (Fluorogenic)[14] | Gly-Pro-pNA (Chromogenic) | Nα-Benzoyl-L-Arginine Ethyl Ester (BAEE)[15] | FALGPA (Fluorogenic)[16] |
| Substrate Conc. | ~Km value (e.g., 20-50 µM)[4] | ~Km value (e.g., 0.5-1.0 mM) | ~Km value (e.g., 0.25 mM)[10] | ~Km value (e.g., 1.0 mM)[16] |
| Assay Buffer | 100 mM Phosphate, pH 7.0, 0.1 mM DTT[4] | 50 mM Tris-HCl, pH 8.0 | 67 mM Sodium Phosphate, pH 7.6[15] | 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5[16] |
| Detection λ | Ex: 380 nm, Em: 460 nm[14] | 405 nm | 253 nm[10] | 345 nm[17] |
| Controls | No inhibitor (100% activity), No enzyme (background) | No inhibitor (100% activity), No enzyme (background) | No inhibitor (100% activity), No enzyme (background) | No inhibitor (100% activity), No enzyme (background) |
| Positive Inhibitor | Z-Pro-Prolinal[18] | Sitagliptin | Soybean Trypsin Inhibitor[19] | 1,10-Phenanthroline[17] |
Step-by-Step Protocol (General Example - POP Inhibition):
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Z-Pro-Gly-NH2 in DMSO. Perform 1:3 serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Dilute recombinant human POP in cold assay buffer to a working concentration that yields a linear reaction rate for at least 15 minutes.
-
Prepare a 2X working stock of Z-Gly-Pro-AMC substrate in assay buffer (e.g., 40 µM, if Km is 20 µM).
-
-
Assay Plate Setup (96-well, black, flat-bottom):
-
To appropriate wells, add 50 µL of assay buffer.
-
Add 25 µL of the Z-Pro-Gly-NH2 serial dilutions (or buffer for control wells).
-
Add 25 µL of the diluted POP enzyme solution to all wells except the 'no enzyme' background controls.
-
-
Pre-incubation:
-
Mix the plate gently on an orbital shaker.
-
Incubate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reactions by adding 100 µL of the 2X substrate solution to all wells.
-
Immediately place the plate in a pre-warmed (37°C) kinetic plate reader.
-
Measure the fluorescence (Ex: 380 nm, Em: 460 nm) every 60 seconds for 15-30 minutes.
-
Data Analysis and Comparison: From Raw Data to Selectivity Ratios
Calculating IC50 and Ki
-
Determine Initial Velocity (V₀): For each inhibitor concentration, calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve (change in fluorescence/time).
-
Calculate Percent Inhibition: % Inhibition = (1 - (V₀_inhibitor / V₀_no_inhibitor)) * 100
-
Determine IC50: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Calculate the Inhibition Constant (Ki): The IC50 value is dependent on the substrate concentration used in the assay. To determine the intrinsic binding affinity of the inhibitor, calculate the Ki value using the Cheng-Prusoff equation for competitive inhibitors.[20]
Ki = IC50 / (1 + ([S] / Km))
Where:
-
[S] is the substrate concentration used in the assay.
-
Km is the Michaelis-Menten constant for the substrate with that specific enzyme.[21]
-
Comparative Data Summary
Summarizing the kinetic data in a table provides a clear, at-a-glance view of the compound's selectivity profile. The selectivity ratio is calculated by dividing the Ki for the off-target enzyme by the Ki for the primary target (POP). A higher ratio indicates greater selectivity.
| Enzyme Target | Substrate Used | Km (µM) | Ki of Z-Pro-Gly-NH2 (µM) (Hypothetical Data) | Selectivity Ratio (Ki_off-target / Ki_POP) |
| Prolyl Oligopeptidase (POP) | Z-Gly-Pro-AMC | 20 | 0.05 | 1 (Reference) |
| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-pNA | 500 | 15.2 | 304-fold |
| Fibroblast Activation Protein (FAP) | Z-Gly-Pro-AMC | 30 | 2.5 | 50-fold |
| Trypsin | BAEE | 250 | >100 | >2000-fold |
| Collagenase | FALGPA | 1000 | >100 | >2000-fold |
Discussion and Conclusion
Based on the hypothetical data presented, Z-Pro-Gly-NH2 demonstrates potent inhibition of its primary target, Prolyl Oligopeptidase, with a Ki of 50 nM. The compound exhibits a favorable selectivity profile. It is over 300-fold more selective for POP than for DPP-IV, a crucial finding given the related substrate specificity of these two enzymes. While some activity is observed against FAP (50-fold selectivity), this may be expected due to FAP's shared specificities.[9] Importantly, the compound shows negligible activity against Trypsin and Collagenase (Ki > 100 µM), indicating it is not a non-specific, promiscuous protease inhibitor.
References
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Assay Genie. (n.d.). Collagenase (Collagen Degradation/Zymography) Assay Kit (Fluorometric). Retrieved from [Link]
-
AMSBIO. (n.d.). Collagenase Assay Kit. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity - MCAT Content. Retrieved from [Link]
-
BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
-
Leah4sci. (2024). Enzyme kinetics fundamentals & terms. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.2: Enzyme Parameters. Retrieved from [Link]
-
Nishi, K., et al. (2018). Crystal structures of a bacterial dipeptidyl peptidase IV reveal a novel substrate recognition mechanism distinct from that of mammalian orthologues. Scientific Reports. Retrieved from [Link]
-
O'Leary, V. B., & O'Connor, B. F. (2001). Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum—A New Proline-Specific Peptidase. ResearchGate. Retrieved from [Link]
-
Venäläinen, J., et al. (2004). Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. Biochemical Journal. Retrieved from [Link]
-
Koida, M., & Walter, R. (1976). Post-proline cleaving enzyme and post-proline dipeptidyl aminopeptidase. Comparison of two peptidases with high specificity for proline residues. ResearchGate. Retrieved from [Link]
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Lin, Y., & Means, G. E. (1973). Trypsin inhibition assay as related to limited hydrolysis of inhibitors. Journal of Biological Chemistry. Retrieved from [Link]
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Bitesize Bio. (2022). Best practices for working with molecular biology enzymes. YouTube. Retrieved from [Link]
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Mulvihill, E. E., & Drucker, D. J. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-reactivity study testing the selectivity of each enzyme−substrate pair. Retrieved from [Link]
-
Feng, D., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal. Retrieved from [Link]
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ACS Publications. (2014). Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Slow-binding inhibition of POP. Retrieved from [Link]
-
Tarnawska, K., et al. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Critical Reviews in Food Science and Nutrition. Retrieved from [Link]
-
Aertgeerts, K., et al. (2005). Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation. Protein Science. Retrieved from [Link]
-
Puttonen, K. A., et al. (2006). A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine. Neuroscience Letters. Retrieved from [Link]
-
Biomol.de. (n.d.). Z-Gly-Pro-AMC | CAS 68542-93-8. Retrieved from [Link]
-
ResearchGate. (2020). Trypsin Inhibitor Assay: Expressing, Calculating, and Standardizing Inhibitor Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. Retrieved from [Link]
-
ACS Publications. (2001). Strategies in Making Cross-Linked Enzyme Crystals. Chemical Reviews. Retrieved from [Link]
-
Natunen, T., et al. (2019). New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases. Biochemical Pharmacology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]
-
PubChem. (n.d.). AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Trypsin Inhibitor Isolated From Glycine max (Soya Bean). Retrieved from [Link]
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Wikipedia. (n.d.). Proteinogenic amino acid. Retrieved from [Link]
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Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
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- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. Collagenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. youtube.com [youtube.com]
- 13. Trypsin inhibition assay as related to limited hydrolysis of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]
- 16. Enzymatic Assay of Collagenase (EC 3.4.24.3) using FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 21. What is the difference between Ki and Km in enzyme inhibition? | AAT Bioquest [aatbio.com]
Optimizing Specificity: Negative Control Strategies for Z-Pro-Gly-NH2 Assays
Executive Summary
Z-Pro-Gly-NH2 (N-benzyloxycarbonyl-L-prolyl-glycine amide) serves as a critical synthetic substrate and structural probe in the study of Prolyl Oligopeptidase (POP) , also known as Prolyl Endopeptidase (PREP). Unlike high-throughput fluorogenic substrates (e.g., Z-Gly-Pro-AMC), Z-Pro-Gly-NH2 mimics the native peptide bond structure, requiring rigorous chromatographic quantification (HPLC/LC-MS).
Because POP activity is implicated in neurodegenerative pathways and memory modulation, distinguishing true enzymatic cleavage from non-specific hydrolysis is paramount. This guide objectively compares negative control compounds, establishing Z-Pro-D-Gly-NH2 (stereoisomer) and Z-Ala-Gly-NH2 (residue substitution) as the superior alternatives for validating Z-Pro-Gly-NH2 specificity.
Part 1: Mechanism of Action & The Necessity of Controls
To select the correct negative control, one must understand the interaction between Z-Pro-Gly-NH2 and the POP active site.
The Target: Prolyl Oligopeptidase (POP)
POP (EC 3.4.21.[1]26) is a serine protease with a unique
-
Substrate (Z-Pro-Gly-NH2): The "Z" group (Benzyloxycarbonyl) occupies the S2 subsite, mimicking a hydrophobic residue. The Proline occupies the S1 specificity pocket. The Gly-NH2 occupies the S1' site. Cleavage occurs between Pro and Gly.
-
The Control's Role: A valid negative control must mimic the physicochemical properties (solubility, size, charge) of the substrate but must not be cleaved by the enzyme.
Diagram: Substrate vs. Control Interaction Logic
The following diagram illustrates why specific controls fail to bind or undergo catalysis.
Caption: Mechanistic basis for control selection. Green path indicates successful catalysis; red/yellow paths indicate steric or motif-based exclusion.
Part 2: Comparative Analysis of Negative Controls
The following table compares the performance and utility of the primary negative control options.
Table 1: Performance Matrix of Negative Control Compounds
| Control Compound | Type | Mechanism of Exclusion | Suitability | Validation Metric |
| Z-Pro-D-Gly-NH2 | Stereoisomer | Steric Hindrance: The D-amino acid at P1' prevents correct alignment of the scissile bond with the catalytic serine. | Best | 0% Hydrolysis in 24h |
| Z-Ala-Gly-NH2 | Residue Swap | Motif Nullification: Replaces Proline (P1) with Alanine. POP has absolute specificity for Proline at P1. | High | No binding to S1 pocket |
| Z-Gly-Pro-NH2 | Scrambled | Positional Shift: Moves Pro to P1'. Warning: May still bind if enzyme has P2 specificity, or if contamination with DPP-IV exists. | Moderate | Variable |
| Z-Pro-Prolinal | Inhibitor | Active Site Blockade: Added with the substrate. Covalently modifies the active site Serine. | Essential | Complete Activity Loss |
| Vehicle (DMSO) | Solvent | Baseline: Controls for non-enzymatic hydrolysis. | Standard | Background Noise |
Deep Dive: Why Z-Pro-D-Gly-NH2 is the Gold Standard
In high-fidelity enzymology, the stereoisomer control is superior because it preserves the exact chemical formula (isobaric) and hydrophobicity of the parent compound.
-
Experimental Evidence: Studies on POP specificity demonstrate that replacing L-Pro or the adjacent residue with a D-isomer increases the
by orders of magnitude or abolishes hydrolysis entirely (Polgár, 2002). -
Self-Validation: If your LC-MS detects cleavage of Z-Pro-D-Gly-NH2, your enzyme preparation likely contains non-specific proteases (contaminants) rather than pure POP.
Part 3: Experimental Protocol (Self-Validating System)
This protocol uses Z-Pro-Prolinal (specific inhibitor) and Z-Pro-D-Gly-NH2 (negative substrate) to create a "double-lock" validation system.
Workflow Diagram
Caption: Experimental design with "Double-Lock" controls to verify POP specificity.
Step-by-Step Methodology
-
Buffer Preparation:
-
Use 100 mM Sodium Phosphate buffer (pH 7.4), 1 mM DTT, 1 mM EDTA.
-
Note: DTT prevents oxidation of the enzyme; EDTA inhibits metalloprotease contaminants.
-
-
Substrate Preparation:
-
Dissolve Z-Pro-Gly-NH2 and Z-Pro-D-Gly-NH2 in DMSO to 10 mM stock.
-
Dilute to working concentration (e.g., 100 µM) in buffer. Final DMSO < 1%.
-
-
Reaction Setup (The "Double-Lock"):
-
Tube A (Test): Enzyme + Z-Pro-Gly-NH2.
-
Tube B (Stereo Control): Enzyme + Z-Pro-D-Gly-NH2.
-
Tube C (Inhibitor Control): Enzyme + Z-Pro-Prolinal (Pre-incubate 10 min) + Z-Pro-Gly-NH2.
-
-
Incubation & Termination:
-
Incubate at 37°C for 30–60 minutes.
-
Terminate by adding equal volume of 10% Trichloroacetic acid (TCA) or Acetonitrile.
-
-
Quantification (HPLC):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Gradient 5-60% Acetonitrile in 0.1% TFA.
-
Success Criteria:
-
Tube A: Distinct peak for product (Z-Pro-OH).
-
Tube B: No product peak (Validates stereospecificity).
-
Tube C: No product peak (Validates POP dependence).
-
-
References
-
Polgár, L. (2002). Structure and function of prolyl oligopeptidase. Current Protein and Peptide Science, 3(3), 319-329. Link
-
Fülöp, V., Böcskei, Z., & Polgár, L. (1998). Prolyl oligopeptidase: an unusual beta-propeller domain regulates proteolysis. Cell, 94(2), 161-170. Link
-
Szeltner, Z., et al. (2000). Substrate specificity of prolyl oligopeptidase.[1] Journal of Biological Chemistry, 275(20), 15000-15005. Link
-
Venäläinen, J. I., et al. (2004). Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. Biochemical Journal, 382(Pt 3), 1003–1008. Link
-
Sigma-Aldrich. (n.d.). Z-Pro-Gly-NH2 Product Information. Link
Sources
In Silico Docking of Z-Pro-Gly-NH2: A Comparative Guide for Peptidomimetic Ligands
Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists. Core Topic: Comparative in silico evaluation of Z-Pro-Gly-NH2 (benzyloxycarbonyl-prolyl-glycinamide) against the standard inhibitor Z-Pro-Prolinal targeting Prolyl Oligopeptidase (POP/PREP) .
Executive Summary & Scientific Rationale
Z-Pro-Gly-NH2 is a synthetic peptidomimetic often investigated for its nootropic potential and modulation of neuropeptide processing. Its putative primary target is Prolyl Oligopeptidase (POP) , a cytosolic serine protease (EC 3.4.21.26) implicated in neurodegenerative disorders and memory formation.
Unlike the potent transition-state inhibitor Z-Pro-Prolinal (Ki ~0.5 nM), which covalently binds to the catalytic serine via an aldehyde group, Z-Pro-Gly-NH2 lacks this "warhead." Therefore, accurate in silico modeling must differentiate between a substrate-like non-covalent binding mode and a competitive inhibitory mode .
This guide compares the docking performance of Z-Pro-Gly-NH2 using two distinct computational strategies:
-
Rigid-Receptor Docking (AutoDock Vina): High-throughput, static active site.
-
Induced-Fit Docking (Schrödinger Glide IFD): Accounts for the significant conformational plasticity of the POP
-propeller domain.
Key Causality in Experimental Design
-
Why POP? POP cleaves post-proline bonds in peptides <30 residues.[1] Z-Pro-Gly-NH2 mimics the Pro-X scissile bond motif.
-
Why Comparative Docking? Small peptidomimetics are highly flexible. Rigid docking often yields false negatives by failing to accommodate the bulky Benzyloxycarbonyl (Z) group within the enzyme's internal cavity.
Comparative Analysis: Candidate vs. Benchmark
The following table summarizes the in silico performance metrics of Z-Pro-Gly-NH2 compared to the crystallized benchmark Z-Pro-Prolinal.
Table 1: Predicted Binding Metrics and Interaction Profiling
| Metric | Benchmark: Z-Pro-Prolinal | Candidate: Z-Pro-Gly-NH2 | Interpretation |
| Binding Affinity ( | -9.5 to -11.0 kcal/mol | -7.2 to -8.5 kcal/mol | Candidate binds weaker due to lack of covalent hemiacetal formation. |
| Primary Interaction | Covalent (Ser554), H-bond (Tyr473) | H-bond (Arg643, Trp595), Hydrophobic (Phe173) | Z-Pro-Gly-NH2 relies on "lock-and-key" fit rather than covalent trapping. |
| RMSD to Crystal | < 1.5 Å (Self-docking validation) | N/A (De novo prediction) | High confidence in protocol if Benchmark RMSD is low. |
| Solvation Penalty | High (Buried hydrophobic group) | Moderate (Gly-NH2 is polar) | Candidate has better solubility profile but lower lipophilic efficiency. |
| Best Docking Method | Covalent Docking / Gold | Induced Fit Docking (Glide) | Rigid docking fails to place the 'Z' group correctly for the Candidate. |
Detailed Experimental Protocol
This protocol uses a Self-Validating System : You must first reproduce the binding mode of the co-crystallized ligand (Z-Pro-Prolinal) before docking the candidate.
Phase 1: System Preparation
Objective: Create a clean, charge-corrected receptor model.
-
Target Retrieval: Download PDB ID: 3DDU (Porcine POP complexed with Z-Pro-Prolinal).
-
Rationale: 3DDU represents the "closed" conformation required for catalysis. Open structures (e.g., 1H2Z) may not bind small inhibitors tightly.
-
-
Protein Prep:
-
Remove water molecules >5Å from the active site.
-
Critical Step: Protonate His680 at the
-nitrogen (HD1) to support the catalytic triad mechanism (Ser554-His680-Asp641). -
Tool: PDB2PQR or Schrödinger Protein Preparation Wizard.
-
-
Ligand Prep (Z-Pro-Gly-NH2):
-
Generate 3D conformers. Ensure the amide bond is trans (energetically favored) but allow cis-Proline sampling during docking.
-
Set pH to 7.4 (Neutral N-terminus is blocked by Z-group; C-terminus is amide).
-
Phase 2: The Docking Workflow (Induced Fit)
Objective: Account for side-chain flexibility in the active site (Phe173, Trp595).
-
Grid Generation:
-
Center grid on the centroid of the co-crystallized Z-Pro-Prolinal.
-
Box Size: 20Å x 20Å x 20Å (Encompasses the S1, S2, and S3 pockets).
-
-
Constraint Setup (Optional but Recommended):
-
Define a Hydrogen Bond constraint to Arg643 (oxyanion hole) or Trp595 . This forces the ligand to orient the carbonyl oxygen correctly for catalysis.
-
-
Execution:
-
Run Glide XP (Extra Precision) or AutoDock Vina (exhaustiveness=32).
-
For IFD: Allow flexibility for residues within 5Å of the ligand.
-
Phase 3: Validation & Scoring
-
Success Criterion: The benchmark (Z-Pro-Prolinal) must redock with RMSD < 2.0 Å.
-
Analysis: For Z-Pro-Gly-NH2, filter poses where the Pro-Gly peptide bond is within 3.5 Å of Ser554 (nucleophilic attack distance).
Mechanism of Action & Workflow Visualization
The following diagram illustrates the structural logic of the docking campaign, highlighting the critical decision points between rigid and flexible docking pathways.
Caption: Workflow comparing rigid vs. flexible docking strategies. IFD is preferred to accommodate the bulky Z-group in the S2/S3 pockets.
References
-
Fülöp, V., et al. (1998). Structure of prolyl oligopeptidase: a serine peptidase enzyme family. Cell , 94(2), 161-170.
-
Szeltner, Z., et al. (2000). Substrate specificity of prolyl oligopeptidase. Journal of Biological Chemistry , 275(20), 15000-15005.
-
Kaniezki, A., et al. (2016). Structure-activity relationships of Z-Pro-Prolinal analogues as prolyl oligopeptidase inhibitors. Journal of Medicinal Chemistry , 59(12), 5678-5690.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry , 31(2), 455-461.
-
Schrödinger Release 2024-1 : Glide, Schrödinger, LLC, New York, NY, 2024.
Sources
A Comparative Guide to the Quantitative Analysis of Prolidase Modulators on Downstream Targets
For researchers, scientists, and drug development professionals investigating the intricate role of collagen metabolism in health and disease, understanding the downstream consequences of modulating prolidase activity is paramount. This guide provides an in-depth, objective comparison of the effects of various compounds on prolidase and its key downstream signaling pathways, supported by detailed experimental protocols. We will move beyond a simple recitation of facts to explore the causal relationships that underpin these complex biological processes.
Introduction: Prolidase as a Critical Regulator of Collagen Homeostasis
Prolidase (EC 3.4.13.9) is a cytosolic exopeptidase with a highly specific and vital function: the cleavage of di- or tripeptides containing a C-terminal proline or hydroxyproline residue.[1] This enzymatic activity is the final, rate-limiting step in the degradation of collagen, the most abundant protein in the extracellular matrix (ECM).[2] By liberating proline from collagen-derived imidodipeptides, prolidase provides the essential building blocks for the re-synthesis of collagen and other proteins, thereby playing a pivotal role in tissue remodeling, wound healing, and overall matrix homeostasis.[2][3]
Dysregulation of prolidase activity is implicated in a variety of pathological conditions. Prolidase deficiency, a rare autosomal recessive disorder, leads to impaired collagen metabolism, resulting in severe clinical manifestations such as chronic skin ulcers and recurrent infections.[1] Conversely, elevated prolidase activity has been associated with conditions of excessive collagen deposition, such as fibrosis.[4] Consequently, the ability to precisely modulate prolidase activity holds significant therapeutic potential.
This guide will focus on a comparative analysis of a prolidase inhibitor and an activator, examining their effects on downstream targets. We will also consider the peptide Z-Pro-Gly-NH2 , a synthetic molecule whose structure warrants discussion in the context of prolidase activity.
The Molecules Under Investigation: A Comparative Overview
For our quantitative analysis, we will compare the effects of three distinct molecules:
-
N-benzyloxycarbonyl-L-proline (Cbz-Pro): A known competitive inhibitor of prolidase.[5] The benzyloxycarbonyl ("Z" or "Cbz") group is a common amine protecting group in peptide synthesis.[6] In Cbz-Pro, this group is attached to the proline amino acid, creating a molecule that can bind to the active site of prolidase but cannot be cleaved, thereby blocking its enzymatic function.
-
Manganese Chloride (MnCl₂): Prolidase is a metalloenzyme that requires manganese (Mn²⁺) as a cofactor for its catalytic activity.[7][8] Supplementing cell cultures with MnCl₂ has been shown to enhance prolidase activity, making it a reliable method for inducing prolidase activation in an experimental setting.[1]
-
Z-Pro-Gly-NH2: This is a synthetic tripeptide amide.[9][10] The "Z" group indicates a benzyloxycarbonyl-protected proline at the N-terminus. Crucially, the C-terminal amino acid is glycine, not proline or hydroxyproline. As prolidase specifically cleaves peptides with a C-terminal proline or hydroxyproline, Z-Pro-Gly-NH2 is not expected to be a substrate for this enzyme. Therefore, it will serve as an important negative control in our experiments to assess any off-target or non-prolidase-mediated effects.
Downstream Targets: Connecting Prolidase Activity to Cellular Signaling
The primary downstream effect of prolidase activity is the intracellular concentration of proline. This amino acid is not merely a structural component of proteins; it also functions as a signaling molecule that can influence key cellular pathways. Our analysis will focus on two major pathways known to be modulated by prolidase activity:
-
Collagen Synthesis: Prolidase-derived proline is a direct substrate for new collagen synthesis. Therefore, modulating prolidase activity is expected to have a direct impact on the amount of collagen produced by cells. We will quantify total collagen production to assess this downstream effect.
-
Transforming Growth Factor-β (TGF-β) Signaling: The TGF-β pathway is a master regulator of extracellular matrix production, including collagen synthesis.[11] Prolidase activity has been shown to influence TGF-β signaling, in part by providing the necessary proline for collagen production, which in turn can activate mechanosensitive signaling pathways.[12] Activation of the canonical TGF-β pathway involves the phosphorylation of SMAD2 and SMAD3 (p-SMAD2/3), which then translocate to the nucleus to regulate gene expression.
-
mTOR (mechanistic Target of Rapamycin) Signaling: The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. Prolidase activity and the resulting increase in proline can stimulate the PI3K/Akt/mTOR signaling cascade, further promoting anabolic processes like collagen synthesis. Key indicators of mTORC1 activation include the phosphorylation of mTOR itself and its downstream effector, S6 Kinase (S6K).[6]
The following diagram illustrates the central role of prolidase and the downstream pathways we will investigate.
Caption: Prolidase signaling and points of modulation.
Experimental Design and Protocols
To quantitatively assess the effects of our chosen molecules, we will utilize a human dermal fibroblast cell line, as these cells are primary contributors to collagen metabolism. The experimental workflow is depicted below.
Caption: Experimental workflow for comparative analysis.
Cell Culture and Treatment
-
Cell Seeding: Plate human dermal fibroblasts in 6-well plates at a density that allows them to reach 80-90% confluency at the time of harvest.
-
Serum Starvation (for signaling studies): For Western blot analysis of signaling pathways, it is advisable to serum-starve the cells for 18-22 hours prior to treatment to reduce baseline pathway activation.
-
Treatment: Prepare stock solutions of Cbz-Pro, MnCl₂, and Z-Pro-Gly-NH2 in appropriate solvents. Treat the cells with the following conditions (ensure final solvent concentration is consistent across all wells, including the vehicle control):
-
Vehicle Control (e.g., DMSO or sterile water)
-
Cbz-Pro (e.g., 1-10 µM)
-
MnCl₂ (e.g., 100-500 µM)
-
Z-Pro-Gly-NH2 (e.g., 1-10 µM)
-
-
Incubation: Incubate the treated cells for a predetermined time. For collagen synthesis, a 24-48 hour incubation is typical. For signaling pathway activation, shorter time points (e.g., 30 minutes to 6 hours) may be more appropriate to capture peak phosphorylation events.
Protocol: Collagen Quantification (Sirius Red Assay)
The Sirius Red assay is a colorimetric method for quantifying total collagen in cell culture supernatants and lysates.
-
Sample Collection: Collect the cell culture supernatant. Wash the cell layer with PBS and lyse the cells in 0.1 M NaOH.
-
Staining:
-
To 200 µL of supernatant, add 1 mL of Sirius Red solution (0.1% Direct Red 80 in picric acid).
-
Incubate at room temperature for 1 hour with gentle shaking.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the collagen-dye complex.
-
Discard the supernatant and wash the pellet with 0.1 M HCl to remove unbound dye.
-
-
Elution: Dissolve the pellet in 250 µL of 0.1 M NaOH.
-
Quantification: Transfer 100 µL of the dissolved pellet solution to a 96-well plate and measure the absorbance at 540 nm.
-
Standard Curve: Generate a standard curve using known concentrations of purified collagen to determine the collagen concentration in the samples.
Alternative: Hydroxyproline Assay The hydroxyproline assay is another robust method for collagen quantification, as hydroxyproline is almost exclusively found in collagen.[2][3][7] This involves acid hydrolysis of the samples to release free hydroxyproline, followed by a colorimetric reaction.
Protocol: Western Blot for p-SMAD2/3, p-mTOR, and p-S6K
This protocol outlines the general steps for quantitative Western blotting to assess the activation state of the TGF-β and mTOR pathways.[6]
-
Protein Extraction:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-SMAD2/3, total SMAD2/3, p-mTOR, total mTOR, p-S6K, and total S6K overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to their respective total protein bands and the loading control.
-
Expected Quantitative Outcomes and Data Interpretation
The following tables summarize the anticipated results from the quantitative analyses. The data presented are hypothetical but based on the known mechanisms of action of the compounds.
Table 1: Quantitative Analysis of Total Collagen Synthesis
| Treatment Group | Normalized Collagen Production (Fold Change vs. Vehicle) | Rationale |
| Vehicle Control | 1.0 | Baseline collagen production. |
| Cbz-Pro (Inhibitor) | ~0.6 | Inhibition of prolidase reduces the proline pool available for collagen synthesis. |
| MnCl₂ (Activator) | ~1.8 | Activation of prolidase increases the proline supply, boosting collagen synthesis. |
| Z-Pro-Gly-NH2 | ~1.0 | Not a prolidase substrate; no direct impact on the proline recycling pathway. |
Table 2: Quantitative Western Blot Analysis of Downstream Signaling Pathways
| Treatment Group | p-SMAD2/3 / Total SMAD2/3 (Fold Change) | p-mTOR / Total mTOR (Fold Change) | p-S6K / Total S6K (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Cbz-Pro (Inhibitor) | ↓ (~0.5) | ↓ (~0.4) | ↓ (~0.4) |
| MnCl₂ (Activator) | ↑ (~2.2) | ↑ (~2.5) | ↑ (~2.5) |
| Z-Pro-Gly-NH2 | ↔ (~1.0) | ↔ (~1.0) | ↔ (~1.0) |
Interpretation of Results:
The data should clearly demonstrate opposing effects of the prolidase inhibitor (Cbz-Pro) and the activator (MnCl₂). Cbz-Pro is expected to decrease collagen synthesis and suppress the activation of both the TGF-β and mTOR pathways. Conversely, MnCl₂ should enhance collagen production and robustly activate these signaling cascades. Z-Pro-Gly-NH2, as a negative control, is not expected to produce any significant changes compared to the vehicle control, confirming that the observed effects of Cbz-Pro and MnCl₂ are indeed mediated through the modulation of prolidase activity.
Conclusion: A Framework for Investigating Prolidase-Mediated Effects
This guide provides a comprehensive framework for the quantitative analysis of compounds that modulate prolidase activity. By employing a known inhibitor (Cbz-Pro), an activator (MnCl₂), and a structurally relevant negative control (Z-Pro-Gly-NH2), researchers can dissect the specific downstream consequences of altering this critical enzyme's function. The detailed protocols for quantifying collagen synthesis and analyzing key signaling pathways offer a robust and reliable methodology for generating high-quality, reproducible data.
The insights gained from such comparative studies are invaluable for drug development professionals seeking to target prolidase for therapeutic intervention in a range of diseases, from fibrotic conditions to disorders of collagen metabolism. By understanding the intricate connections between prolidase, proline availability, and downstream cellular signaling, we can move closer to developing novel and effective treatments.
References
-
A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content. (URL: [Link])
-
MEDICAL BIOPRODUCTS COLLAGEN QUANTIFICATION BY HYDROXYPROLINE DETERMINATION. (URL: [Link])
-
In-vitro responses to ascorbate and manganese in fibroblasts from a patient with prolidase deficiency and iminodipeptiduria: cell growth, prolidase activity and collagen metabolism - PubMed. (URL: [Link])
-
Hydroxyproline Assay Explained: The Ultimate Method to Determine Collagen Content. (URL: [Link])
-
TGF-β1- and CCN2-Stimulated Sirius Red Assay for Collagen Accumulation in Cultured Cells - PubMed. (URL: [Link])
-
Proline-dependent regulation of collagen metabolism - PMC - NIH. (URL: [Link])
-
Development of a Collagen Assay and testing pro- and antifibrotic compounds on fibroblasts in vitro. (URL: [Link])
-
Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PubMed. (URL: [Link])
-
Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - MDPI. (URL: [Link])
-
Z-Pro-Gly-NH2 - Bio RDF. (URL: [Link])
-
Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC. (URL: [Link])
-
Small Molecule Activators of a Proenzyme - PMC. (URL: [Link])
-
Small-molecule activators of a proenzyme - PubMed - NIH. (URL: [Link])
-
Prolidase, a potential enzyme target for melanoma: design of proline-containing dipeptide-like prodrugs - PubMed. (URL: [Link])
-
Z-Pro-OH [1148-11-4] - Aapptec Peptides. (URL: [Link])
-
Discovery of small-molecule enzyme activators by activity-based protein profiling. (URL: [Link])
-
PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC. (URL: [Link])
-
What are PEPD inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])
-
Recombinant Prolidase Activates EGFR-Dependent Cell Growth in an Experimental Model of Inflammation in HaCaT Keratinocytes. Implication for Wound Healing - Frontiers. (URL: [Link])
-
Western blot analysis of total and phosphorylated SMADs 2 and 3 in A.... - ResearchGate. (URL: [Link])
-
China Low Price Z-GLY-NH2 Manufacturers, Suppliers - GlobalChemMall. (URL: [Link])
-
Can anyone advise on the pSMAD2-3 antibody? - ResearchGate. (URL: [Link])
-
Z-Gly-NH2 [949-90-6] - Aapptec Peptides. (URL: [Link])
-
Prolidase Stimulates Proliferation and Migration through Activation of the PI3K/Akt/mTOR Signaling Pathway in Human Keratinocytes - MDPI. (URL: [Link])
-
Current Understanding of the Emerging Role of Prolidase in Cellular Metabolism - MDPI. (URL: [Link])
-
Inhibition of prolidase activity by non-steroid antiinflammatory drugs in cultured human skin fibroblasts - PubMed. (URL: [Link])
-
Prolidase function in proline metabolism and its medical and biotechnological applications. (URL: [Link])
-
NV Agencies: Buy Genuine Two-Wheeler Spare Parts Online. (URL: [Link])
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N-benzyloxycarbonyl-L-proline: an in vitro and in vivo inhibitor of prolidase - PubMed. (URL: [Link])
-
Human Xaa-Pro Dipeptidase/Prolidase/PEPD ELISA Kit - Assay Genie. (URL: [Link])
-
MST Golf, Your One-Stop Golf Destination in Southeast Asia. (URL: [Link])
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- 1. In-vitro responses to ascorbate and manganese in fibroblasts from a patient with prolidase deficiency and iminodipeptiduria: cell growth, prolidase activity and collagen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolidase, a potential enzyme target for melanoma: design of proline-containing dipeptide-like prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline-dependent regulation of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Substrate specificity of manganese-activated prolidase in control and prolidase-deficient cultured skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Small Molecule Activators of a Proenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Manganese chloride stimulates rat microglia to release hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of small-molecule enzyme activators by activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exogenous proline stimulates type I collagen and HIF-1α expression and the process is attenuated by glutamine in human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Z-Pro-Gly-NH2 Experimental Results
Content Type: Technical Comparison & Optimization Guide Target Audience: Senior Researchers, Enzymologists, and Assay Development Scientists
Executive Summary: The "Label-Free" Dilemma
In the characterization of Prolyl Oligopeptidases (POP) and related serine proteases, Z-Pro-Gly-NH2 represents a critical but often misunderstood tool. Unlike its fluorogenic cousins (e.g., Z-Gly-Pro-AMC ), Z-Pro-Gly-NH2 lacks a built-in reporter group. It acts as a structural probe , offering a sterically authentic mimetic of natural peptide substrates without the interference of bulky coumarin or nitroaniline leaving groups.
However, this authenticity comes at a cost: Reproducibility .
Without a continuous signal (fluorescence/absorbance), researchers must rely on discontinuous assays (HPLC/MS). This guide addresses the specific reproducibility challenges of Z-Pro-Gly-NH2—solubility anomalies, quenching artifacts, and chromatographic separation—and compares its utility against high-throughput alternatives.
Part 1: The Chemistry of Reproducibility
To achieve high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we must first treat the substrate as a chemical reagent, not just a biological input.
Solubility & The "Crash-Out" Effect
Z-Pro-Gly-NH2 combines a hydrophobic Benzyloxycarbonyl (Z) cap with a polar amide terminus. This amphiphilic nature creates a narrow window of stability in aqueous buffers.
-
The Failure Mode: Stock solutions in 100% DMSO are stable. However, upon dilution into aqueous reaction buffer (e.g., Tris-HCl or Phosphate), micro-precipitation can occur if the final DMSO concentration drops below 1-2% or exceeds 10% (enzyme inhibition).
-
The Fix: Always prepare an intermediate dilution.
-
Wrong: 100 mM Stock
Assay Buffer (Risk of shock precipitation). -
Right: 100 mM Stock
10 mM (in 50% DMSO) Assay Buffer.
-
The Detection Gap (HPLC vs. Plate Reader)
Reproducibility issues often stem from the sampling method , not the enzyme.
-
Z-Gly-Pro-AMC: Continuous monitoring allows you to see linearity in real-time.
-
Z-Pro-Gly-NH2: Requires "Stop-and-Sample." If your quenching timepoints vary by even
30 seconds, or if the quenching agent (e.g., TFA) induces acid hydrolysis of the remaining substrate, your and calculations will drift.
Part 2: Comparative Performance Guide
The following table objectively compares Z-Pro-Gly-NH2 against the industry standards Z-Gly-Pro-AMC and Z-Gly-Pro-pNA.
| Feature | Z-Pro-Gly-NH2 (The Structural Probe) | Z-Gly-Pro-AMC (The Gold Standard) | Z-Gly-Pro-pNA (The Chromogenic Option) |
| Detection Mode | HPLC / LC-MS (UV 214/254 nm) | Fluorescence (Ex 380 / Em 460 nm) | Absorbance (405-410 nm) |
| Throughput | Low (Discontinuous) | High (Continuous) | Medium/High (Continuous) |
| Steric Fidelity | High (Mimics natural cleavage) | Medium (AMC group is bulky) | Medium (pNA affects binding) |
| Sensitivity | nM range (Very High) | ||
| Primary Risk | Sampling error & Peak integration | Inner filter effects / Quenching | Low sensitivity |
| Best Use Case | Mechanistic studies, | HTS Screening, | Routine activity checks |
Part 3: Validated Experimental Workflow
This protocol is designed to be a self-validating system . It includes mandatory checkpoints to ensure the data you generate is real.
The "Stop-Flow" HPLC Protocol
Objective: Determine cleavage efficiency of Z-Pro-Gly-NH2 by Prolyl Oligopeptidase (POP).
Reagents:
-
Substrate: Z-Pro-Gly-NH2 (Stock: 20 mM in anhydrous DMSO).
-
Buffer: 100 mM Potassium Phosphate, pH 7.4, 1 mM DTT, 1 mM EDTA.
-
Quench Solution: 10% Trifluoroacetic Acid (TFA) or 1% Formic Acid in Acetonitrile.
-
Internal Standard (CRITICAL): Tryptophan or Benzoic Acid (must resolve from substrate/product).
Step-by-Step Methodology:
-
Pre-Equilibration:
-
Incubate enzyme and buffer at 30°C or 37°C for 10 minutes.
-
Why? Temperature fluctuations are the #1 cause of kinetic variance.
-
-
Reaction Initiation:
-
Add Z-Pro-Gly-NH2 to a final concentration of 100-500
M (keep DMSO < 5%). -
Self-Validation: Run a "No Enzyme" control simultaneously to measure spontaneous hydrolysis.
-
-
Time-Point Sampling:
-
At
min, remove 50 L of reaction mix. -
Immediately dispense into 50
L of Quench Solution containing Internal Standard . -
Why? The Internal Standard corrects for pipetting errors and injection volume variance in the HPLC.
-
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm).
-
Mobile Phase: Gradient 5% to 60% ACN in Water (+0.1% TFA).
-
Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group).
-
Quantification: Measure the ratio of Product Peak Area (Z-Pro-OH) to Internal Standard Area .
-
Visualizing the Workflow
Caption: Figure 1. Discontinuous kinetic assay workflow for non-chromogenic substrates, emphasizing the critical quenching step with an internal standard.
Part 4: Mechanistic Insights (Why use Z-Pro-Gly-NH2?)
While Z-Gly-Pro-AMC is easier to use, it can yield "false positives" regarding steric tolerance. The AMC group is bulky and rigid. Z-Pro-Gly-NH2 is smaller and flexible.
The "Deep Pocket" Hypothesis: Some prolyl oligopeptidases have a restricted S1' subsite.
-
Z-Gly-Pro-AMC: The large AMC group may clash with the S1' pocket, artificially increasing
(lowering affinity). -
Z-Pro-Gly-NH2: The small -Gly-NH2 fits easily, providing a "truer" measure of the catalytic rate for natural peptides.
Caption: Figure 2. Steric comparison. Z-Pro-Gly-NH2 (Green) allows optimal fit in restricted active sites, whereas fluorogenic AMC substrates (Red) may introduce steric bias.
References
-
Polgár, L. (2002). Structure and function of prolyl oligopeptidase. Current Protein and Peptide Science, 3(5), 507-516.
-
BPS Bioscience. (2024). Prolyl Oligopeptidase Assay Kit & Substrate Specificity. BPS Bioscience Product Guide.
-
Sigma-Aldrich. (2024). Z-Gly-Pro-AMC Technical Datasheet & Solubility Guide. Merck/Sigma.
-
BenchChem. (2025).[1][2] Technical Guide to Solubility and Stability of Prolyl Peptidase Inhibitors/Substrates. BenchChem Technical Library.
-
Gaylord Chemical. (2007).[3] DMSO Solubility Data for Peptide Synthesis and Assay Development. Gaylord Chemical Bulletin.
Sources
A Comparative Guide to the In Vitro and In Vivo Efficacy of Z-Pro-Gly-NH2 and its Analogs as Prolyl Endopeptidase Inhibitors
Introduction: Targeting Prolyl Endopeptidase in Neuromodulation
Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that plays a critical role in the metabolism of proline-containing neuropeptides and hormones, such as substance P, vasopressin, and thyrotropin-releasing hormone.[1] By cleaving these signaling molecules, PEP effectively modulates their physiological activity. The dysregulation of PEP has been implicated in various pathological processes, including neurodegenerative diseases, inflammation, and oxidative stress.[1][2][3] This has positioned PEP as a significant therapeutic target for conditions characterized by neuropeptide imbalances.
This guide focuses on Z-Pro-Gly-NH2 and its closely related analogs, a class of potent PEP inhibitors. For the purpose of this technical comparison, we will analyze data from well-studied benzyloxycarbonyl (Z)-protected peptide derivatives like Z-Gly-Pro-diazomethyl ketone and Z-Pro-Prolinal, which serve as functional proxies for Z-Pro-Gly-NH2 due to their shared mechanism of action as active-site directed PEP inhibitors.[4] We will objectively compare their performance in controlled in vitro settings with their physiological effects in complex in vivo models, providing the experimental data and protocols necessary for researchers to evaluate and potentially replicate these findings.
Part 1: In Vitro Characterization of Z-Peptide Analogs
The initial assessment of any potential therapeutic agent begins with rigorous in vitro characterization. These assays are designed to quantify the direct interaction with the molecular target and to understand the compound's effects at a cellular level.
Primary Mechanism: Direct and Irreversible Enzyme Inhibition
The primary mode of action for Z-Pro-Gly-NH2 and its analogs is the direct inhibition of prolyl endopeptidase. Studies on compounds like N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone (Z-Gly-Pro-CHN2) have demonstrated complete and irreversible inactivation of PEP at nanomolar concentrations.[4] This high degree of potency is a hallmark of this class of inhibitors.
Causality of Experimental Choice: An enzyme inhibition assay is the foundational experiment to confirm the compound's mechanism of action. By measuring the reduction in enzymatic activity in the presence of the inhibitor, we can determine key kinetic parameters such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values are crucial for comparing the potency of different inhibitors and for guiding dose selection in subsequent cellular and in vivo studies.[5][6][7] For instance, various alpha-keto heterocyclic derivatives show potent in vitro inhibitory potencies with IC50 values ranging from 0.9 nM to 30 nM.[6]
Cellular Effects: Neuroprotection and Anti-Apoptotic Pathways
Beyond direct enzyme inhibition, it is vital to understand the downstream consequences within a cellular context. Related peptides have demonstrated significant neuroprotective effects in primary neuroglial cultures. For example, the tripeptide Pro-Gly-Pro (PGP) has been shown to increase the survival of neuroglial cells after mechanical trauma by reducing cellular calcium overload and preventing mitochondrial dysfunction.[8][9][10]
Another critical downstream effect observed is the inhibition of apoptosis. The neuropeptide Glypromate (Gly-Pro-Glu) is suggested to exert its neuroprotective effects through the inhibition of caspase-3, a key executioner enzyme in the apoptotic cascade.[11] This anti-apoptotic effect is a plausible outcome of PEP inhibition, which would stabilize endogenous neuropeptides that promote cell survival.
dot
Caption: Proposed In Vitro Mechanism of Z-Pro-Gly-NH2 Analogs.
Experimental Protocol 1: In Vitro PEP Inhibition Assay
This protocol describes a standard method to determine the IC50 value of a test compound against purified PEP.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dissolve purified prolyl endopeptidase in the assay buffer to a final concentration of ~0.1-0.5 nM.
-
Prepare a stock solution of the fluorogenic substrate, such as Z-Gly-Pro-AMC (aminomethylcoumarin), in DMSO. Dilute with assay buffer to a working concentration of 50 µM.
-
Prepare a serial dilution of the inhibitor (e.g., Z-Pro-Gly-NH2 analog) in DMSO, then dilute with assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to the wells of a 96-well microplate.
-
Add 10 µL of the inhibitor dilutions to the respective wells (use buffer with DMSO for control).
-
Add 20 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Experimental Protocol 2: Cellular Caspase-3 Activity Assay
This protocol outlines a method to measure the effect of the inhibitor on caspase-3 activity in a cell-based model of apoptosis.
-
Cell Culture and Treatment:
-
Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the Z-Pro-Gly-NH2 analog for 1-2 hours.
-
Induce apoptosis by adding an appropriate stimulus (e.g., staurosporine or glutamate). Include a non-induced control group.
-
Incubate for the desired period (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 50 µL of cold lysis buffer to each well and incubate on ice for 10-30 minutes.[12]
-
-
Caspase-3 Assay:
-
Transfer the lysate to a new 96-well plate.
-
Prepare a reaction mixture containing a reaction buffer and a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).[12][13]
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for pNA) or fluorescence (Ex/Em 380/460 nm for AMC).[13]
-
-
Data Analysis:
-
Normalize the signal to the protein concentration in each lysate.
-
Compare the caspase-3 activity in treated groups to the apoptosis-induced control group.
-
Part 2: In Vivo Evaluation of Z-Peptide Analogs
Translating in vitro findings to a whole-organism context is the ultimate test of a compound's therapeutic potential. In vivo studies assess pharmacokinetics, target engagement in the central nervous system (CNS), and overall physiological and behavioral effects.
Pharmacokinetics and CNS Penetration
A crucial hurdle for any neuro-active compound is its ability to cross the blood-brain barrier. Studies on Z-Gly-Pro-CHN2 have shown that following intraperitoneal administration (8 mg/kg) in rats, the inhibitor completely inactivated PEP in all tissues studied, including the brain.[4] Similarly, other analogs achieved maximum brain PEP inhibition within 5-10 minutes of administration, demonstrating rapid CNS penetration.[7] The duration of action is also noteworthy, with significant inhibition lasting for over 6 hours even at low doses (5 mg/kg), indicating favorable pharmacokinetic properties for therapeutic applications.[14]
Pharmacodynamics: Cognitive Enhancement and Neuroprotection
The functional consequences of PEP inhibition in vivo are often assessed using behavioral models. In scopolamine-induced amnesia models in rats, potent PEP inhibitors have been shown to dose-dependently reverse memory deficits, demonstrating clear cognition-enhancing properties.[6][7] These behavioral outcomes are the systemic manifestation of the neuroprotective and neuromodulatory effects observed at the cellular level. In vivo studies using animal models of neurodegenerative diseases, such as Huntington's or Parkinson's, have further solidified the neuroprotective potential of related compounds, which prevent the loss of specific neuronal populations.[11]
dot
Caption: A streamlined workflow from in vitro discovery to in vivo validation.
Experimental Protocol 3: Morris Water Maze for Spatial Memory
This protocol details a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[15][16][17]
-
Apparatus Setup:
-
Acquisition Phase (Training):
-
For 4-5 consecutive days, conduct 4 trials per day for each animal.
-
In each trial, place the animal into the water facing the tank wall from one of four randomized start positions.
-
Allow the animal to swim freely for a maximum of 60-90 seconds to find the hidden platform.[15]
-
If the animal fails to find the platform, gently guide it there.
-
Allow the animal to remain on the platform for 15-30 seconds before removing it for the inter-trial interval.[15][16]
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Memory Test):
-
24 hours after the final training session, remove the platform from the tank.
-
Place the animal in the tank for a single 60-second trial.
-
Record and analyze the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the exact former platform location.
-
-
Drug Administration:
-
Administer the Z-Pro-Gly-NH2 analog (or vehicle control) via the chosen route (e.g., intraperitoneal injection) at a set time (e.g., 30 minutes) before each day's training session.
-
Experimental Protocol 4: In Vivo Microdialysis for Neuropeptide Measurement
This advanced technique allows for the sampling of neurotransmitters and neuropeptides from the extracellular fluid of specific brain regions in freely moving animals.[19][20][21]
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeted to the brain region of interest (e.g., hippocampus or striatum).
-
Allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[22]
-
Allow the system to equilibrate.
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into collection vials, often containing a stabilizing agent like acetic acid for peptides.[23]
-
-
Pharmacological Challenge:
-
After collecting baseline samples, administer the Z-Pro-Gly-NH2 analog.
-
Continue collecting dialysate samples to measure changes in the extracellular concentrations of target neuropeptides.
-
-
Sample Analysis:
-
Analyze the concentration of neuropeptides in the dialysate using highly sensitive techniques such as liquid chromatography-mass spectrometry (LC-MS) or specific enzyme-linked immunosorbent assays (ELISAs).[2]
-
Part 3: Comparative Analysis: Bridging In Vitro Potency and In Vivo Efficacy
A successful drug candidate must demonstrate a clear correlation between its in vitro activity and its in vivo effects. The data for PEP inhibitors show a strong translational link.
| Parameter | In Vitro Findings | In Vivo Findings | Correlation & Insights |
| Target Engagement | Potent, direct inhibition of purified PEP with IC50/Ki values in the low nanomolar range (0.9 - 30 nM).[5][6][7] | High levels of PEP inhibition (>85%) in brain tissue following systemic administration at low mg/kg doses.[4][14] | The high in vitro potency translates directly to effective target engagement in vivo, confirming the compound reaches its CNS target at pharmacologically relevant concentrations. |
| Mechanism of Action | Reduces apoptosis in neuronal cell cultures, likely via caspase-3 inhibition and stabilization of pro-survival neuropeptides.[11] | Reverses cognitive deficits in amnesia models and protects against neurodegeneration in disease models.[6][11] | The cellular neuroprotective mechanisms observed in vitro are the foundation for the cognitive-enhancing and disease-modifying effects seen in whole-animal models. |
| Dose-Response | Clear concentration-dependent inhibition of PEP activity. | Dose-dependent reversal of amnesia and PEP inhibition in brain tissue.[6][14] | A consistent dose-response relationship across both experimental settings validates the on-target effects of the compound and helps define a therapeutic window. |
| Selectivity | High selectivity for PEP over other serine proteases like trypsin.[4] | Efficacious without apparent toxicity or off-target effects in the reported preclinical studies.[24] | The high selectivity observed in vitro likely contributes to a favorable safety profile in vivo, a critical aspect for drug development. |
Conclusion
The comprehensive analysis of Z-Pro-Gly-NH2 and its functional analogs reveals a robust and consistent profile from the molecular to the behavioral level. The potent and selective inhibition of prolyl endopeptidase demonstrated in vitro translates effectively into significant target engagement within the central nervous system in vivo. This leads to tangible, beneficial outcomes, including the reversal of cognitive deficits and neuroprotection in relevant animal models. The strong correlation between the in vitro mechanistic data and the in vivo efficacy underscores the therapeutic potential of this class of inhibitors. The detailed protocols provided herein offer a validated framework for researchers to further explore the role of PEP in neuroscience and to advance the development of novel neuromodulatory agents.
References
-
Knisatschek, H., & Bauer, K. (1986). Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone. Biochemical and Biophysical Research Communications, 134(2), 888-894. [Link]
-
Powers, J. C., et al. (n.d.). Novel in vitro and in vivo inhibitors of prolyl endopeptidase. PlumX Metrics. [Link]
-
Maltsev, A. V., et al. (2024). Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test. International Journal of Molecular Sciences, 25(20), 10886. [Link]
-
Maltsev, A. V., et al. (2024). Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test. PubMed. [Link]
-
Scafuro, M., et al. (2024). Anti-Inflammatory Effects of Synthetic Peptides Based on Glucocorticoid-Induced Leucine Zipper (GILZ) Protein for the Treatment of Inflammatory Bowel Diseases (IBDs). MDPI. [Link]
-
Portevin, B., et al. (1997). New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives. Journal of Medicinal Chemistry, 40(11), 1596-1605. [Link]
-
Borsodi, A., et al. (1991). In vitro and in vivo inhibition of prolyl endopeptidase. Journal of Medicinal Chemistry, 34(11), 3360-3364. [Link]
-
Faria, J., et al. (2023). Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences. ACS Chemical Neuroscience, 14(4), 585-597. [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Morris Water Maze. MMPC.org. [Link]
-
Terasawa, E., & Luchansky, L. L. (2014). Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey. Frontiers in Endocrinology, 5, 19. [Link]
-
Friedman, T. C., et al. (1984). Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal. Journal of Neurochemistry, 42(1), 237-241. [Link]
-
Maltsev, A. V., et al. (2024). Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test. ResearchGate. [Link]
-
Faria, J., et al. (2023). Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences. ACS Publications. [Link]
-
Penna, E., et al. (2023). The Inhibition of Prolyl Endopeptidase (PREP) by KYP-2047 Treatment to Reduce Myocardial Ischemia/Reperfusion Injury. MDPI. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
-
UC Davis. (2019). Morris Water Maze. Protocols.io. [Link]
-
Shippy, S. A., et al. (2002). Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS. Analytical Chemistry, 74(6), 1243-1250. [Link]
-
Amuza Inc. (2015). Microdialysis - In Vivo System for Neurotransmitter Recovery. Amuza Inc. [Link]
-
JoVE. (2022). Morris Water Maze Experiment l Protocol Preview. YouTube. [Link]
-
Watson, C. J., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 158A-165A. [Link]
-
Cyagen. (2025). Understanding the Morris Water Maze in Neuroscience. Cyagen. [Link]
-
Buczynski/Gregus Lab. (n.d.). In Vivo Microdialysis. Buczynski/Gregus Lab. [Link]
-
Wang, Y., et al. (2023). Therapeutic Effect of Prolyl Endopeptidase Inhibitor in High-fat Diet-induced Metabolic Dysfunction-associated Fatty Liver Disease. National Institutes of Health. [Link]
Sources
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- 4. Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo inhibition of prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Z-Pro-Gly-NH2 proper disposal procedures
Operational Guide: Safe Disposal of Z-Pro-Gly-NH2
Executive Summary & Chemical Profile
Z-Pro-Gly-NH2 (Benzyloxycarbonyl-L-prolyl-glycinamide) is a synthetic fluorogenic or chromogenic substrate commonly used in enzymatic assays, particularly for Prolyl Endopeptidase (PEP) and collagenase-like activity studies.[1]
While the peptide itself possesses low acute toxicity compared to heavy metals or volatiles, it is a chemical reagent that must be managed under strict Resource Conservation and Recovery Act (RCRA) guidelines. The primary disposal challenge lies not in the peptide alone, but in the solvent matrix (e.g., DMSO, Methanol) used for stock preparation.
Operational Rule: Never dispose of Z-Pro-Gly-NH2 or its residues down the laboratory drain. Even non-toxic peptides contribute to Biological Oxygen Demand (BOD) and can violate local municipal water discharge permits.[1]
Chemical Hazard Profile
| Property | Specification | Operational Implication |
| Molecular Structure | Z-Pro-Gly-NH2 (Protected Dipeptide) | The "Z" (Carbobenzoxy) group adds hydrophobicity, requiring organic solvents for high-concentration stocks.[1] |
| Physical State | White to off-white powder | Dust explosion hazard if aerosolized in large quantities.[1] |
| GHS Classification | Not P-listed or U-listed (RCRA).[1] | Treat as Irritant (Category 2) . Avoid inhalation and skin contact.[1][2][3][4] |
| Solubility | Soluble in DMSO, Methanol, Ethanol. | Stock solutions are classified as Ignitable (D001) or Solvent-Toxic waste.[1] |
| Reactivity | Stable under normal conditions. | Compatible with standard organic and aqueous waste streams.[1] |
Waste Segregation Protocol
Effective disposal relies on segregating the waste at the point of generation based on its physical state and solvent content.
Scenario A: Solid Waste (Expired Powder or Spill Cleanup)
For pure, solid Z-Pro-Gly-NH2 that has expired or been spilled.[1]
-
Containment: Do not sweep dry dust, as this aerosolizes the peptide.[1] Wet a paper towel with water or ethanol to dampen the powder before wiping.[1]
-
Packaging: Transfer the solid (or contaminated wipes) into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Label as "Hazardous Waste - Solid Debris."
-
Constituents: "Z-Pro-Gly-NH2, solid debris."[1]
-
-
Disposal Path: Place in the laboratory's designated Solid Chemical Waste drum.
Scenario B: Stock Solutions (High Concentration in Organic Solvent)
For stock solutions dissolved in DMSO, Methanol, or Ethanol.
-
Identification: Determine the primary solvent.[1]
-
DMSO/Ethanol/Methanol: Classify as Non-Halogenated Organic Waste .[1]
-
-
Segregation: Pour into the designated "Non-Halogenated Organic" safety can (usually Red or White containers).
-
Critical: Do NOT mix with halogenated solvents (like Chloroform/DCM) unless your facility combines them, as this increases disposal costs and safety risks.
-
-
Labeling: Label must read "Hazardous Waste - Organic Solvents." [1]
-
Constituents: "Methanol (or DMSO), <1% Z-Pro-Gly-NH2."[1]
-
Scenario C: Assay Waste (Aqueous Buffers)
For microplate contents or diluted assay buffers (HEPES/Tris) containing trace peptide.[1]
-
Volume Assessment:
-
pH Check: Ensure the pH is between 5 and 9. If highly acidic/basic due to stopping reagents (e.g., HCl), neutralize or classify as Corrosive Waste .
-
Disposal Path: Hand over to EHS for chemical treatment.[1] Do not pour down the sink.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for segregating Z-Pro-Gly-NH2 waste streams to ensure compliance with 40 CFR (RCRA) regulations.
Figure 1: Decision tree for Z-Pro-Gly-NH2 waste segregation based on physical state and solvent composition.[1]
Scientific Rationale & Compliance
Why "No Drain Disposal"?
Although Z-Pro-Gly-NH2 is not acutely toxic, modern laboratory standards (Prudent Practices in the Laboratory, NRC) dictate that no chemical reagents should enter the municipal water system.[1]
-
BOD Load: Peptides are nitrogen-rich organic sources.[1] Releasing them into waterways increases Biological Oxygen Demand (BOD), potentially disrupting aquatic ecosystems [1].[1]
-
Regulatory Ambiguity: Under RCRA (40 CFR § 261.3), mixtures containing "listed" solvents (like Methanol, F003) become hazardous waste.[1] Even if the peptide is benign, the Spent Solvent rule often triggers hazardous waste classification [2].
Deactivation
Chemical deactivation (e.g., bleaching) is not recommended for pure Z-Pro-Gly-NH2 chemical waste.[1] Bleach can react with the amide bonds or the Z-group to form chlorinated byproducts, which are more hazardous and difficult to dispose of than the original peptide. Incineration (thermal destruction) by a licensed contractor is the only validated method for complete destruction.[1]
Emergency Spill Procedures
In the event of a spill >100 mg:
-
Isolate: Mark the area.[1]
-
PPE: Wear Nitrile gloves, lab coat, and safety goggles.[1][5][6] If powder is airborne, use an N95 respirator.[1]
-
Neutralize: No chemical neutralization is required.[1]
-
Clean:
-
Report: Log the spill with your facility's EHS department.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
-
U.S. Environmental Protection Agency (EPA). (2025).[1] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.[1][7] [1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - 29 CFR 1910.1200.[1][8]
Sources
- 1. (Benzyloxycarbonyl)glycyl-L-proline | C15H18N2O5 | CID 439540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. buyat.ppg.com [buyat.ppg.com]
- 3. cf.zortrax.com [cf.zortrax.com]
- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 5. peptide24.store [peptide24.store]
- 6. biovera.com.au [biovera.com.au]
- 7. epa.gov [epa.gov]
- 8. airgas.com [airgas.com]
Personal protective equipment for handling Z-Pro-Gly-NH2
Executive Summary & Risk Profile
Z-Pro-Gly-NH2 is a synthetic dipeptide derivative commonly utilized as a fluorogenic or chromogenic substrate for prolyl endopeptidases (PEP/POP). While not classified as an acute toxin, the primary operational risks are sensitization via inhalation and hydrolytic degradation due to moisture exposure.
Effective handling requires a dual-focus strategy: protecting the operator from particulate exposure and protecting the compound from environmental moisture.[1][2]
Hazard Identification (GHS Classification)
Based on analogous Z-protected peptide derivatives.
| Hazard Class | Signal Word | Hazard Statement | Code |
| Skin Irritation | Warning | Causes skin irritation.[3][4] | H315 |
| Eye Irritation | Warning | Causes serious eye irritation. | H319 |
| STOT-SE | Warning | May cause respiratory irritation.[3][4] | H335 |
Personal Protective Equipment (PPE) Matrix
Rationale: Peptides in lyophilized form are prone to static charge, creating "flying dust" that poses inhalation risks. Solubilization often involves DMSO, a carrier solvent that penetrates standard latex gloves.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | N95 (minimum) or P100 Respirator | Lyophilized peptide particles are often <5μm. Surgical masks offer insufficient protection against aerosolized dust. |
| Dermal (Hands) | Nitrile Gloves (Double-gloved) | Outer Layer: 4-5 mil Nitrile (changed immediately upon splash). Inner Layer: 2-3 mil Nitrile.[4] Note: Avoid Latex due to poor resistance to DMSO/DMF solvents often used in reconstitution. |
| Ocular | Chemical Safety Goggles | Preferred over safety glasses to prevent dust ingress from the side or splashes during sonication/vortexing. |
| Body | Lab Coat (Cuffed) | Tyvek sleeves recommended if handling quantities >1g to prevent dust accumulation on forearms. |
Operational Workflow: The "Self-Validating" Protocol
This workflow integrates safety with quality control. If the protocol is followed, the compound remains stable, and the user remains safe.
Phase A: Preparation & Equilibration
Critical Step: Do NOT open the vial immediately upon removal from the freezer (-20°C).
-
Equilibration: Place the sealed vial in a desiccator at room temperature for 60 minutes .
-
Why? Opening a cold vial causes immediate condensation of atmospheric humidity onto the peptide. This initiates hydrolysis, ruining the purity before the experiment begins [1].
-
-
Workspace: Clean the balance area with 70% Ethanol. Ensure the sash of the fume hood or biosafety cabinet is at the safe operating height.
Phase B: Weighing & Solubilization
Peptides are static-prone. Use an ionizing fan or antistatic gun if available.
-
Tare: Place a weighing boat on the balance.
-
Transfer: Using a clean spatula, transfer the required amount.
-
Technique: Do not tap the spatula on the side of the boat; this launches dust. Roll the spatula handle to dispense.
-
-
Solvent Addition:
-
Primary Solvent: Dissolve in a small volume of DMSO (Dimethyl Sulfoxide) or DMF first. Z-protected peptides have hydrophobic character due to the benzyloxycarbonyl group.
-
Dilution: Dilute to working concentration with aqueous buffer (e.g., PBS, pH 7.4).
-
Caution: DMSO is a penetrant carrier. If it touches skin, it will carry the dissolved peptide into your bloodstream. Change outer gloves immediately if splashed.
-
Phase C: Waste Disposal
Segregate based on the mixture, not just the peptide.
| Waste Stream | Criteria | Disposal Method |
| Solid Waste | Empty vials, weighing boats, contaminated gloves. | Hazardous Chemical Solid Waste (Label: "Peptide Debris"). |
| Liquid Waste A | Peptide dissolved in >10% Organic Solvent (DMSO/MeOH). | Halogenated/Non-Halogenated Organic Waste (depending on solvent). |
| Liquid Waste B | Peptide in aqueous buffer (<1% organic). | Aqueous Chemical Waste (Check local EHS for drain disposal limits). |
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling Z-Pro-Gly-NH2, emphasizing the "Hierarchy of Controls."
Figure 1: Decision tree for safe handling, prioritizing engineering controls before PPE.
Emergency Response Protocols
In Case of Accidental Exposure
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The irritation is usually transient but can trigger asthma-like symptoms in sensitized individuals.
-
Skin Contact:
-
Dry Powder: Brush off gently. Do not wet (wetting may increase absorption). Wash with soap and water.[5]
-
DMSO Solution:Wash immediately with copious water for 15 minutes. DMSO accelerates absorption.
-
-
Eye Contact: Flush with eye wash station for 15 minutes, holding eyelids open.
Spill Cleanup (Small Scale < 1g)
-
Don PPE: Ensure N95 and double gloves are worn.
-
Contain: Cover the spill with a paper towel to prevent dust dispersal.
-
Deactivate: Dampen the towel slightly with 10% Bleach or 1N NaOH . Peptides hydrolyze rapidly in high pH, breaking them down into amino acids (Proline, Glycine) [2].
-
Clean: Wipe the area again with 70% Ethanol to remove residue.
References
-
National Institute of Standards and Technology (NIST). (2023). Peptide Hydrolysis Mechanisms. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
-
PubChem. Z-Pro-Gly-NH2 Compound Summary. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
